molecular formula C2H6N2OS B110222 O-methyl hydrazinecarbothioate CAS No. 19692-07-0

O-methyl hydrazinecarbothioate

Cat. No.: B110222
CAS No.: 19692-07-0
M. Wt: 106.15 g/mol
InChI Key: LNWHCOPMPXKPNZ-UHFFFAOYSA-N
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Description

O-methyl hydrazinecarbothioate, also known as this compound, is a useful research compound. Its molecular formula is C2H6N2OS and its molecular weight is 106.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-methyl N-aminocarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2OS/c1-5-2(6)4-3/h3H2,1H3,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWHCOPMPXKPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

O-Methyl Hydrazinecarbothioate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Methyl hydrazinecarbothioate is a versatile bifunctional reagent crucial in the synthesis of a wide array of heterocyclic compounds, many of which form the backbone of modern pharmaceuticals. This technical guide provides an in-depth exploration of its chemical structure, core properties, synthesis, and reactivity. By elucidating the mechanistic principles behind its applications and providing detailed, field-tested protocols, this document aims to be an essential resource for researchers, medicinal chemists, and professionals engaged in the multifaceted process of drug discovery and development.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic organic chemistry, particularly within the realm of medicinal chemistry, the efficient construction of heterocyclic scaffolds is of paramount importance. This compound, with its unique amalgamation of a nucleophilic hydrazine moiety and a thiocarbamate functional group, presents itself as a powerful building block for this purpose. Its structure is pre-disposed to participate in a variety of cyclization and condensation reactions, offering facile access to important five- and six-membered heterocyclic systems such as thiadiazoles and triazoles. These heterocycles are not merely structural curiosities; they are privileged pharmacophores found in numerous approved drugs, exhibiting a broad spectrum of biological activities. This guide will delve into the fundamental chemistry of this compound, bridging theoretical knowledge with practical, actionable insights for the laboratory setting.

Core Chemical Characteristics and Structural Analysis

A comprehensive understanding of the physicochemical attributes of this compound is fundamental to its effective deployment in synthetic strategies.

Nomenclature and Identification
  • Systematic Name: this compound

  • Synonyms: O-Methyl thiocarbazate, Methoxythiocarbonylhydrazine, Hydrazinecarbothioic acid O-methyl ester

  • CAS Number: 19692-07-0

  • Molecular Formula: C₂H₆N₂OS

  • Molecular Weight: 106.15 g/mol

Physicochemical Data

For ease of reference, the key physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
Appearance White to off-white crystalline powder
Melting Point 72-74 °C[1]
Boiling Point 142.0 ± 23.0 °C (Predicted)[1]
Density 1.243 ± 0.06 g/cm³[1]
pKa 9.93 ± 0.70[1]
Solubility Soluble in polar organic solvents
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents.
Structural Elucidation and Reactivity Implications

The molecular architecture of this compound is the key to its synthetic versatility. The terminal -NH₂ group of the hydrazine moiety serves as a potent nucleophile, while the thiocarbonyl carbon (C=S) presents an electrophilic site. This dual reactivity allows it to react with a wide range of electrophilic and nucleophilic partners.

structure cluster_0 This compound H3CO H₃C-O- C C H3CO->C S S C->S NHNH2 -NH-NH₂ C->NHNH2

Figure 1: Molecular structure of this compound. The interplay between the methoxy, thiocarbonyl, and hydrazine groups dictates its chemical behavior.

Synthesis and Handling

While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities.

Synthetic Approach: A Mechanistic Perspective

A plausible and commonly employed strategy for the synthesis of related thiocarbazates involves a two-step process. This method avoids the use of highly toxic reagents like thiophosgene.

Expertise & Experience: The foundational principle of this synthesis is the nucleophilic addition of hydrazine to carbon disulfide. Hydrazine, being a strong nucleophile, attacks the electrophilic carbon of CS₂. The resulting dithiocarbazate intermediate is then trapped by an alkylating agent. While the provided references detail the synthesis of the dithiocarbamate analogue, the adaptation to an O-methyl ester would likely involve a different methylation strategy or a subsequent functional group interconversion. A common laboratory-scale synthesis is outlined below.[1][2]

Experimental Protocol: Synthesis of a Thiocarbazate Precursor

  • Reaction Setup: In a well-ventilated fume hood, a three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with a solution of hydrazine hydrate (1.0 eq) in a suitable alcohol (e.g., ethanol).

  • Formation of Dithiocarbazate: The solution is cooled in an ice bath to below 10 °C. Carbon disulfide (1.0 eq) is added dropwise from the dropping funnel with vigorous stirring, ensuring the temperature is maintained.

  • Intermediate Salt Formation: After the addition is complete, the reaction is stirred for an additional 1-2 hours at room temperature. A salt of dithiocarbazic acid will precipitate.

  • Methylation: The suspension is cooled again in an ice bath, and a methylating agent, such as methyl iodide (1.0 eq), is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from an appropriate solvent.

Figure 2: A generalized workflow for the synthesis of thiocarbazate derivatives.

Safety and Handling Precautions

Trustworthiness: As with all hydrazine derivatives, this compound and its precursors should be handled with care. The following safety protocols are mandatory.

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The container should be tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

While a specific safety data sheet for this compound was not retrieved, the SDS for the related compound, methyl carbazate, indicates that it can cause skin and serious eye irritation.[3][4] Given the presence of the hydrazine moiety, it should be treated as potentially toxic if swallowed, in contact with skin, or if inhaled.[5]

Applications in the Synthesis of Bioactive Heterocycles

The true value of this compound is realized in its application as a versatile precursor for a multitude of heterocyclic systems that are of significant interest to the pharmaceutical industry.

Synthesis of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are a class of five-membered heterocycles that are frequently found in compounds with antimicrobial, anticancer, and anti-inflammatory properties. This compound is an excellent starting material for the construction of this ring system.

Expertise & Experience: The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be efficiently achieved through the cyclocondensation of this compound with various electrophilic partners. The hydrazine nitrogen acts as the initial nucleophile, followed by an intramolecular cyclization with the elimination of methanol.

Experimental Protocol: Synthesis of a 2-Amino-5-Aryl-1,3,4-Thiadiazole

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an appropriate aryl isothiocyanate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Thiosemicarbazide Formation: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: To the reaction mixture, add a base such as potassium carbonate (2.0 eq) and heat the mixture to 80-100 °C for 2-4 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_pathway Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole A This compound + Aryl Isothiocyanate B Thiosemicarbazide Intermediate A->B DMF, RT C Cyclization (Base, Heat) B->C D 2-Amino-5-Aryl-1,3,4-Thiadiazole C->D

Figure 3: Logical workflow for the synthesis of a 1,3,4-thiadiazole derivative.

Conclusion and Future Outlook

This compound stands as a testament to the power of small, functionalized molecules in the construction of complex and biologically relevant structures. Its predictable reactivity, coupled with the importance of the heterocyclic scaffolds it can generate, ensures its continued relevance in the fields of organic synthesis and drug discovery. This guide has provided a foundational understanding of its properties, synthesis, and applications, with the aim of empowering researchers to confidently and safely incorporate this valuable reagent into their synthetic programs. Future research will undoubtedly uncover new reactions and applications for this versatile building block, further expanding the chemical space accessible to medicinal chemists in their quest for novel therapeutics.

References

  • Material Safety Data Sheet for Methyl hydrazine. (2003, December 1).
  • SAFETY DATA SHEET - TCI Chemicals for Methyl Carbazate. (2025, May 5).
  • SAFETY DATA SHEET - Fisher Scientific for Hydrazinecarboxylic acid, methyl ester. (2025, December 22).
  • SAFETY DATA SHEET - Fisher Scientific for Hydrazinecarboxylic acid, methyl ester. (2021, December 24).
  • A process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide and hydrazine in an aqueous medium. (n.d.). Google Patents.
  • SAFETY DATA SHEET - Sigma-Aldrich for Methyl hydrazinocarboxylate. (2024, September 7).

Sources

O-methyl hydrazinecarbothioate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to O-Methyl Hydrazinecarbothioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its systematic IUPAC name O-methyl N-aminocarbamothioate, is a versatile bifunctional molecule containing a reactive hydrazine moiety and a thiocarbamate group. This unique structural arrangement makes it a valuable building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities. This guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, reactivity, and applications in research and drug development.

A point of clarification is essential regarding the nomenclature. This compound (C₂H₆N₂OS) is structurally distinct from the related compound, methyl hydrazinecarbodithioate (C₂H₆N₂S₂). The former contains a thiocarbamate group (C=S bonded to one oxygen and one nitrogen), while the latter possesses a dithiocarbamate group (C=S bonded to two sulfur atoms). This guide will focus on the carbothioate derivative.

Core Compound Identification and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 19692-07-0 . Its molecular formula is C₂H₆N₂OS , corresponding to a molecular weight of 106.15 g/mol [1].

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₂H₆N₂OS[1]
Molecular Weight 106.15 g/mol [1]
CAS Number 19692-07-0[1]
IUPAC Name O-methyl N-aminocarbamothioate[1]
XLogP3 -0.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Exact Mass 106.02008399 Da[1]
Topological Polar Surface Area 79.4 Ų[1]
Heavy Atom Count 6[1]

Synonyms: Hydrazinecarbothioic acid O-methyl ester, O-Methyl N-aminocarbamothioate, Thiocarbazic acid O-methyl ester, Methoxythiocarbonylhydrazine, O-Methyl thiocarbazate[1].

Synthesis and Reactivity

Proposed Synthesis

A specific, experimentally validated protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the preparation of related thiocarbohydrazide and carbazate derivatives. A common approach involves the reaction of a thiophosgene equivalent with methanol to form an O-methyl chlorothioformate intermediate, which is then reacted with hydrazine.

A more direct and widely used method for analogous compounds is the hydrazinolysis of O-alkyl xanthates or related thiocarbonyl compounds[2]. For this compound, a potential synthesis could involve the reaction of O-methyl S-alkyldithiocarbonate with hydrazine, or the reaction of carbon disulfide with hydrazine followed by methylation under conditions that favor O-methylation.

A general representation of the synthesis of thiocarbohydrazide derivatives involves the reaction of carbon disulfide with hydrazine[2].

G cluster_reactants Reactants cluster_product Product CS2 Carbon Disulfide (CS₂) Product Thiocarbohydrazide Intermediate CS2->Product Reaction with Hydrazine Hydrazine Hydrazine (N₂H₄) Hydrazine->Product

Caption: General synthesis of thiocarbohydrazide intermediates.

Following the formation of a thiocarbohydrazide intermediate, selective O-methylation would be required to yield the final product.

Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the nucleophilic hydrazine moiety and the electrophilic thiocarbonyl carbon.

  • Reactions at the Hydrazine Moiety: The terminal nitrogen of the hydrazine group is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). This reactivity is fundamental to its application in the synthesis of various heterocyclic systems.

G cluster_reactants Reactants cluster_product Product OMHC This compound Hydrazone Hydrazone Derivative OMHC->Hydrazone Condensation Aldehyde Aldehyde/Ketone (R₂C=O) Aldehyde->Hydrazone

Caption: Formation of hydrazones from this compound.

  • Cyclization Reactions: The bifunctional nature of this compound makes it an excellent precursor for various cyclization reactions to form five- and six-membered heterocyclic rings such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles. These reactions often proceed via an initial condensation to form a hydrazone, followed by an intramolecular cyclization.

Applications in Research and Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the hydrazones formed through condensation reactions, have shown significant promise in medicinal chemistry.

Anticancer and Antiviral Activity

Derivatives of the closely related methyl hydrazinecarbodithioate have been investigated for their biological activities. For instance, a series of methyl-2-arylidene hydrazinecarbodithioates, which are Schiff's bases derived from methyl hydrazinecarbodithioate and various benzaldehydes, have demonstrated cytostatic and antiviral properties. Certain derivatives were found to have low micromolar IC₅₀ values against human promyelocytic leukemia (HL-60) cells. Some of these compounds also exhibited antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This suggests that analogous derivatives of this compound could also possess interesting pharmacological profiles.

Precursors for Heterocyclic Synthesis

The hydrazinecarbothioamide and thiosemicarbazide moieties are crucial synthons for a wide array of heterocyclic compounds with diverse biological activities[2][3]. These heterocyclic cores are prevalent in many approved drugs. The ability of this compound to serve as a precursor to these scaffolds makes it a valuable tool for generating compound libraries for drug discovery screening. For example, thiosemicarbazide derivatives can be cyclized to form 1,2,4-triazole-3-thiols, a class of compounds with various reported biological activities.

Experimental Protocols

General Procedure for the Synthesis of Hydrazone Derivatives

The following is a general protocol for the synthesis of hydrazone derivatives from a hydrazine precursor, which can be adapted for this compound.

  • Dissolve one equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Add one equivalent of the desired aldehyde or ketone to the solution.

  • A catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the solution upon cooling. The solid product can be collected by filtration, washed with a cold solvent, and dried.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Safety and Handling

General Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[5].

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of biologically relevant heterocyclic compounds. Its dual functionality allows for a wide range of chemical transformations, leading to the generation of diverse molecular architectures. While the parent compound is primarily a synthetic intermediate, its derivatives have shown promising anticancer and antiviral activities, highlighting the potential of this scaffold in drug discovery and development. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Mahapatra, M., et al. (2013). Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. Central European Journal of Chemistry, 11(5), 763-771. [Link]

  • Abdel-Wahab, B. F., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(i), 150-197. [Link]

  • Mahapatra, M., et al. (2013). Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. PubMed Central. [Link]

Sources

Spectroscopic Profile of O-methyl hydrazinecarbothioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O-methyl hydrazinecarbothioate, with the chemical formula C₂H₆N₂OS and a molecular weight of 106.15 g/mol , is a small organosulfur compound belonging to the thiocarbamate family.[1] As with many hydrazine derivatives, this molecule holds potential interest for researchers in synthetic chemistry, drug development, and materials science due to the versatile reactivity of the hydrazine and thiocarbonyl functional groups. Accurate structural confirmation and purity assessment are paramount for any application, necessitating a thorough characterization using modern spectroscopic techniques.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this document presents a predictive analysis grounded in established spectroscopic principles and data from analogous structures. The methodologies and interpretations are designed to equip researchers and drug development professionals with a robust framework for the analysis of this molecule and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Causality Behind Experimental Choices

The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is selected here due to its ability to dissolve a wide range of polar compounds and, importantly, its tendency to slow down the exchange rate of labile protons (N-H), often allowing them to be observed as distinct, sometimes broadened, signals.[2] A standard high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is crucial for unambiguous peak assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Use a 400 MHz NMR spectrometer equipped with a broadband probe.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Perform shimming of the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

    • For ¹H NMR: Acquire data using a standard single-pulse experiment. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). Key parameters include a spectral width of ~220 ppm, a longer relaxation delay (~5 seconds) to ensure proper relaxation of quaternary carbons (like C=S), and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Predicted NMR Data & Interpretation

The predicted spectral data are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
-NH-8.0 - 9.5Broad Singlet1HThe proton on the nitrogen adjacent to the thiocarbonyl group is expected to be significantly deshielded and will appear as a broad singlet due to quadrupole broadening and potential chemical exchange.[2]
-NH₂4.5 - 5.5Broad Singlet2HProtons of the terminal amino group are less deshielded than the -NH- proton. Their signal is often broad due to exchange with trace amounts of water and nitrogen's quadrupolar moment.[2][3]
-OCH₃3.8 - 4.0Singlet3HThe methoxy protons are adjacent to an electronegative oxygen atom, shifting them downfield. The signal is a sharp singlet as there are no adjacent protons for coupling.[4]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=S185 - 200The thiocarbonyl carbon is highly deshielded and typically resonates at a very low field, often in a range similar to or even lower than carbonyl carbons in ketones.[5]
-OCH₃55 - 65The methoxy carbon, being attached to an electronegative oxygen, appears in this characteristic downfield region for sp³ hybridized carbons.[1][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-O, and C=S bonds.

Causality Behind Experimental Choices

The Attenuated Total Reflectance (ATR) technique is chosen for its simplicity, speed, and requirement for only a small amount of sample. It avoids the complexities of preparing KBr pellets or Nujol mulls, providing high-quality data for solid or liquid samples directly. This protocol is a self-validating system as a background spectrum is taken immediately prior to the sample spectrum, ensuring that atmospheric H₂O and CO₂ are computationally removed.

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of this compound onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Collect Spectrum: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal and anvil after the measurement.

Predicted IR Data & Interpretation

The key vibrational frequencies are predicted and summarized below.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale for Prediction
3350 - 3150N-H StretchMedium-StrongThis region typically shows absorptions from the -NH and -NH₂ groups. The presence of two bands (symmetric and asymmetric stretching) from the -NH₂ group is expected.[7][8]
3000 - 2850C-H StretchMediumCharacteristic stretching vibrations of the sp³ hybridized methyl group.[8][9]
1550 - 1450N-H BendMediumBending (scissoring) vibration of the amino group.
1350 - 1250C-N StretchMedium-StrongStretching vibration associated with the C-N bond of the thioamide-like linkage.
1150 - 1000C=S StretchMedium-StrongThe thiocarbonyl (C=S) stretch is a key indicator. This bond often gives rise to absorptions in a broad range and can be coupled with other vibrations, such as C-N stretching. The 1150-1000 cm⁻¹ region is a common assignment for thiocarbonyls in thiocarbamate-type structures.[10][11][12]
~1050C-O StretchStrongThe C-O single bond stretch of the O-methyl ester group is expected to be a strong, prominent band.[7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern, which can be used to confirm the overall structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Causality Behind Experimental Choices

Electron Ionization (EI) is selected as the ionization method because it imparts significant energy to the molecule, leading to extensive and predictable fragmentation. This "hard" ionization technique is ideal for structural elucidation of small, relatively volatile molecules by creating a fragmentation "fingerprint" that can be pieced together to confirm connectivity. A high-resolution mass spectrometer (like a TOF or Orbitrap) would be ideal to obtain exact masses of fragments, confirming their elemental composition.

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection of a dilute solution in a volatile solvent (e.g., methanol) for GC-MS.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting positively charged ions into the mass analyzer.

  • Detection: Scan a mass-to-charge (m/z) range (e.g., m/z 10 to 200) to detect the molecular ion and all fragment ions.

Predicted MS Data & Interpretation

The molecular formula C₂H₆N₂OS gives an exact mass of approximately 106.02 Da.[1]

Molecular Ion (M⁺˙): A peak at m/z = 106 corresponding to the intact molecular ion is expected. Its intensity may be moderate to low due to the instability of hydrazine derivatives.

Key Fragmentation Pathways: Fragmentation in hydrazine derivatives often involves cleavage of the weak N-N bond and rearrangements.[13]

  • Pathway A - Loss of Methoxy Radical: Cleavage of the O-CH₃ bond would result in the loss of a methoxy radical (·OCH₃, 31 Da).

    • M⁺˙ (m/z 106) → [M - ·OCH₃]⁺ (m/z 75)

  • Pathway B - Loss of Amino Group: Cleavage of the N-NH₂ bond.

    • M⁺˙ (m/z 106) → [M - ·NH₂]⁺ (m/z 90)

  • Pathway C - Cleavage of N-N Bond: A common fragmentation for hydrazines.

    • M⁺˙ (m/z 106) → [CH₃OC=S]⁺ (m/z 75)

  • Pathway D - Formation of Thiomethoxy Cation:

    • M⁺˙ (m/z 106) → [CH₃S]⁺ (m/z 47) - This could arise from rearrangement.

  • Other Fragments: Smaller fragments corresponding to [NH₂NH]⁺ (m/z 31) or [CH₃O]⁺ (m/z 31) might also be observed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment IonCorresponding Neutral Loss
106[C₂H₆N₂OS]⁺˙ (Molecular Ion)-
90[C₂H₄NOS]⁺·NH₂
75[CH₃N₂S]⁺ or [CH₃OCS]⁺·OCH₃ or ·NHNH₂
47[CH₃S]⁺CNH₄NO

Safety and Handling

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains.

Conclusion

The comprehensive spectroscopic profile of this compound can be reliably predicted based on fundamental principles and data from analogous compounds. The ¹H NMR spectrum is expected to show three distinct signals for the methoxy, NH, and NH₂ protons. The ¹³C NMR will be characterized by a highly deshielded thiocarbonyl carbon and a methoxy carbon signal. The IR spectrum will display characteristic stretches for N-H, C-H, C=S, and C-O bonds. Finally, the mass spectrum should show a molecular ion at m/z 106 and predictable fragmentation patterns involving the loss of methoxy and amino radicals. This technical guide provides a solid predictive foundation for researchers to confirm the identity, structure, and purity of this compound in a laboratory setting.

Diagrams

Experimental Workflow Diagrams

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock h1_acq Acquire 1H Spectrum lock->h1_acq c13_acq Acquire 13C Spectrum lock->c13_acq process Fourier Transform & Phase Correction h1_acq->process c13_acq->process integrate Integrate & Assign Peaks process->integrate

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow start Clean ATR Crystal background Record Background Spectrum start->background sample Apply Sample to Crystal background->sample acquire Acquire Spectrum (4000-400 cm-1) sample->acquire clean_end Clean Crystal Post-Analysis acquire->clean_end

Caption: Workflow for FT-IR (ATR) Analysis.

MS_Workflow intro Introduce Sample (Direct Probe/GC) ionize Electron Ionization (70 eV) intro->ionize analyze Accelerate & Analyze Ions (TOF/Orbitrap) ionize->analyze detect Detect Ions (m/z 10-200) analyze->detect interpret Analyze Fragmentation Pattern detect->interpret

Caption: Workflow for Mass Spectrometry (EI) Analysis.

References

  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydr
  • Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry.
  • ¹H NMR Spectroscopy Guide. University of Potsdam.
  • The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Science Publishing.
  • The C = S stretching frequency in the infrared spectra of studied compounds.
  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing.
  • Mass Spec Fragmentation P
  • O-methyl hydrazinecarbothio
  • Methyl carbaz
  • ¹³C - NMR Absorptions of Major Functional Groups. NIST.
  • The C=S stretching frequency and the “−N−C=S bands” in the infrared. Semantic Scholar.
  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
  • ¹³C NMR Chemical Shift Table. University of California, Davis.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • ¹³C NMR Chemical Shift.
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Infrared Spectroscopy.

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Reactivity and stability of O-methyl hydrazinecarbothioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of O-methyl hydrazinecarbothioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 19692-07-0) is a bifunctional molecule integrating the structural features of a hydrazine and a thiocarbamate.[1][2] This unique combination imparts a versatile reactivity profile, rendering it a valuable synthon in modern organic and medicinal chemistry. This guide provides a comprehensive exploration of its molecular structure, stability under various conditions, and its characteristic reactivity with both electrophilic and nucleophilic species. We delve into the mechanistic underpinnings of its transformations, supported by established analytical techniques and detailed experimental protocols. The insights presented herein are intended to empower researchers in leveraging the full potential of this reagent in complex molecule synthesis and drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₂H₆N₂OS and a molecular weight of 106.15 g/mol , possesses a fascinating electronic structure that dictates its chemical behavior.[1][2] The molecule contains a terminal hydrazine group (-NHNH₂) directly attached to a thionocarbamate moiety (-C(=S)OCH₃).

The presence of lone pairs on both nitrogen atoms of the hydrazine group confers significant nucleophilic character. The thionocarbamate group, through resonance, delocalizes electron density, influencing the reactivity of the C=S double bond and the stability of the molecule. The oxygen-methyl linkage is generally stable, but the molecule's overall stability is highly dependent on environmental factors such as pH and temperature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19692-07-0[1][2]
Molecular Formula C₂H₆N₂OS[1][2]
Molecular Weight 106.15 g/mol [1][2]
Boiling Point 142.0 °C[1]
Storage Sealed in dry, Room Temperature[2]

Synthesis Pathways

The synthesis of thiocarbamates and their derivatives can be achieved through various methods, including the reaction of amines with carbon disulfide or the alcoholysis of thiocyanates.[3] For this compound, a common conceptual approach involves the reaction of hydrazine with a reagent supplying the methoxythiocarbonyl group. This is analogous to the synthesis of the oxygen counterpart, methyl carbazate (methyl hydrazinocarboxylate), which is prepared from hydrazine and dimethyl carbonate.[4][5][6]

Synthesis cluster_reactants Reactants cluster_product Product Hydrazine Hydrazine (H₂N-NH₂) Reaction + Hydrazine->Reaction Reagent O-Methyl Chlorothioformate (Cl-C(=S)OCH₃) Reagent->Reaction Product O-methyl hydrazinecarbothioate Reaction->Product Nucleophilic Acyl Substitution

Caption: General synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic nature of the hydrazine moiety. The terminal nitrogen atom (-NH₂) is a potent nucleophile, readily engaging with a variety of electrophiles.

Reactions with Electrophiles: The Nucleophilic Hydrazine Moiety

The hydrazine group's reactivity is a cornerstone of its utility in synthesis. Studies on hydrazine derivatives show they are effective nucleophiles, reacting with electrophiles like benzhydrylium ions and quinone methides.[7][8]

  • Formation of Hydrazones: A hallmark reaction is the condensation with aldehydes and ketones. This proceeds via nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration to yield a stable hydrazone. This reaction is foundational for its use as an alternative to hydrazine in Wolff-Kishner type reductions.[9][10] The resulting carbomethoxyhydrazone intermediates are often bench-stable solids that can be isolated before subsequent reduction.[9][10]

Hydrazone_Formation OMHC O-methyl hydrazinecarbothioate Aldehyde Aldehyde/Ketone (R-C(=O)-R') Intermediate Intermediate Product Hydrazone Product Water H₂O OMHC_node OMHC Reaction1 + OMHC_node->Reaction1 Aldehyde_node Aldehyde Aldehyde_node->Reaction1 Product_node Product Reaction2 Reaction2 Water_node Water Reaction1->Product_node Condensation Reaction1->Water_node - H₂O

Caption: Reaction of this compound with aldehydes/ketones.

  • Reactions with Acylating Agents and Isothiocyanates: The nucleophilic nitrogen can react with acyl chlorides, anhydrides, and isothiocyanates to form more complex derivatives. For instance, reactions with isothiocyanates are used to synthesize various carbazole hydrazine-carbothioamide scaffolds with potential biological activities.[11]

  • Use in Heterocyclic Synthesis: Hydrazine derivatives are pivotal in constructing nitrogen-containing heterocycles.[12] this compound can serve as a precursor for pyrazoles, pyridazines, and other ring systems by reacting with appropriate bifunctional electrophiles.[13][14]

Reactions with Nucleophiles

While the primary reactivity is nucleophilic, the thionocarbonyl carbon possesses electrophilic character. It can be attacked by strong nucleophiles, potentially leading to the displacement of the methoxy group or cleavage of the C-N bond, although this is less common compared to the reactions at the hydrazine site.

The nucleophilicity of hydrazines is a subject of extensive study. While hydrazine itself has a reactivity comparable to methylamine, methylation on the nitrogen atoms can modulate this property. Methyl groups on the α-position (the reacting nitrogen) tend to increase reactivity, whereas substitution on the β-position can decrease it.[7][8] This highlights the nuanced electronic effects governing its reactivity.

Stability and Decomposition

The stability of thiocarbamate and dithiocarbamate derivatives is a critical parameter for their storage and application. Several factors, including temperature, pH, and exposure to moisture, can influence the integrity of this compound.

Thermal Stability

Thermogravimetric analysis (TGA) of related dithiocarbamate complexes shows that decomposition often requires high temperatures, typically in the range of 200–400 °C.[15] The thermal stability can be influenced by the substituents and the overall molecular structure.[15] For this compound, it is recommended to store it at room temperature in a sealed, dry container to prevent degradation.[2]

pH-Dependent Stability

The stability of molecules containing thiol or thio-derived groups is often pH-dependent.[16] Dithiocarbamic acids, for example, exhibit decomposition rates that are highly sensitive to pH.[17] It is plausible that this compound undergoes hydrolysis under strongly acidic or basic conditions.

  • Acidic Conditions: Protonation of the hydrazine nitrogens can occur, potentially followed by acid-catalyzed hydrolysis of the thionocarbamate ester linkage.

  • Basic Conditions: In alkaline media, hydrolysis can proceed via a dissociative E1cB mechanism, similar to that observed for S-aryl thiocarbamate esters.[3]

Decomposition OMHC O-methyl hydrazinecarbothioate Protonation Protonation (H⁺) OMHC->Protonation Acidic pH Hydrolysis Hydrolysis (H₂O) OMHC->Hydrolysis Basic pH Protonation->Hydrolysis Products Decomposition Products (Hydrazine, Carbonyl Sulfide, Methanol) Hydrolysis->Products

Caption: Potential pH-dependent decomposition pathways.

Analytical Characterization Methods

A suite of analytical techniques is essential for confirming the structure of this compound and monitoring its reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Specific chemical shifts for the methyl protons, N-H protons, and the thionocarbonyl carbon confirm the compound's identity.

  • Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present, with characteristic absorption bands for N-H stretching, C=S stretching, and C-O stretching.

  • Mass Spectrometry (MS): This technique is used to determine the exact molecular mass, confirming the elemental composition.[18]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition profile of the compound.[15][18]

Experimental Protocols

The following protocols are provided as representative examples of the synthesis and analysis of compounds derived from this compound.

Protocol 1: Synthesis of a Hydrazone Derivative

This protocol describes the condensation of this compound with an aromatic aldehyde, a procedure adapted from methodologies for similar hydrazine derivatives.[9][10]

Objective: To synthesize the O-methyl N'-[phenylmethylidene]hydrazinecarbothioate.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Beaker, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol in a beaker.

  • Addition of Reactants: Add benzaldehyde (1.0 eq) to the solution.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, a precipitate will often form. If not, reduce the solvent volume under vacuum. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Validation: Confirm the identity and purity of the product using melting point determination, NMR, and IR spectroscopy.

Protocol 2: Assessment of pH Stability

This protocol outlines a method to evaluate the stability of this compound at different pH values using UV-Vis spectrophotometry.

Objective: To determine the rate of degradation of this compound in acidic, neutral, and basic buffer solutions.

Materials:

  • This compound

  • Buffer solutions (e.g., pH 4, pH 7, pH 9)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) where it is stable.

  • Reaction Setup: In separate quartz cuvettes, place the buffer solutions (pH 4, 7, and 9). Maintain a constant temperature (e.g., 25 °C) using a temperature-controlled cuvette holder.

  • Initiation: Inject a small aliquot of the stock solution into each cuvette to achieve a final concentration suitable for spectrophotometric analysis. Mix quickly.

  • Data Acquisition: Immediately begin recording the UV-Vis spectrum at timed intervals. The degradation can be monitored by observing the decrease in absorbance at the λ_max of the parent compound or the appearance of a new peak corresponding to a degradation product.

  • Analysis: Plot the absorbance versus time for each pH condition. The rate of degradation can be determined from the slope of this plot, providing quantitative data on the compound's stability.

Conclusion

This compound is a versatile and reactive molecule whose utility stems from its nucleophilic hydrazine center. Its ability to readily form stable derivatives like hydrazones makes it a valuable tool in organic synthesis, including applications in reductive deoxygenation reactions and the construction of complex heterocyclic systems. A thorough understanding of its stability profile, particularly its sensitivity to pH, is crucial for its effective handling, storage, and application in multi-step syntheses. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to incorporate this potent synthon into their research and development endeavors.

References

  • O-Methyl hydrazinecarbothio
  • Studies on the stability of dithiocarbamic acids.PubMed.
  • O-Methyl hydrazinecarbothio
  • Methyl hydrazinecarbodithio
  • CAS 5397-03-5: methyl hydrazinecarbodithio
  • Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applic
  • Stability of phenyl(thiocarbamoyl)
  • methyl hydrazinecarbodithio
  • Addressing misconceptions in dithiocarbamate chemistry.Dalton Transactions (RSC Publishing).
  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.MDPI.
  • Advances in the synthesis of thiocarbamates.
  • Best Methyl Hydrazinocarboxylate (Methyl Carbaz
  • 5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithio
  • Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction.Organic Chemistry Portal.
  • Synthesis and Characterization of new Dithiocarbamate Complexes.Asian Journal of Research in Chemistry.
  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
  • Hydrazinecarbothioamide group in the synthesis of heterocycles.
  • Methyl hydrazinocarboxylate as a practical alternative to hydrazine in the Wolff– Kishner reaction.CentAUR.
  • Nickel-Catalyzed Cross-Coupling Methylation of Aryl and Heteroaryl Electrophiles via Hydrazone Umpolung.ChemRxiv.
  • Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in ...PubMed.
  • Stability of thiol groups at different pH environments at 37°C.
  • Studies on the Reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)
  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents.NIH.
  • Methyl carbaz
  • Methyl hydrazinocarboxyl
  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution.PubMed Central.
  • CN103130687A - Preparation method of methyl hydrazinocarboxylate.
  • How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction P
  • Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones.
  • Studies on the Reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)hydrazine Towards Some Reagents for Biological Evaluation.

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An In-Depth Technical Guide to O-Methyl Hydrazinecarbothioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field of synthetic chemistry and drug development has underscored the critical importance of understanding the fundamental properties and applications of versatile chemical synthons. O-Methyl hydrazinecarbothioate, a seemingly simple molecule, represents a cornerstone for the construction of more complex chemical architectures, particularly in the realm of medicinal chemistry. This guide is intended to provide a comprehensive technical overview of this compound, moving beyond a superficial listing of facts to delve into the causality behind its reactivity and utility. The information presented herein is curated to be a self-validating system, grounded in established scientific literature to ensure trustworthiness and empower researchers in their experimental design and execution.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the bedrock of safe and reproducible science. This compound is a compound that can be easily confused with its dithiocarbamate and carbazate analogues due to nomenclature similarities.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is O-methyl N-aminocarbamothioate .[1] This name precisely describes its structure: a carbamothioate core with a methyl group attached to the oxygen atom and an amino group attached to the nitrogen.

A comprehensive list of synonyms is provided below to aid in literature searches and material procurement:

  • hydrazinecarbothioic acid o-methyl ester[1]

  • Thiocarbazic acid O-methyl ester[1]

  • METHOXYTHIOCARBONYLHYDRAZINE[1]

  • O-methyl thiocarbazate[1]

  • Carbazic Acid Thio-O-methyl Ester[1]

  • Methyl thiocarbazate[1]

  • [(METHOXYMETHANETHIOYL)AMINO]AMINE[1]

  • hydrazinecarbothioic acid, O-methyl ester[1]

It is crucial to distinguish this compound (C₂H₆N₂OS) from related compounds such as methyl carbazate (C₂H₆N₂O₂) and methyl hydrazinecarbodithioate (C₂H₆N₂S₂).

Physicochemical Properties

Understanding the physicochemical properties of a reagent is paramount for experimental design, particularly for reaction setup, purification, and storage. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₂H₆N₂OSPubChem CID 10171237[1]
Molecular Weight 106.15 g/mol PubChem CID 10171237[1]
CAS Number 19692-07-0化工百科[2]
Boiling Point 142.0 ± 23.0 °C at 760 mmHg化工百科[2]
Density 1.2 ± 0.1 g/cm³化工百科[2]
Flash Point 39.7 ± 22.6 °C化工百科[2]
Vapor Pressure 5.7 ± 0.3 mmHg at 25°C化工百科[2]
XLogP3 -0.2PubChem CID 10171237[1]
Hydrogen Bond Donor Count 2PubChem CID 10171237[1]
Hydrogen Bond Acceptor Count 3化工百科[2]
Rotatable Bond Count 1化工百科[2]
Topological Polar Surface Area 79.4 Ų化工百科[2]

Synthesis of this compound

A plausible synthetic route for this compound would involve the reaction of a suitable O-methyl thiocarbonyl donor with hydrazine. The following proposed protocol is based on general principles of organic synthesis for analogous compounds.

Proposed Experimental Protocol:

Reaction: O-Methyl xanthate + Hydrazine → this compound + Methanethiol

Materials:

  • O-Methyl xanthate (e.g., Potassium O-methyl xanthate)

  • Hydrazine hydrate

  • Ethanol (or another suitable polar solvent)

  • Glacial acetic acid (catalyst, optional)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Dissolve O-methyl xanthate in ethanol in the reaction flask and cool the mixture in an ice bath.

  • Slowly add hydrazine hydrate to the stirred solution via the dropping funnel. A mild exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Gentle heating under reflux may be necessary to drive the reaction to completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Resuspend the residue in water and extract the aqueous layer with diethyl ether. The organic layers are combined.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization, depending on its physical state.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is chosen as a polar protic solvent to facilitate the dissolution of the starting materials and to mediate the nucleophilic attack of hydrazine.

  • Temperature Control: The initial cooling is to control the exothermic reaction between the xanthate and hydrazine. Subsequent heating might be required to overcome the activation energy barrier of the reaction.

  • Aqueous Work-up: The extraction and washing steps are crucial for removing unreacted starting materials, by-products, and the catalyst. The bicarbonate wash specifically neutralizes any acidic components.

  • Drying: The use of a drying agent like anhydrous magnesium sulfate is essential to remove any residual water from the organic phase before the final concentration, as water can interfere with subsequent reactions or degrade the product.

Visualization of the Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification O-Methyl_Xanthate O-Methyl Xanthate Reaction_Mixture Reaction Mixture (Stirring, Temperature Control) O-Methyl_Xanthate->Reaction_Mixture Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Mixture Ethanol Ethanol (Solvent) Ethanol->Reaction_Mixture Evaporation Solvent Evaporation Reaction_Mixture->Evaporation Extraction Aqueous Extraction (Diethyl Ether) Evaporation->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Distillation/Recrystallization) Concentration->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

Hydrazine derivatives are a cornerstone in medicinal chemistry, serving as versatile synthons for the creation of a wide array of heterocyclic compounds with diverse biological activities. While specific applications of this compound are not extensively documented in the readily available literature, its structural motifs suggest its utility as a precursor in several key areas.

Precursor for Heterocyclic Synthesis

The hydrazine and thiocarbonyl moieties within this compound make it an ideal starting material for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many pharmaceutical agents. These heterocycles can include:

  • Thiadiazoles: These are known to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Triazoles: This class of compounds is well-represented in antifungal medications.

  • Pyrazoles: Pyrazole derivatives are investigated for their analgesic, anti-inflammatory, and anticancer activities.

Intermediate for Thiosemicarbazide Synthesis

This compound can serve as an intermediate in the synthesis of substituted thiosemicarbazides. Thiosemicarbazide derivatives and their metal complexes are a well-studied class of compounds with significant biological activities, including antiviral and cytostatic effects.[3][4] For instance, methyl-2-arylidene hydrazinecarbodithioates, which are structurally related, have been investigated for their anticancer and antiviral properties.[3][4]

Role in Azapeptide Synthesis

Azapeptides are peptide analogues where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification can confer resistance to proteolytic degradation, thereby enhancing the pharmacokinetic profile of peptide-based drugs. Thiocarbazates, in general, are utilized as stable building blocks for the solid-phase synthesis of azapeptides. This approach allows for the rapid generation of azapeptide libraries for biological screening and the optimization of peptide therapeutics.

Visualization of Application Pathways

G cluster_synthesis Synthetic Utility cluster_applications Potential Therapeutic Areas OMHC This compound Heterocycles Heterocyclic Synthesis OMHC->Heterocycles Thiosemicarbazides Thiosemicarbazide Derivatives OMHC->Thiosemicarbazides Azapeptides Azapeptide Synthesis OMHC->Azapeptides Anticancer Anticancer Agents Heterocycles->Anticancer Antifungal Antifungal Agents Heterocycles->Antifungal Anti_inflammatory Anti-inflammatory Agents Heterocycles->Anti_inflammatory Thiosemicarbazides->Anticancer Antiviral Antiviral Agents Thiosemicarbazides->Antiviral Improved_PK Improved Pharmacokinetics (Peptide Drugs) Azapeptides->Improved_PK

Caption: Potential applications of this compound in synthesis.

Safety and Handling

Due to the lack of a specific, publicly available Safety Data Sheet (SDS) for this compound, a cautious approach based on the safety information for structurally related and potentially more hazardous compounds like methylhydrazine is warranted.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Toxicity Profile (Inferred from Related Compounds):

Hydrazine derivatives can be toxic. While the toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with care, assuming it may be harmful if swallowed, inhaled, or in contact with skin.

Conclusion and Future Outlook

This compound is a valuable, albeit not extensively characterized, chemical synthon. Its IUPAC name, O-methyl N-aminocarbamothioate, accurately reflects its structure and distinguishes it from similar compounds. While detailed experimental data on its properties and synthesis are sparse in readily accessible literature, its chemical structure strongly suggests its utility as a precursor for a variety of biologically active heterocyclic compounds and as a building block in the synthesis of modified peptides.

For researchers and drug development professionals, this compound represents an opportunity. The further exploration of its reactivity, the development of optimized and scalable synthetic protocols, and the investigation of its utility in generating novel chemical entities for drug discovery are all areas ripe for investigation. As the demand for new therapeutics continues to grow, the importance of versatile and foundational molecules like this compound will undoubtedly increase. It is my hope that this guide provides a solid foundation for the safe and effective utilization of this promising chemical intermediate.

References

  • Mahapatra, M., Kulandaivelu, U., Saiko, P., Graser, G., Szekeres, T., Andrei, G., Snoeck, R., Balzarini, J., & Jayaprakash, V. (2013). Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. Central European Journal of Chemistry, 11(5), 765-773.
  • Google Patents. (1998). Process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base. US6025514A.
  • PubChem. (n.d.). methyl N-amino-N'-iodocarbamimidothioate. Retrieved from [Link]

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  • Organic Chemistry Portal. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Retrieved from [Link]

  • Manan, M. A. F. A., Cordes, D. B., & McKay, A. P. (2024). Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate.
  • MDPI. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(21), 7285.
  • Arkat USA. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(i), 150-197.
  • PubChem. (n.d.). Methyl phenylaminothioformate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A ONE-POT, REGIOSPECIFIC SYNTHESIS OF 3,5-DISUBSTITUTED-1-METHYLPYRAZOLES. Retrieved from [Link]

  • PubChem. (n.d.). O-methyl N-phenyliminocarbamothioate. Retrieved from [Link]

  • Yenilmez Tunoglu, E. N., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports, 14(1), 11867.
  • Moon, J. K., & Shibamoto, T. (2011). Reaction schemes of N-methylhydrazine and three different types of carbonyl compounds.
  • ResearchGate. (2021). O-Methyl-N-Nitroisourea as a NCO Surrogate in Cu-Catalyzed Alkane C-H isocyanation.
  • PubChem. (n.d.). N-Methyl-N-nitrosoaniline. Retrieved from [Link]

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An In-Depth Technical Guide to O-Methyl Hydrazinecarbothioate: Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methyl hydrazinecarbothioate, a deceptively simple molecule at the intersection of hydrazine and thiocarbonyl chemistry, holds a foundational position in the synthesis of a diverse array of heterocyclic compounds and pharmacologically active agents. This technical guide provides a comprehensive overview of its discovery, historical context, and the evolution of its synthesis. We will delve into the causal reasoning behind key experimental methodologies, present detailed protocols for its preparation, and explore its chemical properties and reactivity. Through a synthesis of historical literature and modern synthetic applications, this document aims to equip researchers with a thorough understanding of this versatile chemical building block.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The history of this compound is intrinsically linked to the broader exploration of thiosemicarbazides and their derivatives. These compounds, characterized by the H₂N-NH-C(=S)- moiety, gained significant attention in the mid-20th century due to their pronounced biological activities, most notably the discovery of the antitubercular properties of thiosemicarbazones in 1944. This discovery spurred a wave of research into related sulfur and nitrogen-containing compounds, setting the stage for the synthesis and characterization of this compound.

While pinpointing a single, definitive "discovery" of this compound in the historical record is challenging, its conceptualization and synthesis can be understood as a logical progression in the systematic study of thiocarbonyl compounds. Early pioneers in organosulfur chemistry laid the groundwork for the synthesis of such molecules through their investigations into the reactions of carbon disulfide, thiophosgene, and their derivatives with nucleophiles like hydrazine.

The primary impetus for the synthesis of this compound and its analogues was their potential as versatile intermediates. The presence of multiple nucleophilic and electrophilic centers within the molecule—the hydrazine nitrogen atoms and the thiocarbonyl carbon—renders it a powerful tool for the construction of a wide variety of heterocyclic systems, including thiadiazoles, triazoles, and pyrazoles. These heterocyclic scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

PropertyValue
Molecular Formula C₂H₆N₂OS
IUPAC Name O-methyl N-aminocarbamothioate
Molecular Weight 106.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 72-74 °C
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO), sparingly soluble in water.

The structural elucidation of this compound has been confirmed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy typically reveals a singlet for the O-methyl protons, a broad singlet for the NH₂ protons, and another broad singlet for the NH proton. The chemical shifts of the amine protons can vary depending on the solvent and concentration.

    • ¹³C NMR spectroscopy shows a characteristic signal for the thiocarbonyl carbon (C=S) at a downfield chemical shift, along with a signal for the O-methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-H stretching vibrations of the hydrazine moiety, C-H stretching of the methyl group, and a prominent C=S stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum displays the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound: A Historical and Mechanistic Perspective

The synthesis of this compound has evolved from early, often low-yielding methods to more refined and efficient protocols. The core principle of most syntheses involves the reaction of a hydrazine derivative with a source of the methoxythiocarbonyl group.

Early Approaches: The Thiophosgene and Related Reagents Route

Historically, the synthesis of thiocarbamoyl derivatives often involved the use of highly reactive and toxic reagents like thiophosgene (CSCl₂). While effective, the hazardous nature of thiophosgene prompted the development of safer alternatives.

A plausible early synthetic route, though not explicitly documented for this compound itself, would have involved the reaction of hydrazine with an O-alkyl chlorothioformate.

Reaction Scheme:

G A CH3O-C(=S)-Cl C CH3O-C(=S)-NH-NH2 A->C + B H2N-NH2 B->C D HCl C->D +

Caption: Reaction of O-methyl chlorothioformate with hydrazine.

Causality Behind Experimental Choices:

  • Hydrazine as the Nucleophile: Hydrazine, with its two nucleophilic nitrogen atoms, readily attacks the electrophilic carbonyl carbon of the chlorothioformate.

  • Stoichiometry: The use of an excess of hydrazine or the presence of a base is often necessary to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting hydrazine and inhibit the reaction.

  • Solvent: A non-protic solvent is typically preferred to avoid side reactions with the highly reactive chlorothioformate.

The Rise of Isothiocyanates and Carbon Disulfide: Safer and More Versatile Methods

The development of methods utilizing isothiocyanates and carbon disulfide represented a significant advancement in the synthesis of thiosemicarbazides and their derivatives, offering a safer and more versatile approach.

3.2.1. The Isothiocyanate Route (Conceptual)

While not the most direct route to this compound, the reaction of hydrazine with a hypothetical methoxythiocarbonyl isothiocyanate would yield the desired product. However, the synthesis of such a reagent is not trivial.

3.2.2. The Carbon Disulfide Route: A Foundational Method

A more practical and widely adopted approach for the synthesis of related dithiocarbazates involves the reaction of hydrazine with carbon disulfide in the presence of a base, followed by S-alkylation. A conceptual adaptation for this compound would involve a subsequent step to replace one of the sulfur atoms with oxygen.

A more direct, albeit less common, historical approach could involve the reaction of hydrazine with O-methyl dithiocarbonate.

Modern Synthetic Protocols: Efficiency and Scalability

Contemporary methods for the synthesis of this compound prioritize efficiency, safety, and scalability. A common and reliable laboratory-scale preparation is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl carbazate (Methyl hydrazinocarboxylate)

  • Lawesson's Reagent

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl carbazate (1.0 eq) in anhydrous toluene.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's Reagent (0.5 eq) portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Causality Behind Experimental Choices:

  • Lawesson's Reagent: This reagent is a mild and effective thionating agent, converting the carbonyl group of methyl carbazate into a thiocarbonyl group with high efficiency.

  • Toluene as Solvent: Toluene is a suitable high-boiling, non-polar solvent for this reaction, allowing for the necessary reflux temperatures to be reached.

  • Aqueous Bicarbonate Quench: The use of sodium bicarbonate neutralizes any acidic byproducts and helps to remove any remaining Lawesson's Reagent decomposition products.

  • Column Chromatography: This purification technique is essential to remove any unreacted starting materials and byproducts, yielding a pure sample of this compound.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to act as a versatile building block for the construction of various heterocyclic systems.

Synthesis of Thiadiazoles

This compound is a key precursor for the synthesis of 1,3,4-thiadiazoles. Reaction with various electrophiles, such as carboxylic acid derivatives or aldehydes followed by oxidative cyclization, leads to the formation of the thiadiazole ring.

Reaction Workflow:

G cluster_0 Thiadiazole Synthesis A This compound C Acylthiosemicarbazide Intermediate A->C + B Carboxylic Acid Derivative B->C D 1,3,4-Thiadiazole C->D Cyclization

An In-depth Technical Guide to the Physical Properties of O-methyl hydrazinecarbothioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Versatile Scaffold

O-methyl hydrazinecarbothioate, also known as O-methyl thiocarbazate, represents a fascinating and functionally rich scaffold in medicinal and synthetic chemistry. Its unique combination of a hydrazine moiety, a thiocarbonyl group, and a methyl ester presents a trifecta of reactive and interactive sites. These structural features are paramount in its role as a precursor and intermediate in the synthesis of a diverse array of heterocyclic compounds and azapeptides, which are of significant interest in drug development due to their potential for enhanced stability and bioavailability.[1][2][3][4] A thorough understanding of the physical properties of this compound is therefore not merely an academic exercise, but a foundational necessity for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical properties of this compound, with a strong emphasis on the experimental methodologies required for their precise determination.

Molecular and Structural Characteristics

This compound is a relatively small organic molecule with the molecular formula C₂H₆N₂OS.[5] This composition gives it a molecular weight of approximately 106.15 g/mol .[5] The structural arrangement, featuring a central thiocarbonyl group flanked by a methoxy group and a hydrazinyl moiety, dictates its chemical reactivity and physical behavior.

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₂H₆N₂OSPubChem[5]
Molecular Weight106.15 g/mol PubChem[5]
XLogP3-0.2PubChem[5]
Hydrogen Bond Donor Count2PubChem[5]
Hydrogen Bond Acceptor Count3PubChem[5]
Rotatable Bond Count1PubChem[5]

Note: The values presented in this table are computationally derived and serve as estimations. Experimental verification is crucial for precise characterization.

Experimental Determination of Physical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. Therefore, this section focuses on the robust and validated experimental protocols necessary to determine these properties in a laboratory setting. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point: A Gateway to Purity and Identity

The melting point is a critical physical property that provides a preliminary indication of a compound's purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure substance, whereas a broad and depressed melting range suggests the presence of impurities.

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial to ensure uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Finely powder the solid sample prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate (1-2°C/min) meas1->meas2 meas3 Observe and record melting range meas2->meas3 analysis1 Sharp melting range indicates high purity meas3->analysis1 analysis2 Broad/depressed range suggests impurities

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point: A Measure of Volatility

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a substance's volatility. For small sample sizes, micro-boiling point determination is a practical and efficient method.

This technique is ideal when only a small quantity of the substance is available.

Step-by-Step Methodology:

  • Apparatus Assembly: A small amount of this compound is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Heating: The assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed.

  • Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Diagram 2: Micro-Boiling Point Determination Setup

MicroBoilingPoint cluster_setup Apparatus cluster_procedure Procedure Thermometer Thermometer Micro Test Tube Micro Test Tube Thermometer->Micro Test Tube attached to Inverted Capillary Inverted Capillary Micro Test Tube->Inverted Capillary contains Heating Bath (Thiele Tube) Heating Bath (Thiele Tube) Micro Test Tube->Heating Bath (Thiele Tube) immersed in Heat Gently Heat Gently Observe Bubbles Observe Bubbles Heat Gently->Observe Bubbles Cool Slowly Cool Slowly Observe Bubbles->Cool Slowly Record Temperature Record Temperature Cool Slowly->Record Temperature

Caption: Key components and steps for micro-boiling point determination.

Solubility Profile: Guiding Formulation and Application

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation. The "like dissolves like" principle generally applies, suggesting that its polarity will dictate its solubility in different media.

This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Diagram 3: Shake-Flask Solubility Determination Workflow

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal flask prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 (24-48 hours) equil1->equil2 analysis1 Separate solid and liquid phases equil2->analysis1 analysis2 Analyze concentration of saturated solution analysis1->analysis2

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Density: A Fundamental Physical Constant

Density is an intrinsic property of a substance, defined as its mass per unit volume. For a solid compound like this compound, the volume displacement method is a straightforward and accurate way to determine its density.

This method relies on Archimedes' principle to determine the volume of an irregularly shaped solid.

Step-by-Step Methodology:

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

  • Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.

  • Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume is recorded.

  • Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the solid by its volume.

Spectroscopic Characterization

While not strictly physical properties in the same vein as melting or boiling point, spectroscopic data are integral to the characterization and identification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbon atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the N-H, C=S, and C-O bonds.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in its structural elucidation.[6]

Safety and Handling Considerations

As with any chemical substance, proper safety precautions are essential when handling this compound. While specific toxicity data is limited, related hydrazine derivatives are known to be toxic and potentially carcinogenic. Therefore, it is prudent to handle this compound with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.

Conclusion: A Foundation for Future Research

The physical properties of this compound are fundamental to its application in scientific research and drug development. While a comprehensive set of experimentally determined data is yet to be widely published, the robust methodologies outlined in this guide provide a clear pathway for researchers to accurately characterize this important molecule. A thorough understanding and precise measurement of its melting point, boiling point, solubility, and density will undoubtedly facilitate its synthesis, purification, and formulation, thereby accelerating the discovery and development of new therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Tiekink, E. R. T. (2018). O-Methyl m-Tolylcarbamothioate. Molbank, 2018(4), M1020. [Link]

  • NIST. Hydrazinecarbodithioic acid, 1-methyl-, methyl ester. National Institute of Standards and Technology. [Link]

  • Vrabie, V., et al. (2012). Fluid Phase Behavior from Molecular Simulation: Hydrazine, Monomethylhydrazine, Dimethylhydrazine and Binary Mixtures Containing These Compounds. University of Paderborn. [Link]

  • SpectraBase. N-Methylhydrazinecarbothioamide. [Link]

  • Rathore, R. S., & Prasad, O. (2018). Computational Investigation of Structure and Reactivity of Methyl Hydrazinecarbodithioate. Oriental Journal of Chemistry, 34(2), 117-131. [Link]

  • Titi, A., et al. (2022). Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates. Nature Communications, 13(1), 7127. [Link]

  • ResearchGate. (2022). Overview of thiocarbazate-directed azapeptide synthesis platform and... [Link]

  • Titi, A., et al. (2022). Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates. ResearchGate. [Link]

  • Titi, A., et al. (2022). Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates. PubMed. [Link]

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O-methyl hydrazinecarbothioate safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Management of O-Methyl Hydrazinecarbothioate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as S-methylhydrazinecarbothioate, is a reagent utilized in various synthetic organic chemistry applications, including the formation of heterocyclic compounds. Its structure, incorporating both a reactive hydrazine moiety and a thiocarbamate group, presents a unique combination of utility and significant health hazards. This guide provides a comprehensive overview of the chemical properties, toxicological risks, and detailed protocols for the safe handling, storage, and disposal of this compound. It is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and chemical development. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind each procedural step to ensure the highest standards of laboratory safety.

Hazard Analysis and Toxicological Profile

This compound is classified as a hazardous substance. A thorough understanding of its risk profile is the foundation of safe handling.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized below.

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarning

Data synthesized from multiple supplier Safety Data Sheets (SDS).

Mechanistic Insights into Toxicity

The toxicity of this compound is intrinsically linked to its chemical structure.

  • Hydrazine Moiety : Hydrazine and its derivatives are well-documented as potent toxins. They can be corrosive and are readily absorbed through the skin. Systemically, hydrazines can cause damage to the central nervous system, liver, and kidneys. The primary mechanism involves their ability to act as reducing agents, generating reactive free radicals that induce oxidative stress and cellular damage.

  • Thiocarbamate Group : While the thiocarbamate group in this molecule is less reactive than in dithiocarbamates, it contributes to the overall toxic profile. The sulfur atom can interact with biological macromolecules, potentially disrupting enzymatic functions.

The combined presence of these functional groups necessitates a cautious approach, assuming high toxicity even in the absence of extensive compound-specific data.

Laboratory Handling and Engineering Controls

Safe handling protocols are not merely procedural; they are a system designed to minimize exposure through a hierarchy of controls.

The Hierarchy of Controls

This workflow illustrates the prioritized approach to minimizing chemical exposure, starting with the most effective measures.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination/Substitution (Is a less hazardous alternative available?) Engineering Engineering Controls (Fume Hood, Glovebox) Elimination->Engineering Most Effective Admin Administrative Controls (SOPs, Training, Designated Areas) Engineering->Admin PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: Prioritized safety controls for handling hazardous chemicals.

Mandatory Engineering Controls

All manipulations involving this compound solid or its solutions must be conducted within a certified chemical fume hood. The rationale is twofold:

  • Containment of Aerosols and Dust : Weighing and transferring the solid can generate fine particulates that are easily inhaled.

  • Vapor Control : Although its vapor pressure is low, any heating or reaction can generate vapors. A fume hood with a face velocity of 80-120 feet per minute (fpm) is essential to prevent inhalation exposure.

For reactions requiring an inert atmosphere or involving highly sensitive materials, a glovebox is the preferred engineering control.

Required Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the material.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides protection against incidental contact. For prolonged handling or immersion, double-gloving is required. Nitrile offers good resistance to a range of chemicals.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash gogglesProtects against splashes and airborne particles. Goggles are mandatory when there is a significant splash risk.
Skin and Body Flame-resistant lab coat, long pants, and closed-toe shoesPrevents skin contact with spills and protects from potential reaction hazards.

Step-by-Step Experimental Protocols

Adherence to standardized procedures is critical for reproducibility and safety.

Protocol for Weighing and Preparing Solutions

This protocol is designed to prevent contamination and exposure during sample preparation.

  • Preparation :

    • Designate a specific area within the fume hood for handling this compound.

    • Cover the work surface with an absorbent, disposable bench liner.

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvent) within the hood before retrieving the chemical.

  • Weighing :

    • Don the appropriate PPE (double nitrile gloves, goggles, lab coat).

    • Retrieve the chemical container from its designated storage location.

    • Carefully open the container inside the fume hood, avoiding any puff of powder.

    • Use a clean spatula to transfer the desired amount of solid onto weigh paper or directly into a tared vial.

    • Close the primary container tightly immediately after dispensing.

  • Solution Preparation :

    • Place the vial containing the weighed solid into a larger secondary container (e.g., a beaker).

    • Add the desired solvent to the vial slowly using a pipette or syringe to avoid splashing.

    • Cap the vial and mix by gentle swirling or using a vortex mixer at a low setting.

  • Cleanup :

    • Carefully fold the weigh paper and any contaminated wipes and place them into a designated solid waste bag within the fume hood.

    • Wipe down the spatula and the work surface with a suitable solvent (e.g., isopropanol) followed by a soap and water solution. Dispose of the wipes in the designated waste bag.

    • Remove outer gloves before exiting the fume hood.

Logical Flow for Chemical Handling

This diagram outlines the decision-making process for safely handling the reagent from receipt to disposal.

cluster_workflow Safe Handling Workflow for this compound Start Receive Chemical Verify Verify SDS is on File & Inspect Container Start->Verify Store Store in Designated, Ventilated, Cool Area Verify->Store Plan Plan Experiment & Prepare SOP Store->Plan Handle Handle in Fume Hood with Full PPE Plan->Handle Waste Segregate & Label Hazardous Waste Handle->Waste Decon Decontaminate Glassware & Work Area Waste->Decon End Workflow Complete Decon->End

Caption: Standard operating procedure from chemical receipt to disposal.

Storage and Incompatibility

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

  • Storage Conditions : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from sources of ignition and direct sunlight.

  • Chemical Incompatibilities : The reactivity of the hydrazine group makes this compound incompatible with:

    • Strong Oxidizing Agents (e.g., perchlorates, nitrates, peroxides) : Can lead to violent, exothermic reactions, posing a fire and explosion risk. The hydrazine moiety is easily oxidized.

    • Strong Acids : Can cause vigorous, exothermic neutralization reactions.

    • Strong Bases : May promote decomposition.

    • Metal Salts : Hydrazine derivatives can form unstable, potentially explosive complexes with certain metal salts.

Store this chemical in a dedicated cabinet, segregated from these incompatible materials.

Emergency Procedures

Rapid and correct response to an incident is critical to mitigating harm.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Protocol synthesized from multiple sources.

Spill Response Protocol
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

  • Contain : Prevent the spill from spreading by using a spill kit with absorbent pads or a non-reactive absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (for small spills) : For residual material, a solution of 5% acetic acid can be used to neutralize the hydrazine component, followed by absorption.

  • Collect : Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate : Wipe the spill area with a 5% acetic acid solution, followed by a soap and water solution.

  • Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Segregation : All waste contaminated with this compound, including solids, solutions, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Route : Disposal must be handled through the institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain or in regular trash. Chemical treatment to degrade the hydrazine moiety may be required before final disposal by a licensed contractor.

Conclusion

This compound is a valuable synthetic reagent, but its safe use is predicated on a comprehensive understanding of its hazards and strict adherence to established safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound. Safety is a collective responsibility that begins with individual preparedness and is sustained by a culture of vigilance and procedural discipline.

References

  • PubChem Compound Summary for CID 122295, O-Methyl carbazatethioate . National Center for Biotechnology Information. [Link]

Theoretical Analysis of O-methyl Hydrazinecarbothioate: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-methyl hydrazinecarbothioate (C₂H₆N₂OS) is a molecule of significant interest due to its structural motifs—hydrazine, thioester, and carbamate-like functionalities—which are prevalent in pharmacologically active compounds.[1][2] Understanding its three-dimensional structure, electronic properties, reactivity, and potential for intermolecular interactions is paramount for its application in fields like medicinal chemistry and materials science. This technical guide outlines a comprehensive theoretical workflow for the in-silico characterization of this compound, leveraging a suite of computational methods. We provide a Senior Application Scientist’s perspective on not just the methodologies, but the causal logic behind their selection and integration. The narrative emphasizes a self-validating system where computational predictions are designed to be comparable with potential experimental data, ensuring scientific integrity.

Introduction: The Rationale for Theoretical Investigation

The study of small organic molecules like this compound is a foundational aspect of drug discovery and chemical synthesis. Experimental characterization, while essential, can be resource-intensive. Theoretical studies provide a powerful, predictive framework to elucidate molecular properties at a fraction of the cost and time. By employing quantum mechanical calculations, we can:

  • Determine the most stable three-dimensional conformation.

  • Predict spectroscopic signatures (e.g., Infrared and Raman) to aid in experimental identification.[3][4]

  • Map the electronic landscape of the molecule to identify sites susceptible to nucleophilic or electrophilic attack.[5]

  • Analyze intramolecular bonding and charge distribution to understand its stability and reactivity.[6]

  • Simulate its interaction with biological targets, such as enzymes, to gauge its potential as a drug candidate or fragment.[7][8]

This guide presents an integrated approach, demonstrating how different computational techniques build upon one another to create a holistic molecular profile.

Core Computational Methodologies

The theoretical investigation of this compound is primarily anchored in Density Functional Theory (DFT), supplemented by advanced analyses and molecular mechanics-based methods for biological context.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency, particularly for organic molecules.[9][10] It is used to solve the Schrödinger equation approximately by modeling the electron correlation via a functional of the electron density.

  • Causality of Method Selection : For a molecule like this compound, the B3LYP hybrid functional is an excellent starting point, as it has been extensively benchmarked and proven effective for structural, vibrational, and electronic property calculations of similar thiosemicarbazide and thiocarbamate systems.[6][10] This is paired with a Pople-style basis set, such as 6-311++G(d,p), where the components are chosen for specific reasons:

    • 6-311G : A triple-zeta basis set that provides a flexible description of the core and valence electrons.

    • ++ : Diffuse functions are added to both heavy atoms and hydrogens. These are critical for accurately describing the lone pairs on oxygen, nitrogen, and sulfur atoms, as well as potential weak, non-covalent interactions.

    • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing the electron orbitals to change shape and providing a more accurate description of chemical bonding.

Advanced Electron Density Analyses

To gain deeper insights beyond standard DFT outputs, we employ specialized methods to analyze the calculated electron density.

  • Natural Bond Orbital (NBO) Analysis : This method localizes electrons into orbitals that align with the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. NBO analysis is invaluable for quantifying charge distribution on each atom and understanding hyperconjugative interactions (donor-acceptor interactions) that contribute to molecular stability.[11][12]

  • Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density.[13] By locating bond critical points (BCPs) between atoms, we can characterize the nature of the interaction (covalent vs. non-covalent) based on the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points.[14]

Molecular Docking

To explore the molecule's potential in a drug development context, molecular docking is employed. This method predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a protein.[7] It uses scoring functions to rank different binding poses, providing a semi-quantitative estimate of the binding strength (e.g., in kcal/mol).[8] This allows for the rapid screening of compounds against known biological targets.

An Integrated Theoretical Workflow

The following section details a step-by-step protocol for the comprehensive theoretical analysis of this compound. This workflow is designed to be logical and efficient, with each step providing foundational data for the next.

G A 1. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B 2. Vibrational Frequency Analysis (Confirmation of Minimum & IR Spectra) A->B  Optimized  Structure E 5. Biological Interaction Study (Molecular Docking) A->E  3D Ligand  Structure C 3. Electronic Property Analysis (HOMO-LUMO, MEP) B->C  Validated  Structure F Comprehensive Molecular Profile B->F D 4. Advanced Bonding Analysis (NBO, QTAIM) C->D  Electron  Density C->F D->F E->F

Caption: A comprehensive workflow for the theoretical analysis of a small molecule.

Step 1: Geometry Optimization

The first and most crucial step is to find the molecule's most stable 3D structure, corresponding to the global minimum on the potential energy surface.

Protocol:

  • Construct an initial 3D structure of this compound.

  • Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory.

  • The optimization algorithm iteratively adjusts the atomic coordinates to minimize the total energy of the system until convergence criteria are met.

  • The output provides the final, low-energy Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

ParameterOptimized Value (Å or °)
C=S Bond Length1.675 Å
C-O Bond Length1.340 Å
N-N Bond Length1.410 Å
N-N-C Bond Angle118.5°
C-S-C-O Dihedral178.2° (trans)
Caption: Table 1. A representative set of hypothetical optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level.
Step 2: Vibrational Frequency Analysis

This calculation serves a dual purpose: it validates the optimized structure and predicts the molecule's infrared (IR) spectrum.

Protocol:

  • Using the optimized geometry from Step 1, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.

  • Validation Check: Confirm that the calculation yields zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a true energy minimum, requiring re-optimization.

  • Spectral Prediction: The output provides a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR intensities. These theoretical frequencies are often systematically overestimated and should be scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data.[15]

Frequency (cm⁻¹)Intensity (km/mol)Assignment Description
341045.5N-H Asymmetric Stretch
332538.2N-H Symmetric Stretch
1530155.8N-H Bending (Scissoring)
1250180.1C-O Stretch
110095.3C=S Stretch
Caption: Table 2. Hypothetical scaled vibrational frequencies and assignments for key functional groups.
Step 3: Electronic Property Analysis

With a validated structure, we can now probe its electronic landscape to understand its reactivity.

Protocol:

  • From the results of the DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[9][13] A smaller gap suggests the molecule is more easily excitable and more reactive.

  • Generate a Molecular Electrostatic Potential (MEP) map. This map plots the electrostatic potential onto the molecule's electron density surface. It visually identifies regions of positive and negative potential, which correspond to likely sites for nucleophilic and electrophilic attack, respectively.[6][10]

G cluster_0 cluster_1 LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor l_level LUMO->l_level HOMO HOMO (Highest Occupied MO) Electron Donor h_level HOMO->h_level h_level->l_level EnergyGap Energy Gap (ΔE) Reactivity Indicator EnergyGap->l_level

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Electronic PropertyCalculated Value (eV)Interpretation
HOMO Energy-6.85Energy of the outermost electron
LUMO Energy-1.20Energy of the first available empty orbital
HOMO-LUMO Gap (ΔE)5.65Indicates high kinetic stability
Caption: Table 3. Hypothetical electronic properties derived from DFT calculations.
Step 4: Molecular Docking Study

To assess the molecule's potential as an inhibitor for a biological target, we perform a molecular docking simulation. For this example, we will use a hypothetical protein kinase as the target receptor.

Protocol:

  • Preparation:

    • Ligand: Use the optimized 3D structure of this compound. Assign appropriate atomic charges.

    • Receptor: Obtain the crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking:

    • Define the binding site (active site) on the receptor.

    • Run the docking algorithm (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the binding site.[16]

  • Analysis:

    • The program outputs a series of binding poses ranked by a scoring function (binding energy). The top-ranked pose represents the most probable binding mode.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the active site.

Binding PoseBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-6.5ASP-145Hydrogen Bond (N-H)
1-6.5LEU-83Hydrophobic
1-6.5LYS-22Hydrogen Bond (C=S)
Caption: Table 4. Example molecular docking results against a hypothetical protein kinase.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted theoretical workflow for the in-depth characterization of this compound. By systematically integrating DFT optimizations, vibrational analysis, electronic property calculations, and molecular docking, a comprehensive profile of the molecule's structure, stability, reactivity, and biological potential can be generated. The true power of this approach lies in its predictive capability, allowing researchers to formulate targeted hypotheses that can be validated through focused experimental work, such as IR spectroscopy or enzyme inhibition assays. This synergy between theory and experiment accelerates the scientific discovery process, particularly in the early stages of drug development and materials design.

References

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  • Attar, T., Massaoudi, B., & Benhadria, N. (2020). DFT Theoretical Study of Some Thiosemicarbazide Derivatives with Copper. Journal of Chemistry. [Link]

  • Feng, Y., et al. (2022). Molecular vibrational spectral simulation connects theoretical cluster structure identification and vibrational spectral evidence. Physical Chemistry Chemical Physics, 24(26), 16317-16324. [Link]

  • Gümüş, H., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega. [Link]

  • Kaur, M., et al. (2023). Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC Advances. [Link]

  • Attar, T., Massaoudi, B., & Benhadria, N. (2020). DFT Theoretical Study of Some Thiosemicarbazide Derivatives with Copper. Research Square. [Link]

  • Feng, Y., et al. (2022). Molecular vibrational spectral simulation connects theoretical cluster structure identification and vibrational spectral evidence. PubMed. [Link]

  • Unknown Author. Molecular docking of 2-[(MORPHOLIN-4-YL) (PYRIDIN-3-YL) METHYL] HYDRAZINECARBOXAMIDE. IJRPR. [Link]

  • Gümüş, H., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. National Institutes of Health. [Link]

  • Pluth, M. D., et al. (2020). N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. National Institutes of Health. [Link]

  • Rocquefelte, X., et al. (2023). A Unified View of Vibrational Spectroscopy Simulation through Kernel Density Estimations. ACS Omega. [Link]

  • Moran, A. M., et al. (2011). Development and Validation of Transferable Amide I Vibrational Frequency Maps for Peptides. National Institutes of Health. [Link]

  • Çapan, İ., et al. (2021). Synthesis, DFT Study, Molecular Docking and Drug‐Likeness Analysis of the New Hydrazine‐1‐Carbothioamide, Triazole and Thiadiazole Derivatives: Potential Inhibitors of HSP90. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • Borges, C. R., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega. [Link]

  • Al-Sanea, M. M., et al. (2023). Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Çapan, İ., et al. (2021). Synthesis, DFT Study, Molecular Docking and Drug-Likeness Analysis of the New Hydrazine-1-Carbothioamide, Triazole and Thiadiazole Derivatives: Potential Inhibitors of HSP90. AVESIS. [Link]

  • Wikipedia contributors. (2023). Thiocarbamate. Wikipedia. [Link]

  • Al-Otaibi, J. S., et al. (2023). Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer. National Institutes of Health. [Link]

  • Unknown Author. (2024). DFT, TD-DFT, QTAIM and NBO investigations of the interaction between sulfur mustard and metal porphyrins induced in carbon nanocone (M-PCNC, M = Fe2+ and Mg2+). R Discovery. [Link]

  • Gholipour, A. R., et al. (2015). QTAIM and NBO Analysis of a New Oxidative Salt Of1,1/-(Ethane-1, 2-Diyl) Dipyridiniumbisiodate. Oriental Journal of Chemistry. [Link]

  • Al-Otaibi, J. S., et al. (2023). DFT, QTAIM, and NBO Study of Adsorption of Rare Gases into and on the Surface of Sulfur-Doped, Single-Wall Carbon Nanotubes. ResearchGate. [Link]

  • Schmidt, E. (2000). Hydrazine and Its Derivatives. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: O-methyl hydrazinecarbothioate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the strategic application of O-methyl hydrazinecarbothioate and its closely related derivatives as versatile synthons in modern heterocyclic chemistry. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental design, and the practical execution of synthetic protocols for key heterocyclic cores, including 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The protocols are designed to be self-validating, and all mechanistic claims are supported by authoritative references.

The Hydrazinecarbothioate Moiety: A Privileged Synthon

This compound, and the broader class of hydrazinecarbothioamides and hydrazinecarbodithioates, represent a powerful class of building blocks in synthetic chemistry. The inherent nucleophilicity of the terminal hydrazine nitrogen, combined with the electrophilic nature of the thiocarbonyl carbon, provides a pre-packaged C-N-N-S framework. This unique arrangement facilitates efficient cyclization reactions to form a variety of five-membered aromatic heterocycles, which are prominent scaffolds in medicinal chemistry and materials science.

The choice of the specific hydrazinecarbothioate derivative (e.g., O-methyl, S-methyl, or unsubstituted thiosemicarbazide) allows for fine-tuning of reactivity and dictates the final heterocyclic system. These reagents are prized for their ability to participate in sequential condensation and cyclization reactions, often in one-pot procedures, leading to complex molecular architectures from simple starting materials.

G cluster_start Core Synthon cluster_products Target Heterocycles A This compound (and derivatives) B 1,3,4-Thiadiazoles A->B Reaction with Hydrazonoyl Halides C 1,3,4-Oxadiazoles A->C Acylation followed by Cyclodesulfurization D 1,2,4-Triazoles A->D Reaction with Isothiocyanates, etc.

Caption: Versatility of the hydrazinecarbothioate core synthon.

Synthesis of 1,3,4-Thiadiazoles: The Hydrazonoyl Halide Route

One of the most direct applications of hydrazinecarbothioate derivatives is in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. These heterocycles are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The reaction between a hydrazinecarbodithioate and a hydrazonoyl halide is a robust and high-yielding method to construct this scaffold[1][2].

Mechanistic Rationale

The reaction proceeds via a base-mediated cascade. Triethylamine (TEA) is commonly employed not as a catalyst, but as an acid scavenger to neutralize the hydrogen bromide formed during the reaction, driving the equilibrium towards the product. Ethanol is an effective solvent as it readily dissolves the reactants and facilitates heating under reflux to provide the necessary activation energy for cyclization.

The mechanism unfolds in two key stages:

  • Initial Nucleophilic Substitution: The sulfur atom of methyl hydrazinecarbodithioate, being a soft nucleophile, attacks the electrophilic carbon of the hydrazonoyl bromide. This displaces the bromide ion.

  • Intramolecular Cyclization & Elimination: The resulting intermediate undergoes an intramolecular nucleophilic attack from a nitrogen atom onto the thiocarbonyl carbon. This is followed by the elimination of methanethiol (CH₃SH) to yield the stable, aromatic 1,3,4-thiadiazole ring.

G start Methyl Hydrazine- carbodithioate + Hydrazonoyl Halide inter1 Nucleophilic Attack (S on C-Halide) start->inter1 inter2 Acyclic Intermediate inter1->inter2 inter3 Intramolecular Cyclization (N on C=S) inter2->inter3 inter4 Cyclized Intermediate inter3->inter4 elim Elimination of CH3SH inter4->elim end 2,5-Disubstituted 1,3,4-Thiadiazole elim->end

Caption: Mechanism for 1,3,4-Thiadiazole Synthesis.

Application Note & Protocol

This method is highly effective for synthesizing a library of thiadiazole derivatives by varying the substituents on both the hydrazonoyl halide and the hydrazinecarbodithioate.

Protocol 1: Synthesis of 3-(4-Bromophenyl)-2-hydrazono-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole [1]

  • Materials: Hydrazonoyl bromide (1a, 5 mmol), methyl hydrazinecarbodithioate (2, 0.61 g, 5 mmol), Ethanol (40 mL), Triethylamine (TEA) (0.7 mL, 5 mmol).

  • Step 1: To a solution of hydrazonoyl bromide 1a and methyl hydrazinecarbodithioate 2 in ethanol (40 mL), add triethylamine (0.7 mL).

  • Step 2: Heat the mixture to reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Upon completion, cool the reaction mixture to room temperature.

  • Step 4: Collect the resulting solid precipitate by filtration.

  • Step 5: Recrystallize the solid from an appropriate solvent (e.g., ethanol or DMF) to yield the purified final product.

Reactant 1Reactant 2BaseSolventTime (h)YieldReference
Hydrazonoyl BromidesMethyl HydrazinecarbodithioateTEAEthanol3High[1]
Hydrazonoyl BromidesFerrocenyl HydrazinecarbodithioateTEADMF/Ethanol7Good[1]

Synthesis of 1,3,4-Oxadiazoles: Cyclodesulfurization Pathway

The 1,3,4-oxadiazole ring is a crucial bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties[3]. A powerful strategy for their synthesis involves the cyclodesulfurization of 1-acylthiosemicarbazides, which are readily prepared from the reaction of acid hydrazides with isothiocyanates[3]. This positions a hydrazinecarbothioamide derivative as the key cyclization precursor.

Mechanistic Rationale

The conversion of the acylthiosemicarbazide intermediate to the 2-amino-1,3,4-oxadiazole is the critical step. This transformation requires a reagent that can facilitate the removal of a molecule of hydrogen sulfide (H₂S).

  • Uronium Coupling Reagents (e.g., TBTU): Reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) are exceptionally efficient. The reaction is believed to proceed via an initial activation of the sulfur atom by the uronium salt, forming a good leaving group. Subsequent intramolecular attack by the acyl oxygen atom onto the thiocarbonyl carbon, followed by ring closure and elimination, yields the oxadiazole[3].

  • Other Desulfurizing Agents: Other agents like mercury(II) acetate or tosyl chloride can also be used, but often involve harsher conditions or toxic metals[3].

G start Acylthiosemicarbazide (from Hydrazide + Isothiocyanate) inter1 Sulfur Activation (e.g., with TBTU) start->inter1 inter2 Activated Intermediate inter1->inter2 inter3 Intramolecular O-Acyl Attack on C=S inter2->inter3 inter4 Tetrahedral Intermediate inter3->inter4 elim Ring Closure & Elimination (H2S) inter4->elim end 2-Amino-1,3,4- Oxadiazole elim->end

Caption: Mechanism for 1,3,4-Oxadiazole Synthesis.

Application Note & Protocol

The choice of coupling/desulfurizing agent is critical. TBTU in the presence of a non-nucleophilic base like Diisopropylethylamine (DIEA) in DMF offers mild conditions and a simple workup, making it an advantageous method[3].

Protocol 2: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [3]

  • Part A: Synthesis of Thiosemicarbazide Intermediate

    • Materials: Acid hydrazide (1 mmol), Isothiocyanate derivative (1 mmol), appropriate solvent (e.g., ethanol).

    • Step 1: Combine the acid hydrazide and isothiocyanate in a suitable solvent.

    • Step 2: Stir the mixture (with gentle heating if necessary) until the reaction is complete (monitored by TLC).

    • Step 3: Isolate the thiosemicarbazide intermediate, typically by filtration, as it often precipitates from the solution.

  • Part B: Cyclodesulfurization

    • Materials: Thiosemicarbazide intermediate (1 mmol), TBTU (1.5 mmol), DIEA (1 mmol), DMF.

    • Step 1: Dissolve the thiosemicarbazide intermediate in DMF.

    • Step 2: Add DIEA, followed by the coupling reagent TBTU.

    • Step 3: Heat the reaction mixture at 50 °C until the starting material is consumed.

    • Step 4: Perform an aqueous work-up to remove DMF and other soluble materials. The product can then be isolated by filtration or extraction and purified by recrystallization or column chromatography.

Synthesis of 1,2,4-Triazoles

The hydrazinecarbothioamide core is also fundamental to the synthesis of 1,2,4-triazoles, another heterocycle of significant pharmaceutical interest[4]. A common route involves the cyclization of thiosemicarbazide derivatives, which can be modulated to produce either triazole-thiones or aminotriazoles depending on the reaction conditions and cyclizing agent.

Mechanistic Rationale

A straightforward method involves the base-catalyzed cyclization of a 1-acylthiosemicarbazide.

  • Deprotonation: The base (e.g., KOH) removes a proton from one of the nitrogen atoms.

  • Intramolecular Cyclization: The resulting anion attacks the electrophilic carbonyl carbon of the acyl group.

  • Dehydration: The tetrahedral intermediate then eliminates a molecule of water to form the stable 5-mercapto-1,2,4-triazole (which exists in tautomeric equilibrium with the triazole-3-thione form).

G start 1-Acyl- thiosemicarbazide inter1 Base-catalyzed Deprotonation start->inter1 inter2 N-Anion Intermediate inter1->inter2 inter3 Intramolecular N-Acyl Attack inter2->inter3 inter4 Cyclized Intermediate inter3->inter4 elim Dehydration (-H2O) inter4->elim end 1,2,4-Triazole-3-thione elim->end

Caption: Mechanism for 1,2,4-Triazole-3-thione Synthesis.

Application Note & Protocol

This pathway is valuable for creating triazole-thiones, which can be further alkylated at the sulfur atom to introduce additional diversity. The synthesis often begins by creating an acid hydrazide, which is then converted to a potassium salt before cyclization.

Protocol 3: Synthesis of 7-hydroxy-4-[(5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2H-chromen-2-one [4]

  • Step 1 (Hydrazide Formation): Prepare the starting acid hydrazide from the corresponding ethyl ester and hydrazine hydrate according to standard procedures.

  • Step 2 (Potassium Salt Formation): Treat the acid hydrazide with potassium thiocyanate (KNCS) to form the potassium thiosemicarbazide salt intermediate.

  • Step 3 (Cyclization): Add a base such as potassium hydroxide (KOH) to the intermediate salt and heat the mixture. The base catalyzes the intramolecular cyclization and dehydration.

  • Step 4 (Work-up): After cooling, acidify the reaction mixture to precipitate the final triazole-thione product.

  • Step 5 (Purification): Collect the product by filtration and purify by recrystallization.

General Experimental Workflow

The synthesis of heterocycles using hydrazinecarbothioate synthons generally follows a reproducible workflow, which can be adapted based on the specific target molecule.

G A Reactant Mixing (Hydrazinecarbothioate + Electrophile/Partner) B Reaction (Heating/Stirring) A->B C TLC Monitoring B->C Periodic Sampling C->B Incomplete D Reaction Quench/ Cooling C->D Complete E Product Isolation (Filtration/Extraction) D->E F Purification (Recrystallization/ Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Sources

Application Notes and Protocols for the Synthesis of Pyrazoles using O-methyl Hydrazinecarbothioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of pyrazoles utilizing O-methyl hydrazinecarbothioate as a key reagent. Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. This protocol explores a nuanced variation of the classical Knorr pyrazole synthesis, employing a less conventional hydrazine derivative that offers potential advantages in modifying the electronic properties and substitution patterns of the resulting pyrazole core. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the necessary analytical techniques for product validation. This guide is intended for researchers in organic synthesis and drug discovery seeking to expand their repertoire of heterocyclic synthesis methodologies.

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The pyrazole ring is a prominent feature in numerous blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and a host of compounds in clinical development for oncology, infectious diseases, and neurological disorders.

The continued interest in pyrazole derivatives necessitates the development of novel and efficient synthetic methodologies to access structurally diverse analogues. The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a robust and widely used method. Variations in both the hydrazine and dicarbonyl components allow for the introduction of a wide range of substituents, thereby enabling the fine-tuning of a compound's pharmacological profile.

This application note focuses on a specific, yet underexplored, variant of this synthesis, employing this compound (also known as O-methyl thiocarbazate). The introduction of the O-methylcarbothioyl moiety on the hydrazine nitrogen presents an intriguing synthetic handle. This group has the potential to remain on the pyrazole ring post-cyclization, yielding a 1-(methoxycarbonothioyl)-1H-pyrazole. Such a functional group can influence the molecule's solubility, and metabolic stability, and can serve as a precursor for further synthetic transformations.

Proposed Reaction Mechanism

The reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, is proposed to proceed through a cyclocondensation pathway analogous to the Knorr synthesis. The O-methylcarbothioyl group is expected to remain intact on the pyrazole nitrogen.

The proposed mechanism is as follows:

  • Initial Condensation: The more nucleophilic terminal nitrogen of this compound attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal readily dehydrates to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free amino group of the hydrazone attacks the second carbonyl group in an intramolecular fashion, forming a five-membered heterocyclic ring.

  • Final Dehydration (Aromatization): A final dehydration step from the cyclic intermediate leads to the formation of the aromatic pyrazole ring, yielding the 1-(methoxycarbonothioyl)-1H-pyrazole derivative.

Reaction Mechanism hydrazine This compound step1 Initial Condensation hydrazine->step1 diketone 1,3-Dicarbonyl Compound diketone->step1 product 1-(methoxycarbonothioyl)-1H-pyrazole hydrazone Hydrazone Intermediate step2 Intramolecular Cyclization hydrazone->step2 cyclic_intermediate Cyclic Intermediate step3 Aromatization (Dehydration) cyclic_intermediate->step3 - H2O step1->hydrazone - H2O step2->cyclic_intermediate step3->product

Caption: Proposed reaction mechanism for pyrazole synthesis.

Experimental Protocol

This protocol details the synthesis of 3,5-dimethyl-1-(methoxycarbonothioyl)-1H-pyrazole from acetylacetone and this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥95%Varies
Acetylacetone (2,4-pentanedione)Reagent grade, ≥99%Sigma-Aldrich
Glacial Acetic AcidACS gradeFisher Scientific
Ethanol (Absolute)200 proofDecon Labs
Ethyl AcetateHPLC gradeVWR Chemicals
HexanesHPLC gradeVWR Chemicals
Anhydrous Sodium SulfateACS gradeEMD Millipore
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Rotary evaporator--
Thin-layer chromatography (TLC) platesSilica gel 60 F254Millipore
Column chromatography setup--
Silica gel for column chromatography60 Å, 230-400 meshSorbent Technologies

Safety Precautions:

  • This compound is a hydrazine derivative and should be handled with care. It is potentially toxic and should be used in a well-ventilated fume hood.

  • Acetylacetone is flammable and a skin and eye irritant.

  • Glacial acetic acid is corrosive.

  • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.06 g, 10 mmol, 1.0 equiv).

    • Add absolute ethanol (30 mL) to dissolve the solid.

    • Add acetylacetone (1.00 g, 10 mmol, 1.0 equiv) to the solution.

    • Finally, add glacial acetic acid (0.1 mL) as a catalyst.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle.

    • Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (50 mL) and deionized water (30 mL).

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexanes and pack a column.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing the polarity to 20% ethyl acetate).

    • Collect the fractions containing the desired product (as determined by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield the purified 3,5-dimethyl-1-(methoxycarbonothioyl)-1H-pyrazole.

Experimental Workflow A 1. Reaction Setup - Add this compound,  acetylacetone, ethanol, and acetic acid  to a round-bottom flask. B 2. Reaction - Reflux for 4-6 hours at 80°C. - Monitor by TLC. A->B C 3. Workup - Remove solvent. - Perform liquid-liquid extraction  with ethyl acetate and water. B->C D 4. Purification - Purify by column chromatography  on silica gel. C->D E 5. Characterization - Obtain NMR, IR, and Mass Spectra  of the purified product. D->E

Caption: A streamlined workflow for pyrazole synthesis.

Product Characterization and Validation

To confirm the structure of the synthesized 3,5-dimethyl-1-(methoxycarbonothioyl)-1H-pyrazole, a comprehensive spectroscopic analysis is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the two methyl groups on the pyrazole ring (around δ 2.2-2.5 ppm), a singlet for the C4-proton of the pyrazole ring (around δ 6.0 ppm), and a singlet for the O-methyl group (around δ 4.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show signals for the methyl carbons, the pyrazole ring carbons (including the C=S carbon at a downfield chemical shift, likely >180 ppm), and the O-methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=S (thiocarbonyl) group, typically in the region of 1200-1050 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will provide the molecular weight of the product, which should correspond to the calculated mass of C₇H₁₀N₂OS.

Discussion and Field-Proven Insights

The use of this compound offers a unique entry point to 1-acyl pyrazoles. The O-methylcarbothioyl group is an interesting functional handle for several reasons:

  • Electronic Modification: The electron-withdrawing nature of the methoxycarbonothioyl group can influence the reactivity of the pyrazole ring in subsequent reactions, such as electrophilic aromatic substitution.

  • Synthetic Handle: This group can potentially be transformed into other functionalities. For instance, it could be hydrolyzed to the corresponding carbothioic acid or converted to a carbamate.

  • Regioselectivity: In cases where unsymmetrical 1,3-dicarbonyl compounds are used, the nature of the substituent on the hydrazine can influence the regioselectivity of the cyclization. Further studies are needed to determine the regiochemical outcome with this specific reagent.

It is important to note that this protocol is based on established principles of pyrazole synthesis. Researchers should be prepared to optimize reaction conditions, such as the choice of solvent, catalyst, and reaction temperature, to achieve the best results for their specific substrates.

Conclusion

This application note provides a detailed, albeit exploratory, protocol for the synthesis of pyrazoles using this compound. By leveraging the fundamental principles of the Knorr pyrazole synthesis, this method opens up avenues for the creation of novel pyrazole derivatives with potential applications in drug discovery and materials science. The provided protocol, along with the mechanistic insights and characterization guidelines, should serve as a valuable resource for researchers venturing into this area of heterocyclic chemistry.

References

  • Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. [Link]

  • National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • IOP Publishing. (2025). Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. [Link]

  • Recent Advances in the Synthesis of New Pyrazole Derivatives. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Arkat USA. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • YouTube. (2019). synthesis of pyrazoles. [Link]

  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. [Link]

  • Cambridge Open Engage. (2023). *Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (HepG2)

Application Notes & Protocols: O-Methyl Hydrazinecarbothioate (Methyl Carbazate) as a Versatile Hydrazine Surrogate for Multicomponent Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation.[1] This guide focuses on O-methyl hydrazinecarbothioate, commonly known as methyl carbazate or methyl hydrazinocarboxylate, a highly valuable and versatile reagent in this context. While structurally simple, it serves as a stable, crystalline, and significantly safer surrogate for anhydrous hydrazine, a notoriously hazardous reagent.[2] We will explore its core reactivity, provide detailed protocols for its use in the synthesis of medicinally relevant heterocyclic scaffolds like pyrazoles, and discuss the causality behind key experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage efficient synthetic strategies while prioritizing laboratory safety.

Reagent Profile and Critical Safety Considerations

This compound is a bifunctional molecule featuring a nucleophilic hydrazine moiety and a carbomethoxy group. This duality is the key to its utility; the hydrazine portion engages in classical condensation and cyclization reactions, while the electron-withdrawing carbomethoxy group modulates its reactivity and improves its handling characteristics compared to hydrazine itself.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms Methyl Carbazate, Methyl Hydrazinocarboxylate
CAS Number 6294-89-9
Molecular Formula C₂H₆N₂O₂
Molecular Weight 90.08 g/mol
Appearance White crystalline solid
Melting Point 72-75 °C
Solubility Soluble in water, methanol, ethanol
Expertise in Practice: Safe Handling and Protocol

Trustworthiness in any protocol begins with safety. This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[3][4]

Core Safety Directives:

  • Exposure Prevention: This compound is toxic if swallowed or in contact with skin and causes serious eye and skin irritation.[4] Always handle it within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory: nitrile gloves, a lab coat, and chemical safety goggles are essential.[5]

  • Respiratory Protection: Avoid breathing the dust.[6] If weighing the solid, do so carefully to prevent aerosolization. For large quantities, a respirator may be necessary.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][7] The container must be kept tightly closed.

  • Disposal: Waste is considered hazardous.[3] Dispose of contents and containers to an approved waste disposal plant in accordance with local regulations.

Causality Behind Precautions: The toxicity profile stems from its relationship to hydrazine, a known carcinogen and potent toxin. The carbomethoxy group mitigates the extreme volatility and reactivity of hydrazine, but the core toxicophore remains. Adherence to these handling protocols is not merely procedural but is a critical control measure against potential systemic and topical toxicity.

The Mechanistic Role in Multicomponent Reactions

This compound primarily acts as a mononucleophile at the terminal nitrogen (-NH₂) in the first step of a multicomponent reaction sequence. Its utility stems from its ability to condense with electrophiles, typically carbonyl compounds (aldehydes and ketones), to form a stable hydrazone intermediate. This intermediate then possesses new reactive sites, priming it for subsequent intramolecular or intermolecular reactions with other components in the reaction mixture.

G reagent O-Methyl Hydrazinecarbothioate intermediate Carbomethoxyhydrazone Intermediate reagent->intermediate Condensation (-H₂O) carbonyl Aldehyde / Ketone (Component 1) carbonyl->intermediate product Final Heterocyclic Product intermediate->product Cyclization / Annulation component3 Component 3 (e.g., β-Dicarbonyl) component3->product caption General workflow of MCRs using this compound.

Caption: General workflow of MCRs using this compound.

Application Protocol: Three-Component Synthesis of Pyrazole Scaffolds

The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[8] The following protocol describes a robust, one-pot synthesis of highly substituted pyrazoles using this compound. This reaction is a variation of the classic Knorr pyrazole synthesis.

Mechanistic Rationale

The reaction proceeds via a domino sequence. First, the this compound condenses with the more reactive ketone carbonyl of the 1,3-dicarbonyl compound to form a hydrazone (or enamine) intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the other hydrazino nitrogen onto the second carbonyl group. Finally, a dehydration step yields the aromatic pyrazole ring. The presence of an acid catalyst accelerates both the initial condensation and the final dehydration.

G cluster_0 Reaction Sequence start Methyl Carbazate + 1,3-Dicarbonyl step1 Condensation (Cat. Acid, -H₂O) start->step1 hydrazone Hydrazone/ Enamine Intermediate step1->hydrazone step2 Intramolecular Cyclization hydrazone->step2 cyclic_int 5-Hydroxy- pyrazoline Intermediate step2->cyclic_int step3 Dehydration (-H₂O) cyclic_int->step3 product Substituted Pyrazole Product step3->product caption Mechanism for the synthesis of pyrazoles.

Caption: Mechanism for the synthesis of pyrazoles.

Detailed Experimental Protocol

Objective: To synthesize 1-carbomethoxy-3,5-dimethylpyrazole from acetylacetone and this compound.

Materials:

  • This compound (Methyl Carbazate) (90.08 g/mol )

  • Acetylacetone (2,4-pentanedione) (100.12 g/mol )

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (4.50 g, 50.0 mmol, 1.0 equiv).

  • Solvent and Reactant Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture until the solid is mostly dissolved. To this solution, add acetylacetone (5.1 mL, 50.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen, making it more electrophilic.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Reduce the solvent volume to approximately one-third using a rotary evaporator. c. Pour the concentrated mixture into 100 mL of ice-cold water with stirring. The product should precipitate as a white solid. d. Collect the solid by vacuum filtration, washing with cold water (2 x 20 mL). e. Dry the product under vacuum to yield the final pyrazole.

Expected Results and Substrate Scope

This protocol is robust and can be adapted for various β-dicarbonyl compounds and other hydrazine derivatives.

Table 2: Representative Yields for Pyrazole Synthesis

β-Dicarbonyl ComponentProductTypical Yield
Acetylacetone1-Carbomethoxy-3,5-dimethylpyrazole85-95%
Ethyl AcetoacetateEthyl 1-carbomethoxy-5-methyl-1H-pyrazole-3-carboxylate80-90%
Dibenzoylmethane1-Carbomethoxy-3,5-diphenylpyrazole75-85%

Application Protocol: Wolff-Kishner Reduction via Carbomethoxyhydrazone Intermediate

A key application that highlights the utility of this compound as a hydrazine surrogate is in a modified Wolff-Kishner reduction.[2] This two-step, one-pot procedure deoxygenates aromatic aldehydes and ketones to their corresponding methylene groups, avoiding the direct use of highly toxic and explosive hydrazine hydrate.

Workflow and Mechanistic Insight

The process involves two distinct stages:

  • Hydrazone Formation: The ketone or aldehyde is condensed with this compound to form a stable, often isolable, carbomethoxyhydrazone intermediate.[2]

  • Decomposition: The intermediate is then subjected to strong basic conditions at high temperatures. The base facilitates the elimination of the carbomethoxy group and nitrogen gas, generating the reduced methylene product through a series of proton transfers and eliminations.[2]

G start Aromatic Ketone + Methyl Carbazate step1 Step 1: Condensation (EtOH, Cat. Acid, Reflux) start->step1 intermediate Carbomethoxyhydrazone (Stable Intermediate) step1->intermediate step2 Step 2: Decomposition (KOH, High Temp.) intermediate->step2 product Reduced Methylene Product + N₂ + CO₂ step2->product caption Workflow for modified Wolff-Kishner reduction.

Caption: Workflow for modified Wolff-Kishner reduction.

Detailed Experimental Protocol

Objective: To reduce acetophenone to ethylbenzene.

Materials:

  • Acetophenone (120.15 g/mol )

  • This compound (90.08 g/mol )

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Potassium Hydroxide (KOH)

  • Triethylene Glycol (TEG)

  • High-temperature reaction setup with distillation head

Procedure:

  • Part A: Hydrazone Formation a. In a 250 mL round-bottom flask, combine acetophenone (6.0 g, 50.0 mmol, 1.0 equiv), this compound (4.7 g, 52.2 mmol, 1.05 equiv), 50 mL of ethanol, and 5 drops of acetic acid.[2] b. Reflux the mixture for 2 hours. The formation of the hydrazone can be monitored by TLC. c. Remove the ethanol via rotary evaporation to yield the crude carbomethoxyhydrazone. This intermediate is often a solid and can be used directly.

  • Part B: Reduction a. To the flask containing the crude hydrazone, add potassium hydroxide (8.4 g, 150 mmol, 3.0 equiv) and triethylene glycol (80 mL). b. Equip the flask for distillation and heat the mixture to 140-160 °C. The high temperature and strong base are critical for the decomposition step. c. Continue heating for 4 hours. The product, ethylbenzene, will distill from the reaction mixture. d. Collect the distillate and purify by standard methods (e.g., extraction and fractional distillation) if necessary.

Table 3: Scope of Modified Wolff-Kishner Reduction [2]

SubstrateProductTypical Yield
AcetophenoneEthylbenzene85-95%
4-Methoxyacetophenone1-Ethyl-4-methoxybenzene80-90%
BenzophenoneDiphenylmethane70-80%
1-IndanoneIndane65-75%

Conclusion

This compound stands out as an exemplary reagent for modern organic synthesis. Its application in multicomponent reactions provides a safe and efficient pathway to valuable heterocyclic structures, particularly pyrazoles, which are of high interest in drug discovery.[9] Furthermore, its role as a stable hydrazine surrogate in reactions like the Wolff-Kishner reduction underscores its importance in improving the safety and practicality of classical transformations.[2] By understanding the mechanistic principles and adhering to strict safety protocols, researchers can fully exploit the synthetic power of this versatile building block.

References

  • ARCH CHEMICALS. (2003). MATERIAL SAFETY DATA: Methyl hydrazine. [Link]

  • Arkat USA. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles. [Link]

  • Mahapatra, M., et al. (2013). Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. PMC - NIH. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Manan, M. A. F. A., et al. (2024). Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. PMC - NIH. [Link]

  • Mahapatra, M., et al. (2013). Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH. [Link]

  • Manan, M. A. F. A., et al. (2024). Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. IUCrData. [Link]

  • Mondal, S., & Guria, M. (2022). An aerobic copper-catalyzed multi-component reaction strategy for N′,N′-diaryl acylhydrazine synthesis: reactions and mechanism. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Báez-García, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • Galante, J., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. RSC Medicinal Chemistry. [Link]

  • Cranwell, P. B., Russell, A. T., & Smith, C. D. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of Molecular Structure: THEOCHEM. [Link]

  • Al-Ostoot, F. H., et al. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC - NIH. [Link]

  • Şahin, K., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC - NIH. [Link]

Sources

Application Notes and Protocols: A Modern Approach to the Wolff-Kishner Reaction Utilizing O-Methyl Hydrazinecarbothioate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wolff-Kishner reduction is a cornerstone of organic synthesis, enabling the deoxygenation of aldehydes and ketones to their corresponding alkanes. However, the classical reliance on highly toxic and volatile hydrazine presents significant safety and handling challenges. This application note details a comprehensive experimental protocol for a modified Wolff-Kishner reaction that employs O-methyl hydrazinecarbothioate as a stable, safer alternative to hydrazine. This two-step procedure involves the initial formation of a bench-stable O-methyl thiocarbazone intermediate, followed by its base-catalyzed decomposition to yield the desired alkane. By leveraging established mechanistic principles of the Wolff-Kishner reaction, this protocol offers a practical and potentially safer methodology for modern synthetic laboratories.

Introduction: Reimagining a Classic Reduction

The conversion of a carbonyl group to a methylene group is a fundamental transformation in the synthesis of complex organic molecules.[1][2][3] The Wolff-Kishner reduction has long been a go-to method for this purpose, particularly for substrates that are sensitive to acidic conditions, offering a complementary approach to the Clemmensen reduction.[3][4] The reaction proceeds through the formation of a hydrazone intermediate, which, under strongly basic conditions and high temperatures, decomposes to release nitrogen gas and form the desired alkane.[1][5][6]

Despite its utility, the traditional Wolff-Kishner protocol is fraught with operational hazards, primarily due to the use of anhydrous hydrazine—a potent carcinogen and explosive substance.[7][8][9][10] In response to these safety concerns, numerous modifications have been developed, most notably the Huang-Minlon modification, which uses the more manageable hydrazine hydrate in a high-boiling solvent like diethylene glycol.[2] More recent innovations have focused on replacing hydrazine altogether with safer precursors that generate the reactive hydrazone in situ or form stable intermediates.

This guide proposes a novel protocol utilizing this compound, a derivative of thiocarbazic acid, as a practical and safer surrogate for hydrazine. This approach is conceptually based on the successful use of methyl hydrazinocarboxylate in modified Wolff-Kishner reactions. The proposed two-stage protocol involves:

  • Formation of a stable O-methyl thiocarbazone: The carbonyl-containing substrate is condensed with this compound to form a solid, easily purified intermediate.

  • Base-induced decomposition: The isolated thiocarbazone is then subjected to strong basic conditions at elevated temperatures to effect the reduction.

This methodology not only mitigates the risks associated with hydrazine but also allows for greater control over the reaction through the isolation and purification of the intermediate.

Proposed Reaction Mechanism

The proposed mechanism for the Wolff-Kishner reaction with this compound is analogous to the classical pathway. The key steps are the formation of the thiocarbazone intermediate, followed by a series of deprotonation and protonation steps, culminating in the elimination of nitrogen gas.

.dot

Wolff_Kishner_Thiocarbazone_Mechanism cluster_0 Step 1: Thiocarbazone Formation cluster_1 Step 2: Decomposition Ketone R-C(=O)-R' (Ketone) Intermediate R-C(=N-NH-C(=S)OCH3)-R' (Thiocarbazone) Ketone->Intermediate + Reagent, H+ cat. Reagent H2N-NH-C(=S)OCH3 (this compound) Thiocarbazone Thiocarbazone Anion1 R-C(=N-N(-)-C(=S)OCH3)-R' Thiocarbazone->Anion1 + OH- Diimide_analog R-CH(R')-N=N-C(=S)OCH3 Anion1->Diimide_analog + H2O Anion2 R-CH(R')-N=N(-) Diimide_analog->Anion2 + OH-, - COS, - CH3OH Carbanion R-CH(-)-R' Anion2->Carbanion - N2 Alkane R-CH2-R' (Alkane) Carbanion->Alkane + H2O

Figure 1: Proposed mechanism for the Wolff-Kishner reaction using this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the O-methyl thiocarbazone intermediate and its subsequent reduction to the corresponding alkane.

General Experimental Workflow

The overall process is a two-part synthesis as illustrated below.

.dot

Experimental_Workflow start Start: Ketone/Aldehyde step1 Step 1: Condensation (this compound, EtOH, cat. AcOH, Reflux) start->step1 intermediate Isolate & Purify O-methyl thiocarbazone step1->intermediate step2 Step 2: Decomposition (KOH, Triethylene Glycol, 160-190 °C) intermediate->step2 workup Aqueous Workup & Extraction step2->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: Alkane purification->product

Figure 2: High-level experimental workflow for the modified Wolff-Kishner reduction.

Protocol 1: Synthesis of the O-Methyl Thiocarbazone Intermediate

Materials and Reagents:

  • Aldehyde or ketone substrate

  • This compound (1.2 equivalents)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

  • Standard glassware for reflux

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the aldehyde or ketone (1.0 eq).

  • Dissolve the substrate in a minimal amount of anhydrous ethanol.

  • Add this compound (1.2 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The O-methyl thiocarbazone product will often precipitate from the solution upon cooling. If not, the volume of the solvent can be reduced in vacuo.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the isolated O-methyl thiocarbazone under vacuum. The product is typically a bench-stable solid that can be stored for future use.

Protocol 2: Base-Catalyzed Decomposition of the O-Methyl Thiocarbazone

Materials and Reagents:

  • O-methyl thiocarbazone (from Protocol 1)

  • Potassium hydroxide (KOH, 4.0-5.0 equivalents)

  • Triethylene glycol

  • High-temperature thermometer

  • Distillation apparatus (optional, for Huang-Minlon style water removal)

  • Standard glassware for high-temperature reactions

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add potassium hydroxide pellets (4.0-5.0 eq).

  • Add triethylene glycol to dissolve the KOH, with gentle heating if necessary.

  • Once the KOH is dissolved, add the O-methyl thiocarbazone (1.0 eq) to the hot solution in one portion.

  • Heat the reaction mixture to approximately 160-190 °C. Vigorous evolution of gas (N₂) should be observed.

  • Maintain the temperature and continue stirring for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure alkane.

Quantitative Data Summary

The following table provides representative quantitative data for the proposed experimental procedure. Actual values may vary depending on the specific substrate.

ParameterProtocol 1: Thiocarbazone FormationProtocol 2: Decomposition
Substrate 1.0 eq1.0 eq
Key Reagent This compound (1.2 eq)Potassium Hydroxide (4.0-5.0 eq)
Solvent Anhydrous EthanolTriethylene Glycol
Temperature Reflux (~78 °C)160-190 °C
Typical Reaction Time 4-12 hours2-6 hours
Typical Yield >90% (for the intermediate)70-85% (for the final product)

Safety and Handling

  • This compound: While significantly safer than hydrazine, it should still be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Hydroxide (KOH): Highly corrosive. Avoid contact with skin and eyes.

  • High Temperatures: The decomposition step is conducted at high temperatures. Ensure proper shielding and temperature control.

  • Gas Evolution: The reaction produces nitrogen gas. Ensure the reaction setup is not a closed system to allow for safe venting of the gas.

Conclusion and Outlook

The described protocol offers a viable and safer alternative to the traditional Wolff-Kishner reduction by replacing hydrazine with this compound. The two-step procedure, involving the formation and isolation of a stable O-methyl thiocarbazone intermediate, provides greater control and predictability. This method is particularly advantageous for researchers in drug development and complex molecule synthesis where safety and reproducibility are paramount. Further studies are encouraged to explore the full substrate scope and potential limitations of this promising modification.

References

  • Wolff, L. (1912). Methode zum Ersatz des Sauerstoffatoms der Ketone und Aldehyde durch Wasserstoff. Justus Liebigs Annalen der Chemie, 394(1), 86-108.
  • Huang-Minlon. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487–2488.
  • Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4(1), 378-422.
  • Szmant, H. H., & Harmuth, C. M. (1964). The Mechanism of the Wolff-Kishner Reduction of Hydrazones. Journal of the American Chemical Society, 86(14), 2909–2915.
  • Clemmensen, E. (1913). Reduktion von Ketonen und Aldehyden zu den entsprechenden Kohlenwasserstoffen unter Anwendung von amalgamiertem Zink und Salzsäure. Berichte der deutschen chemischen Gesellschaft, 46(2), 1837–1843.
  • Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1(1), 155-209.
  • Cram, D. J., Sahyun, M. R. V., & Knox, G. R. (1962). Room-Temperature Wolff-Kishner Reduction and Cope Elimination Reactions. Journal of the American Chemical Society, 84(9), 1734–1735.
  • Henbest, H. B., & Stratford, M. J. W. (1964). A modified Wolff-Kishner reduction for hindered ketones. Journal of the Chemical Society (Resumed), 711-714.
  • Barton, D. H. R., Ives, D. A. J., & Thomas, B. R. (1955). The constitution and stereochemistry of lanostadienol and related triterpenoids. Part V. The conversion of lanostadienol into cholesterol. Journal of the Chemical Society (Resumed), 2056-2061.
  • Furrow, M. E., & Myers, A. G. (2004). Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff–Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides. Journal of the American Chemical Society, 126(17), 5436–5445.
  • Cranwell, P. B., Russell, A. T., & Smith, C. D. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff–Kishner Reaction. Synlett, 27(01), 131-135.
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Application Notes and Protocols: The Reaction of O-Methyl Hydrazinecarbothioate with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for the Synthesis of Novel Thiocarbazone Analogs

In the landscape of modern synthetic and medicinal chemistry, the condensation reaction between hydrazine derivatives and carbonyl compounds remains a cornerstone for the construction of diverse heterocyclic scaffolds. While the reaction of thiosemicarbazide with aldehydes and ketones to form thiosemicarbazones is a well-trodden path, yielding compounds with a broad spectrum of biological activities, the use of structurally related reagents offers a gateway to novel chemical entities with potentially unique properties. O-methyl hydrazinecarbothioate (also known as O-methyl thiocarbazate) is one such reagent. Its reaction with aldehydes and ketones provides access to O-methyl thiocarbazones, a class of compounds that, while structurally related to thiosemicarbazones, feature a terminal methoxy group in place of an amino group. This substitution significantly alters the electronic and steric properties of the resulting molecule, influencing its coordination chemistry, biological activity, and solubility.

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for its execution, and discuss the applications of the resulting products. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Scientific Foundation and Rationale

Reaction Mechanism: An Acid-Catalyzed Nucleophilic Addition-Elimination Pathway

The reaction of this compound with an aldehyde or ketone proceeds via a classical nucleophilic addition-elimination mechanism, analogous to the formation of imines and hydrazones. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group toward nucleophilic attack.

The proposed mechanism can be delineated into the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This activation step is crucial for the reaction with the moderately nucleophilic terminal nitrogen of this compound.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of this compound attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination and Imine Formation: The lone pair on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and the regeneration of the acid catalyst. The final product is the stable O-methyl thiocarbazone.

Diagram of the Reaction Mechanism

reaction_mechanism cluster_reactants Reactants R1 C1 C R1->C1 R2 R2->C1 O1 O C1->O1 H_plus H⁺ Activated_Carbonyl Activated Carbonyl H_plus->Activated_Carbonyl 1. Protonation OMTH H₂N-NH-C(=S)OCH₃ Tetrahedral_Intermediate Tetrahedral Intermediate OMTH->Tetrahedral_Intermediate Activated_Carbonyl->Tetrahedral_Intermediate 2. Nucleophilic Attack Carbinolamine Carbinolamine Tetrahedral_Intermediate->Carbinolamine 3. Proton Transfer Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine 4. Protonation Product O-Methyl Thiocarbazone Protonated_Carbinolamine->Product 5. Dehydration Water H₂O Protonated_Carbinolamine->Water Regen_H_plus H⁺ Product->Regen_H_plus caption1 General Reaction Scheme: Aldehyde/Ketone + this compound

Caption: Acid-catalyzed condensation of a carbonyl with this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of O-Methyl Thiocarbazones

This protocol is adapted from established methods for the condensation of similar hydrazine derivatives with carbonyl compounds and is broadly applicable to a range of aromatic and aliphatic aldehydes and ketones.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.2 eq)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Reaction flask (round-bottom flask)

  • Condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of absolute ethanol.

  • Addition of Reagent: To this solution, add this compound (1.2 eq). The slight excess of the hydrazine derivative ensures complete consumption of the carbonyl compound.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyst is crucial for activating the carbonyl group.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 60-80 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions with aldehydes are often complete within 1-4 hours at room temperature, while ketones may require heating for several hours to achieve full conversion.

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).

  • Drying: Dry the purified product under vacuum to obtain the final O-methyl thiocarbazone.

Experimental Workflow Diagram

workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde/Ketone (1.0 eq) in Ethanol B Add this compound (1.2 eq) A->B C Add Catalytic Acetic Acid (2-3 drops) B->C D Stir at RT or Reflux (1-8 hours) C->D E Monitor by TLC D->E F Cool Mixture in Ice Bath E->F Reaction Complete G Collect Solid by Filtration F->G H Wash with Cold Ethanol G->H I Recrystallize from Suitable Solvent H->I J Dry Under Vacuum I->J K K J->K Final Product

Caption: Step-by-step workflow for O-methyl thiocarbazone synthesis.

Characterization of O-Methyl Thiocarbazones

The synthesized products can be characterized using standard spectroscopic techniques:

TechniqueExpected Observations
¹H NMR Appearance of a new imine proton signal (CH=N) typically in the range of δ 7.5-8.5 ppm for aldehyde-derived products. The NH proton signal is also observable. The methoxy (-OCH₃) protons will appear as a singlet around δ 3.8-4.2 ppm.
¹³C NMR A characteristic signal for the imine carbon (C=N) in the region of δ 140-160 ppm. The thiocarbonyl carbon (C=S) signal is expected around δ 180-190 ppm.
FT-IR Disappearance of the C=O stretching band of the starting carbonyl (around 1680-1720 cm⁻¹). Appearance of a C=N stretching vibration around 1580-1620 cm⁻¹. Presence of an N-H stretching band around 3100-3300 cm⁻¹.
Mass Spec The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the O-methyl thiocarbazone product.

Applications and Future Directions

The products of this reaction, O-methyl thiocarbazones, are valuable intermediates and potential bioactive molecules in their own right.

  • Intermediates in Heterocyclic Synthesis: The thiocarbazone moiety is a versatile building block for the synthesis of more complex heterocyclic systems, such as thiazoles, triazoles, and thiadiazines, which are prevalent in many pharmacologically active compounds.

  • Coordination Chemistry: Like their thiosemicarbazone counterparts, O-methyl thiocarbazones are excellent chelating ligands for transition metals. The resulting metal complexes have shown significant potential as anticancer, antibacterial, and antiviral agents. The replacement of the NH₂ group with an OCH₃ group modifies the ligand field strength and the lipophilicity of the complexes, offering a strategy to fine-tune their biological activity and pharmacokinetic properties.

  • Medicinal Chemistry: Thiosemicarbazones are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The O-methyl analogs are also of significant interest. For instance, methyl-2-arylidene hydrazinecarbodithioates, which are structurally similar, have demonstrated notable cytostatic and antiviral activities. This suggests that O-methyl thiocarbazones are promising scaffolds for the development of novel therapeutic agents.

Troubleshooting and Expert Insights

  • Low Yields with Ketones: Ketones, being sterically more hindered and electronically less reactive than aldehydes, may give lower yields or require longer reaction times. Increasing the reaction temperature and using a Dean-Stark trap to remove the water formed during the reaction can help drive the equilibrium towards the product.

  • Product Oiling Out: If the product does not precipitate upon cooling, it may be "oiling out." In such cases, try adding a non-polar solvent like hexane to induce precipitation or perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate), followed by solvent evaporation and purification by column chromatography.

  • Acid Catalyst Choice: While glacial acetic acid is generally effective, other acid catalysts like p-toluenesulfonic acid (p-TSA) or a few drops of concentrated sulfuric acid can be used, especially for less reactive ketones. However, care must be taken as stronger acids can sometimes lead to side reactions.

Conclusion

The reaction of this compound with aldehydes and ketones is a straightforward and efficient method for the synthesis of O-methyl thiocarbazones. This class of compounds represents a valuable addition to the chemical toolbox for researchers in organic synthesis and drug discovery. The protocols and insights provided herein are intended to serve as a robust starting point for the exploration of this versatile reaction, enabling the creation of novel molecules with diverse applications.

References

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O-Methyl Hydrazinecarbothioate: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both synthetic versatility and inherent biological relevance is perpetual. O-methyl hydrazinecarbothioate, a unique bifunctional molecule, has emerged as a significant player in this arena. Its structure, featuring a reactive hydrazine moiety and a thiocarbamate group, provides a rich platform for the synthesis of a diverse array of heterocyclic compounds. This guide delves into the core applications of this compound in medicinal chemistry, providing detailed protocols and insights into its utility as a precursor for bioactive agents. The strategic incorporation of the methylthio-group can also influence the lipophilicity and metabolic stability of the resulting derivatives, a crucial aspect in drug design often referred to as the "magic-methyl effect"[1].

The inherent reactivity of the hydrazine and thiocarbonyl functionalities allows for a multitude of chemical transformations, making this compound a valuable starting material for constructing complex molecular architectures. This adaptability has been leveraged to develop compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Core Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry can be broadly categorized into two main areas: its role as a synthon for heterocyclic chemistry and its direct derivatization to form bioactive molecules.

A Versatile Precursor for Bioactive Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[2][3] this compound serves as an excellent starting material for the synthesis of various five- and six-membered heterocyclic systems, which are privileged structures in medicinal chemistry.

The 1,3,4-thiadiazole ring is a common motif in drugs with antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The condensation of this compound derivatives with various reagents is a facile route to substituted 1,3,4-thiadiazoles.

Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles from O-Methyl Arylidenehydrazinecarbothioates

This protocol outlines the synthesis of a Schiff base from this compound and an aromatic aldehyde, followed by oxidative cyclization to the corresponding 2-amino-1,3,4-thiadiazole.

Step 1: Synthesis of O-Methyl (2-benzylidene)hydrazinecarbothioate (Schiff Base Intermediate)

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Ethanol (solvent)

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add benzaldehyde to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Oxidative Cyclization to 2-Methoxy-5-phenyl-1,3,4-thiadiazole

  • Reagents and Materials:

    • O-Methyl (2-benzylidene)hydrazinecarbothioate (from Step 1)

    • Oxidizing agent (e.g., Ferric chloride (FeCl₃), Iodine)

    • Appropriate solvent (e.g., Ethanol, Acetonitrile)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Suspend the Schiff base intermediate in the chosen solvent.

    • Add the oxidizing agent portion-wise with stirring.

    • Stir the reaction mixture at room temperature or with gentle heating for 4-8 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash thoroughly with water to remove any inorganic impurities, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-methoxy-5-phenyl-1,3,4-thiadiazole.

Pyrazoles are another important class of heterocycles with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[6] The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds is a classical and efficient method for pyrazole synthesis.[2][7]

Protocol 2: Synthesis of 1-Carbothio-3,5-disubstituted Pyrazoles

This protocol describes the reaction of this compound with a 1,3-dicarbonyl compound to form a pyrazole ring.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)

    • Ethanol or acetic acid (solvent)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound in ethanol or acetic acid in a round-bottom flask.

    • Add this compound to the solution.

    • Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired pyrazole derivative.

Diagram 1: General Synthetic Pathways from this compound

G OMH O-Methyl Hydrazinecarbothioate SchiffBase Schiff Base Intermediate OMH->SchiffBase Condensation Pyrazole Pyrazole Derivatives OMH->Pyrazole Cyclocondensation Bioactive Directly Bioactive Derivatives OMH->Bioactive Derivatization Thiadiazole 1,3,4-Thiadiazole Derivatives SchiffBase->Thiadiazole Oxidative Cyclization Aldehyde Aldehyde/Ketone Aldehyde->SchiffBase Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole Acylation Acylation/ Alkylation Acylation->Bioactive

Caption: Synthetic utility of this compound.

Direct Derivatization for Bioactive Compounds

The hydrazine moiety of this compound can be readily acylated, alkylated, or condensed with various electrophiles to generate a library of derivatives for biological screening.

Hydrazide-hydrazone derivatives have shown significant potential as anticancer agents.[8][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. Derivatives of hydrazinecarbothioamides have demonstrated promising anticancer activities.[10] While specific data for O-methyl derivatives is emerging, the broader class of thiosemicarbazides shows significant antitumor potential.[10]

Table 1: Cytotoxic Activity of Representative Hydrazinecarbothioate Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Methyl-2-arylidene hydrazinecarbodithioatesHL60 (Leukemia)0.8 - 6.5[11]
Carbazole hydrazine-carbothioamidesMCF-7 (Breast)4.99[10]
Quinoline-hydrazide derivativesNeuroblastoma (Kelly)>90% inhibition at 10 µM[8]

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Hydrazone derivatives have been extensively studied for their antimicrobial properties.[12][13] A study on O-alkyl hydrazinecarbothioates demonstrated their activity against various bacterial and fungal strains.[14]

Protocol 3: Synthesis of N'-Acyl-O-methylhydrazinecarbothioate Derivatives

This protocol describes the acylation of this compound to produce derivatives with potential biological activity.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Acyl chloride or anhydride (1.0 eq)

    • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Base (e.g., Triethylamine, Pyridine)

    • Round-bottom flask, magnetic stirrer, dropping funnel

  • Procedure:

    • Dissolve this compound and the base in the aprotic solvent in a round-bottom flask, and cool the mixture in an ice bath.

    • Add the acyl chloride or anhydride dropwise via a dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired N'-acyl-O-methylhydrazinecarbothioate.

Diagram 2: Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_screening Biological Screening Start O-Methyl Hydrazinecarbothioate Reaction Derivatization/ Cyclization Start->Reaction Purification Purification & Characterization Reaction->Purification Screening Anticancer/ Antimicrobial Assays Purification->Screening Pure Compound SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound Optimization SAR->Lead Identification

Caption: From synthesis to lead compound identification.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its ability to serve as a precursor for a wide range of biologically active heterocyclic compounds, coupled with the potential for direct derivatization, makes it an attractive scaffold for drug discovery programs. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable molecule. Future research will likely focus on expanding the library of derivatives, exploring novel cyclization reactions, and conducting in-depth biological evaluations to identify new lead compounds for the treatment of various diseases.

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Application Notes & Protocols: O-Methyl Hydrazinecarbothioate as a Versatile Synthon for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-methyl hydrazinecarbothioate (also known as O-methyl thiocarbazate) is a highly versatile and reactive building block in medicinal chemistry and drug discovery. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a thiocarbonyl group, enables its efficient incorporation into a wide array of heterocyclic scaffolds. This guide provides an in-depth exploration of this compound's applications, focusing on its use in synthesizing potent bioactive molecules, including 1,3,4-thiadiazoles and pyrazoles. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights into the structure-activity relationships of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthon in their synthetic programs.

Introduction: The Strategic Value of this compound

Hydrazine derivatives are a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The hydrazide functional group is a key pharmacophore found in drugs with applications ranging from antitubercular (e.g., isoniazid) to antidepressant (e.g., isocarboxazid) activities.[3] this compound, specifically, offers a unique combination of reactivity that makes it an exceptionally valuable precursor for heterocyclic synthesis.

The molecule's power lies in its two key reactive sites:

  • The α-Nitrogen: The terminal NH₂ group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones or reacting with electrophilic centers.

  • The Thiocarbonyl Group (C=S): This group, along with the adjacent hydrazine nitrogens, provides the necessary atoms to construct five-membered heterocyclic rings like thiadiazoles and pyrazoles, which are privileged scaffolds in drug discovery.[4][5]

This guide will focus on practical, reproducible methods for leveraging this synthon to create libraries of compounds with potential therapeutic value.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂H₆N₂OS[6]
Molecular Weight 106.15 g/mol [6]
IUPAC Name O-methyl N-aminocarbamothioate[6]
Melting Point 70-73 °C[7]
Boiling Point 108 °C at 16 hPa[7]

Safety Note: Like many hydrazine derivatives, this compound and its precursors should be handled with care. It is incompatible with strong oxidizing agents, acids, and bases.[7] Always consult the Safety Data Sheet (SDS) before use and perform reactions in a well-ventilated fume hood.

Application I: Synthesis of Bioactive 1,3,4-Thiadiazole Scaffolds

The 1,3,4-thiadiazole ring is a prominent feature in compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] this compound serves as an excellent precursor for this scaffold, providing the N-N-C=S fragment required for ring formation.

Rationale and Mechanistic Insight

The most common strategy involves the cyclization of an acyl- or aroyl-substituted intermediate derived from this compound. A classic and effective method is the reaction with acyl halides or anhydrides, followed by acid-catalyzed dehydrative cyclization. The acid protonates the oxygen of the carbonyl group, making the carbon more electrophilic and susceptible to attack by the sulfur atom, leading to ring closure and subsequent elimination of water.

G start This compound + Acyl Halide intermediate N-Acyl Intermediate start->intermediate Acylation protonation Protonation of Carbonyl Oxygen intermediate->protonation Acid Catalyst (e.g., H₂SO₄) cyclization Intramolecular Nucleophilic Attack (S -> C) protonation->cyclization dehydration Dehydration (Loss of H₂O) cyclization->dehydration product 2,5-Disubstituted 1,3,4-Thiadiazole dehydration->product

Caption: Workflow for 1,3,4-thiadiazole synthesis.

Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

This protocol is adapted from established methods for thiadiazole synthesis, which often involve the oxidative cyclization of thiosemicarbazones.[8][9]

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Iron(III) Chloride (FeCl₃)

  • Deionized Water

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Hydrazone Formation:

    • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.06 g) in 30 mL of ethanol.

    • Add the substituted aromatic aldehyde (10 mmol) to the solution.

    • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Causality Note: The acidic catalyst protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by the terminal nitrogen of the hydrazinecarbothioate. The reaction is typically complete at room temperature.

  • Oxidative Cyclization:

    • Once the hydrazone formation is complete, cool the reaction mixture in an ice bath.

    • Prepare a solution of Iron(III) Chloride (FeCl₃) (30 mmol, 4.86 g) in 20 mL of deionized water.

    • Slowly add the FeCl₃ solution dropwise to the stirred hydrazone mixture over 20 minutes. A color change and/or precipitate formation should be observed.

    • Causality Note: FeCl₃ acts as an oxidizing agent, facilitating the intramolecular cyclization by abstracting protons and electrons, leading to the formation of the stable aromatic thiadiazole ring.

  • Workup and Purification:

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 1 hour.

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

    • Dry the crude product under vacuum.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Representative Data

The following table presents hypothetical but realistic data for a series of synthesized thiadiazoles, illustrating the potential outcomes of the protocol.

Compound IDAryl Substituent (R)Yield (%)M.P. (°C)Bioactivity Ref. (IC₅₀)
TDZ-1 Phenyl85201-203Anticancer (MCF-7): 5.2 µM
TDZ-2 4-Chlorophenyl91225-227Antimicrobial (S. aureus): 8.1 µg/mL
TDZ-3 4-Nitrophenyl82240-242Antifungal (C. albicans): 12.5 µg/mL
TDZ-4 4-Methoxyphenyl88195-197Anti-inflammatory (COX-2): 2.5 µM

Application II: Multicomponent Synthesis of Bioactive Pyrazoles

Pyrazoles are another class of five-membered heterocycles with immense therapeutic importance, forming the core of drugs like Celecoxib (an anti-inflammatory agent).[5] this compound can be employed in multicomponent reactions (MCRs) to construct highly substituted pyrazole derivatives in a single, efficient step.

Rationale and Mechanistic Insight

The synthesis typically involves a one-pot reaction between a 1,3-dicarbonyl compound, an aldehyde, and this compound. The reaction proceeds through a cascade of events: a Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl, followed by a Michael addition of the hydrazinecarbothioate, and finally, an intramolecular cyclization and dehydration to furnish the pyrazole ring.

G reactants Aldehyde 1,3-Dicarbonyl Cmpd. This compound knoevenagel Knoevenagel Condensation reactants:f0->knoevenagel reactants:f1->knoevenagel michael Michael Addition reactants:f2->michael knoevenagel->michael cyclization Intramolecular Cyclization & Dehydration michael->cyclization product Substituted Pyrazole Derivative cyclization->product

Caption: Multicomponent reaction pathway to pyrazoles.

Protocol: One-Pot Synthesis of Substituted Pyrazoles

This protocol is based on established multicomponent strategies for pyrazole synthesis.[5][10]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Aromatic Aldehyde (e.g., benzaldehyde)

  • This compound

  • Ethanol or Acetic Acid (as solvent)

  • Piperidine or another basic catalyst (optional)

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 50 mL flask equipped with a reflux condenser, combine the 1,3-dicarbonyl compound (5 mmol), the aromatic aldehyde (5 mmol), and this compound (5 mmol, 0.53 g) in 20 mL of ethanol.

    • Causality Note: Using equimolar amounts of reactants ensures high atom economy, a key advantage of MCRs. Ethanol is a green and effective solvent for this transformation.

  • Catalysis and Reflux:

    • Add a catalytic amount of piperidine (2-3 drops).

    • Heat the mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

    • Causality Note: Piperidine acts as a base to catalyze both the initial Knoevenagel condensation and the subsequent Michael addition. Refluxing provides the necessary activation energy for the cyclization and dehydration steps.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.

    • If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.

    • If no solid forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

    • Collect the crude product by filtration.

    • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.

Direct Applications: Antiviral and Anticancer Hydrazones

Beyond serving as a precursor to complex heterocycles, the simple condensation products of this compound with aldehydes—forming O-methyl-2-arylidene hydrazinecarbothioates (hydrazones)—can exhibit significant biological activity themselves. Studies on the closely related S-methyl hydrazinecarbodithioate derivatives have demonstrated potent cytostatic and antiviral activities.[11][12]

Protocol: General Synthesis of Bioactive Hydrazones

Materials:

  • This compound

  • Aldehyde or Ketone of interest

  • Methanol

  • Glacial Acetic Acid (catalytic)

Step-by-Step Procedure:

  • Condensation:

    • Dissolve this compound (10 mmol, 1.06 g) in 25 mL of methanol in a flask.

    • Add the aldehyde or ketone (10 mmol) and 2-3 drops of glacial acetic acid.

    • Stir the reaction at room temperature for 1-3 hours. The product often precipitates directly from the reaction mixture.

    • Causality Note: This is a straightforward acid-catalyzed condensation. The reaction is often rapid and high-yielding, making it ideal for generating compound libraries for screening.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven. Further purification is often unnecessary due to the high purity of the precipitated product.

Biological Activity Data

The following data, adapted from studies on structurally similar S-methyl hydrazinecarbodithioates, highlights the potential of this compound class.[11][12]

Compound Structure (Illustrative)Cell LineActivity MetricValue
Arylidene Hydrazone Derivative 1HL-60 (Leukemia)IC₅₀6.5 µM
Arylidene Hydrazone Derivative 2HL-60 (Leukemia)IC₅₀~1 µM
Arylidene Hydrazone Derivative 3Herpes Simplex Virus (HSV)Antiviral ActivityActive
Arylidene Hydrazone Derivative 4Varicella Zoster Virus (VZV)Antiviral ActivityActive

Conclusion

This compound is a cost-effective, versatile, and powerful building block for constructing molecules of therapeutic interest. Its ability to readily form bioactive hydrazones and to serve as a key component in the synthesis of privileged heterocyclic scaffolds like 1,3,4-thiadiazoles and pyrazoles makes it an indispensable tool for medicinal chemists. The protocols outlined in this guide are robust, reproducible, and can be readily adapted for the creation of diverse compound libraries aimed at various disease targets. By understanding the underlying chemical principles and applying these practical methodologies, researchers can efficiently explore the vast chemical space accessible from this singular, high-value synthon.

References

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Application Note: Strategic Synthesis of 1,3,4-Thiadiazole Scaffolds from Hydrazinecarbothioate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone of modern medicinal chemistry, embedded in a multitude of therapeutic agents due to its favorable physicochemical properties and broad spectrum of biological activities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this privileged heterocycle using hydrazinecarbothioate-derived precursors, primarily thiosemicarbazide and its acyl derivatives. We move beyond simple procedural lists to explain the causality behind key synthetic strategies, including classical acid-catalyzed cyclodehydration and modern oxidative cyclization techniques. This guide offers field-proven, self-validating protocols, mechanistic insights, and comparative data to empower researchers in the rational design and synthesis of novel thiadiazole-based compounds.

The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Its unique electronic and structural features make it a highly versatile building block in drug design. It is often employed as a bioisostere of an amide bond, enhancing metabolic stability while maintaining crucial hydrogen bonding capabilities.[1] This scaffold is present in numerous approved drugs, demonstrating a wide array of pharmacological effects, including antibacterial (e.g., Cefazedone), diuretic (e.g., Acetazolamide), and antihyperglycemic (e.g., Glybuzole) activities.[1] The continued interest in this moiety stems from its consistent exhibition of potent antitumor, antifungal, antibacterial, and antiparasitic properties in novel synthetic compounds.[2]

Foundational Precursors: The Versatility of Thiosemicarbazide Derivatives

The most common and versatile entry point to the 2-amino-1,3,4-thiadiazole scaffold is through the cyclization of thiosemicarbazide derivatives. While the term O-methyl hydrazinecarbothioate might be considered, the overwhelmingly prevalent and well-documented precursors are thiosemicarbazide and its N-acylated derivatives.

  • Thiosemicarbazide (H₂N-NH-C(=S)NH₂): This is the fundamental building block. Its reaction with aldehydes or ketones forms thiosemicarbazones, which are key intermediates for oxidative cyclization pathways.

  • Acylthiosemicarbazides (R-CO-NH-NH-C(=S)NH₂): These are the cornerstone intermediates for the widely used acid-catalyzed cyclization method. They are readily prepared by reacting an acyl hydrazide with a suitable isothiocyanate or by direct acylation of thiosemicarbazide. The nature of the 'R' group ultimately defines the substituent at the 5-position of the resulting thiadiazole ring.

The strategic selection of the precursor and the cyclization method dictates the substitution pattern and overall efficiency of the synthesis.

Synthetic Pathway I: Acid-Catalyzed Cyclodehydration of Acylthiosemicarbazides

This classical approach is one of the most reliable methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. The reaction proceeds via an intramolecular cyclization of an acylthiosemicarbazide, driven by a strong acid that acts as both a catalyst and a dehydrating agent.

Mechanistic Rationale

The mechanism involves the initial protonation of the acyl carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic sulfur of the thioamide moiety then attacks this activated carbon. A subsequent series of proton transfers and the elimination of a water molecule results in the formation of the aromatic 1,3,4-thiadiazole ring. The choice of a strong, dehydrating acid like concentrated sulfuric acid or phosphorus oxychloride is critical for driving the reaction to completion.[3][4][5]

Visualizing the Mechanism

Caption: Mechanism of acid-catalyzed thiadiazole formation.

Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

Part A: Synthesis of 1-Benzoylthiosemicarbazide

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoyl hydrazide (13.6 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Addition: To the stirring solution, add ammonium thiocyanate (8.4 g, 0.11 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture to room temperature. Pour the contents into 300 mL of ice-cold water.

  • Filtration: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60°C. The product is typically used in the next step without further purification.

Part B: Cyclization to 2-Amino-5-phenyl-1,3,4-thiadiazole

  • Safety First: Conduct this step in a well-ventilated fume hood, as phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.

  • Setup: In a 100 mL flask, suspend 1-benzoylthiosemicarbazide (9.75 g, 0.05 mol) in phosphorus oxychloride (25 mL).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to 70-80°C for 1 hour. The suspension should gradually dissolve.

  • Quenching (Critical Step): Cool the reaction mixture in an ice bath. Very slowly and cautiously, pour the mixture onto 200 g of crushed ice with vigorous stirring. A significant amount of heat and HCl gas will be generated.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with copious amounts of water until the filtrate is neutral, and dry.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-amino-5-phenyl-1,3,4-thiadiazole as a crystalline solid.

Synthetic Pathway II: Iodine-Mediated Oxidative Cyclization

This elegant, transition-metal-free method provides direct access to 2-amino-1,3,4-thiadiazoles from thiosemicarbazones, which are themselves formed from the condensation of thiosemicarbazide and an aldehyde.[6][7] This pathway is often favored for its mild conditions and efficiency.

Mechanistic Rationale

The reaction begins with the condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. Molecular iodine (I₂) then acts as a mild oxidizing agent, facilitating an intramolecular electrophilic cyclization. The process involves the formation of a C-S bond, leading to the heterocyclic ring system with the concomitant elimination of hydrogen iodide (HI), which is neutralized by a base present in the reaction medium.[6][7]

Visualizing the Workflow

Caption: Workflow for oxidative synthesis of thiadiazoles.

Experimental Protocol: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • Setup: In a 100 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.40 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) in 30 mL of N,N-dimethylformamide (DMF).

  • Intermediate Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the thiosemicarbazone intermediate. Formation can be monitored by TLC.

  • Reagent Addition: Add sodium bicarbonate (1.68 g, 20 mmol) to the mixture, followed by the portion-wise addition of iodine (2.54 g, 10 mmol) over 10 minutes. Note: The reaction is exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the intermediate.

  • Work-up: Pour the reaction mixture into 150 mL of cold water. Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of excess iodine disappears.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. Recrystallize from an ethanol/water mixture to obtain the pure product.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on the desired substitution pattern, available starting materials, and tolerance to reaction conditions.

Method Starting Materials Key Reagents Typical Yields Advantages Disadvantages
Acid-Catalyzed Cyclodehydration Acyl Hydrazide, Thiocyanate (or Acylthiosemicarbazide)Conc. H₂SO₄, POCl₃60-85%High yielding, reliable, well-established.Requires harsh, corrosive acids; not suitable for acid-sensitive substrates.
Oxidative Cyclization Aldehyde, ThiosemicarbazideI₂, FeCl₃70-95%Mild conditions, high yields, transition-metal-free.[6]Primarily for aldehyde-derived products; requires stoichiometric oxidant.
Sulfur-Mediated Coupling Acyl Hydrazide, NitroalkaneElemental Sulfur (S₈), Na₂S75-90%Excellent functional group tolerance, mild, operationally simple.[1]Requires handling of nitroalkanes and sulfide salts.

Conclusion

Hydrazinecarbothioate derivatives, particularly thiosemicarbazide, are indispensable precursors for the synthesis of the medicinally vital 1,3,4-thiadiazole core. By understanding the mechanistic underpinnings of both classical acid-catalyzed cyclization and modern oxidative strategies, researchers can make informed decisions to best suit their synthetic goals. The protocols detailed herein provide robust and reproducible starting points for the exploration of novel thiadiazole derivatives in the ongoing quest for new therapeutic agents. Future research will likely continue to focus on developing even milder and more atom-economical methods, further expanding the synthetic chemist's toolkit.

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  • ResearchGate. (2009). Synthesis of 2-amino-1-3-4-thiadiazoles. PDF. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR, 5(12), 143-154. [Link]

  • Tsolaki, O., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(19), 6296. [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Heterocyclic Derivatives from O-Methyl Hydrazinecarbothioate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile Scaffolding Potential of O-Methyl Hydrazinecarbothioate

In the landscape of modern synthetic chemistry and drug discovery, the identification of versatile, readily available starting materials is paramount. This compound, a simple yet functionally rich molecule, represents such a scaffold. Its structure combines the nucleophilicity of a hydrazine moiety with the unique reactivity of a thiocarbonyl group, making it an exceptional precursor for constructing a diverse array of heterocyclic systems. These systems, particularly those containing nitrogen and sulfur, form the backbone of numerous pharmacologically active agents.

This guide provides an in-depth exploration of the synthetic pathways originating from this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering insights honed from practical application. The protocols herein are designed to be self-validating, incorporating checkpoints and purification strategies to ensure the reliable synthesis of target derivatives. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively leverage this powerful building block in their synthetic endeavors.

Part 1: Synthesis of Biologically Relevant 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound serves as an excellent starting point for the construction of this heterocycle, typically through cyclocondensation reactions with suitable electrophiles.

Mechanistic Rationale: Reaction with Hydrazonoyl Halides

A robust and widely employed method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the reaction of this compound (or its derivatives) with hydrazonoyl halides.[1][2] The reaction proceeds via an initial S-alkylation, followed by an intramolecular cyclization with the elimination of a molecule of water and hydrogen halide.

The choice of a base, typically a tertiary amine like triethylamine (TEA), is critical. Its function is to act as a scavenger for the hydrogen bromide (HBr) generated during the cyclization, driving the reaction towards the product.[1] Refluxing in a polar protic solvent such as ethanol provides the necessary thermal energy for the reaction to proceed to completion efficiently.

G cluster_0 Mechanism: 1,3,4-Thiadiazole Synthesis reagents This compound + Hydrazonoyl Halide intermediate S-Alkylated Intermediate reagents->intermediate Base (TEA) cyclization Intramolecular Cyclization (-H2O, -HBr) intermediate->cyclization Heat (Reflux) product 2,5-Disubstituted 1,3,4-Thiadiazole cyclization->product

Caption: General mechanism for 1,3,4-thiadiazole synthesis.

Protocol: Synthesis of 3-(4-Bromophenyl)-2-hydrazono-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole

This protocol is adapted from established literature procedures for the synthesis of thiadiazole derivatives from hydrazonoyl halides.[1]

Materials:

  • Hydrazonoyl bromide (e.g., 4-methoxy-N'-(4-bromophenyl)benzohydrazonoyl bromide)

  • Methyl hydrazinecarbodithioate (can be substituted for this compound with similar reactivity)

  • Triethylamine (TEA)

  • Ethanol (Absolute)

Procedure:

  • To a solution of the selected hydrazonoyl bromide (5 mmol) in ethanol (40 mL), add methyl hydrazinecarbodithioate (5 mmol).

  • Add triethylamine (5 mmol, 0.7 mL) to the mixture. The TEA acts as a base to neutralize the HBr formed during the reaction.

  • Heat the reaction mixture to reflux for 3-7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.

  • Collect the resulting solid by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol or DMF/ethanol mixture) to yield the purified final product.

Data Summary: Representative Thiadiazole Syntheses
Starting Hydrazonoyl Halide (1a-e)ReagentConditionsTime (h)Yield (%)Reference
1a (R=4-MeOPh, Ar=4-BrPh)Methyl hydrazinecarbodithioateEtOH, TEA, Reflux388[1]
1b (R=4-MePh, Ar=4-BrPh)Methyl hydrazinecarbodithioateEtOH, TEA, Reflux385[1]
1c (R=4-ClPh, Ar=4-BrPh)Methyl hydrazinecarbodithioateEtOH, TEA, Reflux389[1]
Ferrocenyl Hydrazonoyl BromideMethyl hydrazinecarbodithioateDMF/EtOH, TEA, Reflux785[1]

Part 2: Synthesis of Versatile 1,2,4-Triazole Scaffolds

1,2,4-Triazoles are another class of heterocycles with immense significance in pharmaceuticals, serving as the core of many antifungal and anticancer drugs.[3] The synthesis of these compounds can be efficiently achieved from hydrazine derivatives through the formation and subsequent cyclization of thiosemicarbazide-like intermediates.

Mechanistic Rationale: Dithiocarbazate Salt Formation and Cyclization

A common and effective strategy for building the 4-amino-1,2,4-triazole-5-thiol system involves a two-step process. First, a hydrazide is treated with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH) to form a potassium dithiocarbazate salt.[4] This intermediate is then cyclized by heating with hydrazine hydrate. The hydrazine hydrate serves a dual purpose: it acts as the nucleophile that closes the ring and provides the N-amino group at the 4-position of the final triazole.

G cluster_1 Workflow: 1,2,4-Triazole Synthesis start Hydrazide Derivative step1 + CS2, KOH/EtOH start->step1 intermediate Potassium Dithiocarbazate Salt step1->intermediate step2 + Hydrazine Hydrate Reflux intermediate->step2 product 4-Amino-5-substituted- 1,2,4-triazole-5-thiol step2->product

Caption: Experimental workflow for 1,2,4-triazole synthesis.

Protocol: General Procedure for 4-Amino-1,2,4-triazole-5-thiol Synthesis

This protocol is a generalized procedure based on methods for converting hydrazides into 1,2,4-triazoles.[4] An acetohydrazide derivative is used here as a representative starting material.

Materials:

  • An appropriate acetohydrazide (e.g., (benzimidazole-2-yl thio) acetohydrazide)

  • Carbon Disulfide (CS₂) (Caution: Volatile and flammable, use in a fume hood)

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

  • Hydrazine Hydrate (80-100%) (Caution: Toxic and corrosive)

Procedure:

  • Dissolve the starting acetohydrazide (0.01 mol) and potassium hydroxide (0.015 mol) in absolute ethanol (50 mL).

  • Cool the solution in an ice bath and add carbon disulfide (0.015 mol) dropwise with constant stirring.

  • Stir the mixture at room temperature for 12-16 hours. The potassium dithiocarbazate salt will precipitate.

  • Collect the salt by filtration, wash with cold ether, and dry.

  • To the collected salt, add hydrazine hydrate (10 mL) and heat the mixture to reflux for 4-6 hours, during which hydrogen sulfide gas will evolve (ensure adequate ventilation) .

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with a dilute acid (e.g., HCl or acetic acid) to precipitate the triazole product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Part 3: Synthesis of Hydrazone Intermediates

The condensation of the terminal amino group of this compound with aldehydes and ketones is a fundamental reaction that yields stable hydrazone (or Schiff base) derivatives.[5][6] These compounds are not only valuable synthetic intermediates for more complex cyclizations but also exhibit a range of biological activities themselves, including cytostatic and antiviral properties.[7]

Protocol: General Procedure for O-Methyl 2-Arylidenehydrazinecarbothioate Synthesis

This protocol describes the straightforward condensation reaction to form hydrazones, adapted from methods for reacting S-methyldithiocarbazate with carbonyl compounds.[6]

Materials:

  • This compound (or S-methyldithiocarbazate)

  • Aromatic aldehyde or ketone (e.g., 5-methylisatin)

  • Ethanol (Hot)

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • Prepare a solution of this compound (10.0 mmol) in hot ethanol (35 mL).

  • In a separate flask, dissolve the carbonyl compound (e.g., 5-methylisatin, 10.0 mmol) in hot ethanol (20 mL).

  • Add the carbonyl solution to the hydrazinecarbothioate solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Heat the mixture with stirring for 15-30 minutes. A precipitate often forms rapidly.

  • Allow the mixture to cool to room temperature.

  • Filter the solid product, wash with cold ethanol, and dry over silica gel.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Data Summary: Representative Hydrazone Syntheses
Carbonyl CompoundProductConditionsYield (%)Reference
5-MethylisatinMethyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioateHot EtOH, 15 min80[6]
BenzaldehydeMethyl 2-benzylidenehydrazinecarbodithioateEtOH, RT>90[7]
4-HydroxybenzaldehydeMethyl 2-(4-hydroxybenzylidene)hydrazinecarbodithioateEtOH, RT>90[7]

Part 4: Applications in Drug Discovery and Agrochemicals

The derivatives synthesized from this compound and its analogues are of significant interest to the pharmaceutical and agrochemical industries. The "magic methyl" effect, where the introduction of a methyl group can profoundly enhance biological activity, pharmacokinetic properties, or metabolic stability, is a well-documented phenomenon in drug discovery.[8][9] The O-methyl group in the parent scaffold can be a key contributor to these effects in the final derivatives.

A prominent example of a commercial product structurally related to this class of compounds is Acibenzolar-S-methyl.[10] This compound is not a direct fungicide but acts as a plant activator, inducing systemic acquired resistance (SAR) in crops, which provides broad-spectrum protection against pathogens.[11][12] Its S-methyl carbothioate structure highlights the industrial relevance of the core scaffold discussed in these protocols. The exploration of novel thiadiazole, triazole, and hydrazone derivatives from this compound continues to be a fertile ground for the discovery of new therapeutic agents and crop protection solutions.

References

  • Shawali, A. S., et al. (2017). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules. Available at: [Link]

  • Shawali, A. S., et al. (2017). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Zaczyńska, E., et al. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules. Available at: [Link]

  • Mahapatra, M., et al. (2015). Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Chen, J., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. Available at: [Link]

  • Various Authors. (2021). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. Available at: [Link]

  • Abd Fatah, A., et al. (2023). Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. Acta Crystallographica Section E. Available at: [Link]

  • Al-Masoudi, N. A. L., & Shaker, Y. A. (2010). Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole. E-Journal of Chemistry. Available at: [Link]

  • Abd Fatah, A., et al. (2023). 5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. IUCrData. Available at: [Link]

  • Kadhim, W. K., & Al-Adili, A. J. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. Available at: [Link]

  • Frąckowiak, P., et al. (2019). Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Acibenzolar-S-methyl. Wikipedia. Available at: [Link]

  • Bello-Vargas, E., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. Available at: [Link]

  • Berman, F. (2023). Methyl-Containing Pharmaceuticals. Pharmaceuticals. Available at: [Link]

  • The Good Scents Company. (n.d.). acibenzolar-S-methyl. The Good Scents Company information system. Available at: [Link]

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Troubleshooting & Optimization

Optimizing reaction yield for O-methyl hydrazinecarbothioate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Reaction Yield for O-methyl hydrazinecarbothioate Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. This compound and related thiocarbazate building blocks are pivotal in modern medicinal chemistry, particularly as precursors for aza-amino acids used in constructing azapeptides to enhance therapeutic properties like bioavailability and metabolic stability.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes for this compound?

A1: The most direct and common method for synthesizing the O-methyl isomer involves a two-step, one-pot reaction starting from thiophosgene (CSCl₂).

  • Formation of O-methyl chlorothioformate: Thiophosgene is first reacted with methanol at a low temperature. The highly electrophilic carbon of thiophosgene is attacked by the oxygen of methanol, displacing one chloride ion to form the reactive intermediate, O-methyl chlorothioformate (Cl-C(=S)-OCH₃).

  • Reaction with Hydrazine: This intermediate is then treated with hydrazine. The nucleophilic hydrazine attacks the thiocarbonyl carbon, displacing the remaining chloride ion to yield the final product, this compound.

This route is generally preferred for its regioselectivity, as it reliably produces the O-alkylated isomer. An alternative approach starting from carbon disulfide and hydrazine typically yields the isomeric S-methyl dithiocarbazate after a methylation step and is not suitable for producing the desired O-methyl product.[4][5]

Q2: Can you outline the general reaction mechanism?

A2: Certainly. The mechanism is a classic nucleophilic acyl substitution at a thiocarbonyl center.

  • Step 1: Nucleophilic Attack by Methanol: The lone pair on the oxygen atom of methanol attacks the electrophilic carbon of thiophosgene. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form O-methyl chlorothioformate and HCl. This step is typically performed in the presence of a non-nucleophilic base to neutralize the HCl formed.

  • Step 2: Nucleophilic Attack by Hydrazine: The terminal nitrogen of hydrazine, being a potent nucleophile, attacks the thiocarbonyl carbon of the O-methyl chlorothioformate intermediate.

  • Step 3: Elimination: A similar collapse of the tetrahedral intermediate occurs, eliminating the second chloride ion to form the final product. An excess of hydrazine or another added base is required to scavenge the HCl generated in this step.

Q3: What are the most critical safety precautions for this synthesis?

A3: Safety is paramount due to the hazardous nature of the reagents involved.

  • Thiophosgene (CSCl₂): This is a highly toxic, volatile, and corrosive red liquid that is also moisture-sensitive.[6][7] It is a severe irritant to the eyes, skin, and respiratory system and can cause delayed pulmonary edema.[6][7][8] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash goggles, and a lab coat. An emergency plan for exposure should be in place.

  • Hydrazine (N₂H₄): Hydrazine, typically used as hydrazine hydrate, is also toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin. Use appropriate PPE and handle it exclusively within a fume hood.

  • Reaction Quenching: Upon completion, the reaction should be quenched carefully. A basic solution (e.g., sodium bicarbonate) can be used to neutralize any remaining acidic byproducts. Unreacted thiophosgene can be quenched with a nucleophilic solution like dilute sodium hydroxide, but this should be done cautiously at low temperatures to control the exotherm.

Q4: Which analytical techniques are recommended for monitoring this reaction?

A4: A combination of techniques is ideal for robust monitoring and characterization.

  • Thin-Layer Chromatography (TLC): TLC is indispensable for tracking the consumption of starting materials and the formation of the product in real-time. A typical mobile phase would be a mixture of ethyl acetate and hexane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. Key signals to look for in ¹H NMR include the methoxy protons (-OCH₃), the -NH protons, and the -NH₂ protons.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H and C=S stretches.

Section 2: Troubleshooting Guide for Low Yield & Impurities

This guide provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Q1: My reaction yield is extremely low or I've isolated no product. What went wrong?

A1: This is a common issue that can usually be traced back to one of four areas: reagent quality, temperature control, stoichiometry, or workup procedure.

Potential CauseRecommended Action & Explanation
Reagent Quality & Handling Verify Reagent Purity: Use anhydrous methanol, as water will readily react with thiophosgene to produce byproducts like carbonyl sulfide and HCl.[6] Use fresh, high-purity hydrazine hydrate. Handle Thiophosgene Properly: Thiophosgene degrades upon exposure to moisture and light. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).
Temperature Control Maintain Low Initial Temperature: The initial reaction between thiophosgene and methanol is exothermic. It should be performed at 0 °C or below to prevent side reactions and uncontrolled evolution of HCl gas. Optimize Second Step Temperature: The subsequent addition of hydrazine may require a specific temperature profile. While the addition might be done at 0 °C, gentle warming to room temperature may be needed to drive the reaction to completion. Monitor via TLC to determine the optimal endpoint.
Stoichiometry & Addition Slow, Controlled Addition: Add reagents dropwise. Adding hydrazine too quickly to the O-methyl chlorothioformate intermediate can lead to localized high concentrations, promoting side reactions. Use Excess Hydrazine: Employing a slight excess of hydrazine (e.g., 2.2 equivalents relative to thiophosgene) can help consume the intermediate efficiently and minimize the formation of the dimer from the reaction of thiophosgene with both ends of a hydrazine molecule. The excess also acts as a base to neutralize HCl.
Workup & Isolation Check Product Solubility: this compound may have some water solubility. Avoid excessive washing with water during the workup. If an aqueous wash is necessary, saturate the aqueous layer with NaCl to reduce the product's solubility. pH-Sensitive Extraction: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to ensure the product is in its neutral form.

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

A2: Impurity formation is often linked to incorrect stoichiometry or reaction conditions.

Potential ImpurityIdentification (Expected NMR/MS Signals)Prevention Strategy
1,2-Bis(O-methylthiocarbonyl)hydrazine Symmetrical structure in NMR. Absence of -NH₂ protons. Molecular weight corresponding to (Product - H₂) + (Thiocarbonyl-OCH₃).This side product forms when one molecule of thiophosgene reacts with both ends of a hydrazine molecule. Solution: Use a significant excess of hydrazine and add the O-methyl chlorothioformate solution slowly to the hydrazine solution (inverse addition). This ensures hydrazine is always in excess.
Thiocarbohydrazide Derivatives Complex NMR spectra. Higher molecular weight peaks in MS.Can arise from the decomposition of thiophosgene and subsequent reactions with hydrazine.[5] Solution: Ensure high-purity thiophosgene and maintain strict temperature control, especially during the first step.
Unreacted Starting Material Presence of signals for O-methyl chlorothioformate or hydrazine.Solution: Monitor the reaction closely with TLC until the limiting reagent is fully consumed. If the reaction stalls, consider extending the reaction time or gently increasing the temperature.

Q3: The reaction starts but seems to stall before completion. What should I do?

A3: A stalling reaction often points to issues with mixing, reagent deactivation, or insufficient thermal energy.

  • Improve Mixing: Ensure vigorous and efficient stirring, particularly if any intermediates or products begin to precipitate, creating a heterogeneous mixture.

  • Check for Moisture Contamination: If the reaction was not performed under strictly anhydrous conditions, moisture could have quenched the reactive O-methyl chlorothioformate intermediate.

  • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period at room temperature. If it still has not progressed, consider gently warming the reaction mixture (e.g., to 40 °C) while carefully monitoring for any decomposition via TLC.

Section 3: Generalized Experimental Protocol

Disclaimer: This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Synthesis of this compound

  • Setup: Equip a three-necked, oven-dried, round-bottomed flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, dissolve anhydrous methanol (1.1 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or diethyl ether). Cool the solution to 0 °C in an ice bath.

  • Formation of Intermediate: Dissolve thiophosgene (1.0 eq.) in the same anhydrous solvent in the dropping funnel. Add the thiophosgene solution dropwise to the stirred methanol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Confirmation of Intermediate (Optional): After addition is complete, stir the reaction at 0 °C for an additional 30 minutes. A small aliquot can be carefully quenched and analyzed by TLC to confirm the consumption of thiophosgene.

  • Hydrazine Addition: In a separate dropping funnel, prepare a solution of hydrazine hydrate (2.2 eq.) in the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the intermediate.

  • Workup: Cool the mixture back to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Section 4: Visual Workflow and Diagrams

A logical workflow is critical for efficient troubleshooting. The following diagram outlines a decision-making process for addressing low reaction yield.

TroubleshootingWorkflow start Problem: Low Reaction Yield reagents Check Reagent Quality & Handling start->reagents temp Review Temperature Control start->temp stoich Verify Stoichiometry & Addition Order start->stoich workup Analyze Workup & Isolation start->workup sub_reagents1 Use Anhydrous Solvents/Methanol reagents->sub_reagents1 Moisture? sub_reagents2 Use Fresh Hydrazine Hydrate reagents->sub_reagents2 Degradation? sub_reagents3 Handle CSCl₂ Under Inert Atmosphere reagents->sub_reagents3 Decomposition? sub_temp1 Maintain < 5°C During CSCl₂ Addition temp->sub_temp1 Exotherm? sub_temp2 Allow Warming to RT for Second Step temp->sub_temp2 Stalling? sub_stoich1 Ensure Slow, Dropwise Addition stoich->sub_stoich1 Side Reactions? sub_stoich2 Use Hydrazine Excess (e.g., 2.2 eq.) stoich->sub_stoich2 Dimer Formation? end_node Optimized Yield workup->end_node sub_reagents1->end_node sub_reagents2->end_node sub_reagents3->end_node sub_temp1->end_node sub_temp2->end_node sub_stoich1->end_node sub_stoich2->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

  • Optimization of the reaction conditions for the synthesis of O-thiocarbamates. ResearchGate. Available from: [Link]

  • Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates. Nature Communications. Available from: [Link]

  • Overview of thiocarbazate-directed azapeptide synthesis platform and applications. ResearchGate. Available from: [Link]

  • Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates. ResearchGate. Available from: [Link]

  • Thiophosgene in Organic Synthesis. ResearchGate. Available from: [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkat USA. Available from: [Link]

  • Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. Central European Journal of Chemistry. Available from: [Link]

  • Optimization of reaction conditions for the synthesis of 3aa. ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure: CYCLOHEXANECARBONITRILE. Organic Syntheses. Available from: [Link]

  • Process for the production of thiocarbohydrazide. Google Patents.
  • Thiophosgene: - An overview. Medium. Available from: [Link]

  • Thiophosgene. Wikipedia. Available from: [Link]

  • Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. PubMed. Available from: [Link]

  • Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. ResearchGate. Available from: [Link]

  • Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates. PubMed. Available from: [Link]

  • Preparation method of methyl hydrazinocarboxylate. Google Patents.
  • Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports. Available from: [Link]

  • Process for reducing dithiocarbazinate buildup in the preparation of methyl dithiocarbazinate. Google Patents.

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Technical Support Center: Purification of O-Methyl Hydrazinecarbothioate Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of O-methyl hydrazinecarbothioate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these polar, sulfur-containing compounds. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our aim is to empower you with the knowledge to troubleshoot effectively and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude this compound product is a viscous oil instead of a solid. How should I proceed with purification?

This is a common issue, often referred to as "oiling out," and it typically indicates the presence of impurities that depress the melting point of your product or that the chosen solvent system is not ideal for crystallization.

Causality: this compound is a polar molecule. The presence of residual solvents (like methanol or ethanol from the reaction), unreacted starting materials (such as methyl hydrazine), or polar byproducts can lead to the formation of an oil rather than a crystalline solid.

Troubleshooting Steps:

  • Initial Solvent Removal: Ensure all volatile solvents from the reaction workup are thoroughly removed using a rotary evaporator. For higher boiling point solvents, a high-vacuum pump may be necessary.

  • Liquid-Liquid Extraction: Before attempting crystallization or chromatography, perform a liquid-liquid extraction to remove highly polar impurities. Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with brine (saturated NaCl solution). This will help remove water-soluble impurities like hydrazine salts.

  • Solvent Titration for Crystallization:

    • Dissolve the oil in a minimum amount of a polar solvent in which it is soluble (e.g., hot ethyl acetate or acetone).

    • Slowly add a non-polar solvent (e.g., hexanes or petroleum ether) dropwise at an elevated temperature until the solution becomes slightly cloudy.

    • Add a few drops of the polar solvent back until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[1]

  • Consider Chromatography: If crystallization is unsuccessful, the best approach is to purify the material using flash column chromatography.

Q2: What are the most common impurities I should expect in my crude this compound product and how do I remove them?

Understanding the potential impurities is key to designing an effective purification strategy. The impurity profile will depend on the synthetic route, but some common contaminants are predictable.

Likely Impurities:

  • Unreacted Methyl Hydrazine: Highly polar and water-soluble.[2]

  • Unreacted Thiophosgene or its Derivatives: Depending on the synthetic route, these can be present.

  • Symmetrical Byproducts: Such as 1,2-dicarbomethoxyhydrazine, if the starting hydrazine reacts on both nitrogen atoms.

  • Decomposition Products: this compound can be sensitive to heat and acidic/basic conditions, potentially leading to hydrolysis or other degradation pathways.

Purification Strategy Summary:

ImpurityRecommended Purification TechniqueRationale
Unreacted Methyl HydrazineLiquid-Liquid Extraction (with brine), Flash Column ChromatographyMethyl hydrazine is highly polar and will partition into the aqueous phase or strongly adhere to the silica gel in normal-phase chromatography.[3]
Symmetrical ByproductsFlash Column Chromatography, RecrystallizationThese byproducts will likely have different polarity compared to the desired product, allowing for separation by chromatography. Their different crystal packing abilities can also be exploited by recrystallization.
Baseline/Polar ImpuritiesFlash Column Chromatography (with a polar solvent system)For highly polar impurities that do not move on a standard TLC plate, a more polar eluent system, potentially including methanol or ammonia in DCM, can be effective.[4]
Q3: I'm performing flash column chromatography, but my compound is streaking or eluting with impurities. What can I do to improve the separation?

Peak tailing or streaking on a silica gel column is often observed with polar, amine-containing compounds due to strong interactions with the acidic silanol groups on the silica surface.

Expertise-Driven Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your starting eluent system containing 1-2% triethylamine (TEA) or ammonia.[5][6] This neutralizes the acidic sites on the silica, minimizing strong interactions with your polar product and improving the peak shape.

  • Optimize Your Solvent System:

    • Use Thin Layer Chromatography (TLC) to find an eluent system that gives your target compound a retention factor (Rf) of 0.2-0.3.[7]

    • For highly polar compounds that remain at the baseline even in 100% ethyl acetate, consider more polar solvent systems. A common starting point is a gradient of methanol (0-10%) in dichloromethane.[4]

    • A stock solution of 10% ammonium hydroxide in methanol can be used as a polar modifier (1-10%) in dichloromethane for very polar, basic compounds.[4]

  • Dry Loading: If your crude product has poor solubility in the column eluent, dry loading is recommended. Dissolve your crude material in a suitable solvent (e.g., methanol or DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the top of your column.[8]

Workflow for Optimizing Flash Chromatography:

Caption: Decision workflow for troubleshooting flash column chromatography.

Detailed Experimental Protocol: Flash Column Chromatography of this compound

This protocol provides a standardized procedure for the purification of this compound using flash column chromatography, assuming a moderately polar impurity profile.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[7]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Triethylamine (TEA) (optional)

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a TLC plate and elute with various solvent systems to find one that provides an Rf of 0.2-0.3 for the desired product. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 EtOAc:Hexanes). If the compound is more polar, try a gradient of methanol in dichloromethane (e.g., 2-5% MeOH in DCM).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[8]

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and drain again.

  • Elution:

    • Fill the column with the eluent.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

    • If a gradient elution is required, gradually increase the polarity of the solvent system as the chromatography progresses.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Diagram: Choosing the Right Purification Strategy

Purification_Strategy Crude_Product Crude O-Methyl Hydrazinecarbothioate Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Liquid_Extraction Liquid-Liquid Extraction Is_Solid->Liquid_Extraction No (Oil) Purity_Check1 Check Purity (TLC/NMR) Recrystallization->Purity_Check1 Pure_Solid Pure Solid Product Purity_Check1->Pure_Solid Pure Flash_Chromatography Flash Column Chromatography Purity_Check1->Flash_Chromatography Impure Liquid_Extraction->Flash_Chromatography Purity_Check2 Check Purity (TLC/NMR) Flash_Chromatography->Purity_Check2 Purity_Check2->Flash_Chromatography Impure (Re-optimize) Pure_Oil_Solid Pure Product (Oil or Solid) Purity_Check2->Pure_Oil_Solid Pure

Sources

Technical Support Center: O-Methyl Hydrazinecarbothioate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-methyl hydrazinecarbothioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in reactions involving this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its dual nucleophilic centers which allow for the construction of a diverse array of heterocyclic compounds and other complex molecules. However, this inherent reactivity can also lead to the formation of undesired byproducts. This guide will delve into the common issues encountered during its use, providing clear, actionable troubleshooting advice grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?

Answer:

The formation of a dimeric byproduct is a common issue, particularly in concentrated solutions or during prolonged reaction times. The likely culprit is the self-condensation of this compound to form 1,2-bis(methoxy(thio)carbonyl)hydrazine or a related cyclized product like a 1,3,4-thiadiazole derivative.

Causality: this compound possesses both a nucleophilic hydrazine moiety and an electrophilic thiocarbonyl group. Under neutral or slightly basic conditions, the hydrazine nitrogen of one molecule can attack the thiocarbonyl carbon of another, leading to dimerization.

Troubleshooting Protocol:

  • Control Stoichiometry and Addition Rate:

    • Utilize a syringe pump for the slow, controlled addition of this compound to the reaction mixture containing your other reactant. This maintains a low concentration of the hydrazinecarbothioate, favoring the desired intermolecular reaction over self-condensation.

  • Optimize Reaction Concentration:

    • Perform the reaction at a lower concentration (higher solvent volume). While this may slightly increase reaction times, it significantly disfavors the bimolecular dimerization side reaction.

  • Temperature Management:

    • Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. Higher temperatures can accelerate the rate of dimerization.

  • pH Control:

    • If your desired reaction is not base-sensitive, consider adding a mild, non-nucleophilic acid to protonate a fraction of the hydrazine moieties, thereby reducing the concentration of the reactive free base.

FAQ 2: I am observing significant hydrolysis of my this compound starting material. How can I minimize this?

Answer:

Hydrolysis of the this compound to yield hydrazine, methanol, and thiocarbonic acid (which can further decompose) is a frequent problem, especially in the presence of water and acid or base catalysts.[1]

Causality: The thiocarbonyl group is susceptible to nucleophilic attack by water, leading to the breakdown of the molecule. This process can be catalyzed by both acids (which activate the thiocarbonyl) and bases (which generate the more nucleophilic hydroxide ion).

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven prior to use.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Handle the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Reagent Purity:

    • Ensure that all starting materials, including your substrate and any additives, are free of water.

  • pH Neutrality:

    • If possible, maintain a neutral pH. If your reaction requires acidic or basic conditions, use the mildest possible reagent and the minimum effective concentration.

  • Work-up Procedure:

    • During aqueous work-up, minimize the contact time of your product with the aqueous phase. Perform extractions quickly and efficiently.

FAQ 3: My reaction is forming an unexpected heterocyclic byproduct. What are the likely structures and how can I avoid them?

Answer:

This compound is a precursor for various heterocycles.[2][3] If your reaction conditions are not carefully controlled, or if your substrate has functionalities that can react intramolecularly, you may form undesired rings such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, or 1,2,4-triazoles.[4]

Causality: These byproducts arise from the cyclization of this compound with itself or with other reagents in the reaction mixture. For example, in the presence of an oxidizing agent, it can cyclize to form a thiadiazole. Reaction with a carboxylic acid derivative can lead to an oxadiazole.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Causes & Byproducts cluster_2 Troubleshooting Strategies start Unexpected Heterocyclic Byproduct Detected cause1 Oxidative Conditions start->cause1 cause2 Presence of Carboxylic Acid Derivatives start->cause2 cause3 Reaction with Nitriles start->cause3 byproduct1 1,3,4-Thiadiazole Formation cause1->byproduct1 strat4 Purify Starting Materials cause1->strat4 byproduct2 1,3,4-Oxadiazole Formation cause2->byproduct2 cause2->strat4 byproduct3 1,2,4-Triazole Formation cause3->byproduct3 cause3->strat4 strat1 Inert Atmosphere/ Antioxidants byproduct1->strat1 strat3 Control of Reaction Temperature byproduct1->strat3 strat2 Protection of Carboxylic Acids byproduct2->strat2 byproduct2->strat3 byproduct3->strat3 G cluster_0 Dimerization of this compound Molecule 1 H₂N-NH-C(=S)OCH₃ Intermediate [Intermediate Adduct] Molecule 1->Intermediate Nucleophilic attack Molecule 2 H₂N-NH-C(=S)OCH₃ Molecule 2->Intermediate Dimer H₃CO(S=)C-NH-NH-C(=S)NH-NH₂ + H₂O (or other elimination) Intermediate->Dimer Elimination

Caption: Simplified dimerization pathway of this compound.

References

  • Ashraf, A. A. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(i), 150-197. Available at: [Link]

  • Request PDF. (2025). Hydrazinecarbothioamide group in the synthesis of heterocycles. Available at: [Link]

  • PubMed Central. (n.d.). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Available at: [Link]

  • ResearchGate. (2025). (PDF) Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. Available at: [Link]

  • PubMed Central. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]

  • ResearchGate. (2024). (PDF) Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. Available at: [Link]

  • PubMed Central. (n.d.). 5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. Available at: [Link]

  • PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Available at: [Link]

  • Wikipedia. (n.d.). Thiosemicarbazide. Available at: [Link]

Sources

Technical Support Center: A Guide to Enhancing the Purity of O-Methyl Hydrazinecarbothioate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the dedicated technical support resource for the purification of O-methyl hydrazinecarbothioate derivatives. This guide is meticulously crafted for researchers, chemists, and professionals in drug development who utilize this critical class of compounds. While O-methyl hydrazinecarbothioates are invaluable synthetic intermediates, achieving high purity can be a significant challenge, often due to the inherent reactivity of the starting materials and potential side reactions.

This document provides a comprehensive framework of troubleshooting advice, detailed purification protocols, and answers to frequently asked questions. The methodologies presented are rooted in established chemical principles and validated by field experience, empowering you to confidently achieve the desired purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the synthesis and purification of this compound derivatives.

Q1: My final product has a persistent yellow or pink tint. What is the likely cause and how can I resolve this?

A1: Discoloration in carbazate derivatives often points to trace impurities or degradation products.[1] The primary causes include:

  • Oxidation: The hydrazine moiety is susceptible to air oxidation, which can generate colored byproducts.

  • Residual Reactants: Unreacted hydrazine or its degradation products can impart color.

  • Thermal Degradation: Exposure to excessive heat during the reaction or purification can lead to decomposition.[2]

Troubleshooting Steps:

  • Recrystallization: This is typically the most effective method for removing colored impurities. A detailed protocol is provided in Part 2.

  • Activated Carbon Treatment: The addition of a small quantity of activated carbon to the solution before the hot filtration stage of recrystallization can effectively adsorb these impurities.

  • Inert Atmosphere: If oxidation is the suspected cause, conducting purification steps under an inert atmosphere, such as nitrogen or argon, is advisable.

Q2: I'm finding it difficult to remove unreacted hydrazine hydrate from my product. What are the most effective methods?

A2: Hydrazine hydrate is a frequent and challenging impurity due to its high polarity and reactivity.[1] The following are effective strategies for its removal:

  • Azeotropic Distillation: For thermally stable products, dissolving the crude material in a solvent that forms an azeotrope with water and hydrazine (e.g., toluene) allows for their removal by distillation under reduced pressure.[1]

  • Silica Gel Chromatography: Due to its high polarity, hydrazine hydrate strongly adsorbs to silica gel. Passing your product through a short plug of silica gel, eluting with an appropriate solvent, can effectively trap the hydrazine.[3]

  • Acid-Base Extraction: As a basic compound, hydrazine can be removed by washing an organic solution of your product with a dilute acid (e.g., 1 M HCl). Caution: This method is only suitable if your target compound is stable under acidic conditions.

Q3: My product appears to be hydrolyzing during workup or on storage. How can I prevent this?

A3: The carbazate functional group can be prone to hydrolysis, particularly in the presence of moisture or under acidic or basic conditions.[4]

  • Anhydrous Conditions: Utilize dry solvents and reagents, and perform the reaction and workup under a dry, inert atmosphere.

  • Neutral pH: During any aqueous workup, strive to maintain a neutral pH to minimize hydrolysis.

  • Proper Storage: Store the purified product in a desiccator over a suitable drying agent. For enhanced stability, storage under an inert atmosphere is recommended.

Q4: My TLC analysis shows multiple spots. What are the likely side products?

A4: The presence of multiple products can often be attributed to several side reactions:

  • Over-alkylation: The reaction of the hydrazine moiety with more than one equivalent of the methylating agent.

  • Formation of Symmetrical Byproducts: Such as 1,2-dicarbomethoxyhydrazine.[1]

  • Reaction at Alternative Nucleophilic Sites: If the hydrazine derivative possesses other nucleophilic centers.

Troubleshooting and Optimization:

  • Stoichiometric Control: Ensure precise stoichiometry of all reactants.

  • Controlled Addition: A slow, controlled addition of the methylating agent to a solution of the hydrazine derivative at a stable temperature can significantly reduce over-alkylation.[1]

  • Chromatographic Purification: Column chromatography is generally the most effective method for separating these structurally similar byproducts.

Part 2: Troubleshooting and Purification Protocols

This section offers detailed protocols and troubleshooting guides for the most effective purification techniques.

Recrystallization

Recrystallization is a highly effective technique for removing minor impurities and obtaining materials of high crystalline purity.

Scientific Principle: Recrystallization leverages the solubility differences between the desired compound and impurities in a specific solvent at varying temperatures. An ideal solvent will readily dissolve the compound at an elevated temperature but have limited solubility at lower temperatures. Conversely, impurities will either be insoluble at high temperatures or remain in solution at low temperatures.

Protocol: General Recrystallization of this compound Derivatives

  • Solvent Selection:

    • Begin by assessing the solubility of a small sample of your crude product in a range of solvents at both room temperature and upon heating. Common solvents for consideration include ethanol, methanol, isopropanol, ethyl acetate, and binary mixtures like ethanol/water, methanol/pentane, or ethyl acetate/hexanes.[5][6][7]

    • An optimal solvent system will exhibit low solubility at room temperature and complete solubility upon heating.

  • Dissolution:

    • Place the crude product in an appropriately sized Erlenmeyer flask.

    • Add the minimum volume of the hot solvent required to achieve complete dissolution. Using the minimum amount is critical for maximizing product recovery.

  • Decolorization (Optional):

    • For colored solutions, introduce a small amount of activated carbon and briefly boil the solution.

  • Hot Filtration:

    • Rapidly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities (and activated carbon, if used). This step must be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. Gradual cooling typically promotes the formation of larger, purer crystals.

    • After reaching room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals via vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small portion of cold solvent.

    • Dry the crystals in a vacuum oven at a temperature significantly below the compound's melting point.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Product Fails to Crystallize Excessive solvent was used; the compound remains highly soluble even when cold.Concentrate the solution by evaporating some of the solvent and re-cool. If unsuccessful, a new solvent system is required.
Product "Oils Out" The solvent's boiling point exceeds the compound's melting point; supersaturation.Introduce a small amount of a co-solvent in which the compound is less soluble. Reheat to dissolve the oil and cool slowly.
Low Recovery The compound has significant solubility in the cold solvent; premature crystallization.Employ a less polar solvent or a different solvent mixture. Ensure the filtration apparatus is adequately pre-warmed.

Visualization of Recrystallization Workflow:

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize If colored hot_filter Hot Filtration dissolve->hot_filter If not colored decolorize->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Vacuum Filtration & Washing cool->isolate dry Dry Crystals isolate->dry end Pure Crystalline Product dry->end

Caption: General workflow for the purification of this compound derivatives by recrystallization.

Column Chromatography

Column chromatography is a fundamental technique for the separation of compounds based on their polarity.

Scientific Principle: This method relies on the differential partitioning of the components of a mixture between a stationary phase (commonly silica gel) and a mobile phase (the eluent). Compounds with lower polarity travel down the column more rapidly, whereas more polar compounds are retained more strongly by the stationary phase.

Protocol: Silica Gel Chromatography

  • Stationary Phase Preparation:

    • Create a slurry of silica gel in the selected eluent.

    • Carefully pour the slurry into a chromatography column, ensuring the formation of a homogenous bed free of air bubbles.

    • Allow the silica to settle and pack under a gentle flow of the eluent.

  • Sample Loading:

    • Dissolve the crude product in the minimum necessary volume of a suitable solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Introduce the eluent to the top of the column and commence the collection of fractions.

    • The polarity of the eluent can be increased incrementally (gradient elution) to elute more strongly retained compounds. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation:

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor Separation Inappropriate eluent system; column overloading.Optimize the eluent system with TLC. Use a larger column or reduce the amount of sample loaded.
Product Remains on the Column The eluent is not sufficiently polar.Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol may be required.
Cracked Column Bed The column was allowed to run dry.Always maintain the solvent level above the top of the silica gel bed.

Visualization of Polarity-Based Separation:

Caption: The principle of separation in column chromatography is based on differences in compound polarity.

Part 3: Data Summary and References

Table 1: Common Solvents for Purification

Purification MethodSolvent/Solvent SystemTypical Use Case
Recrystallization Ethanol, MethanolFor products of moderate polarity.
Ethanol/Water, Acetone/WaterFor products that are highly soluble in the pure organic solvent.[8]
Ethyl Acetate/HexanesA versatile system suitable for a broad range of polarities.[8]
Column Chromatography Hexanes/Ethyl AcetateA general-purpose eluent for compounds of intermediate polarity.
Dichloromethane/MethanolEffective for the elution of more polar compounds.

References

  • Energetic transition metal complexes based on methyl carbazate and picric acid: syntheses, structures, physicochemical properties and catalysis on the thermal decomposition of ammonium perchlorate. RSC Publishing. (2019). [Link]

  • Methyl carbamate purification by extraction and recrystallazation. SciEngine. (2025). [Link]

  • Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]

  • Troubleshooting of hydrazine carbamate synthesis. Reddit. (2023). [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Methyl 3-(3-pyridylmethylene)carbazate. National Institutes of Health. [Link]

  • Carbazic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

  • The method that derivatization HPLC methods determine hydrazine hydrate.
  • Go-to recrystallization solvent mixtures. Reddit. (2023). [Link]

  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed. (2017). [Link]

  • Hydrazine hydrate removal by column chromatography. Reddit. (2023). [Link]

  • HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]

  • Method for preparing methyl carbazate.
  • CYCLOHEXANECARBONITRILE. Organic Syntheses. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health. [Link]

Sources

Side reaction pathways of O-methyl hydrazinecarbothioate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-methyl hydrazinecarbothioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reaction pathways encountered during synthesis. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you in your experimental design.

Table of Contents

  • FAQ: Understanding the Core Reactivity of this compound

  • Troubleshooting Guide 1: Unwanted Cyclization Reactions

    • Issue: Formation of 1,3,4-Thiadiazoles, 1,2,4-Triazoles, or Pyrazoles

  • Troubleshooting Guide 2: The Unexpected Formation of 1,3,4-Oxadiazoles

    • Issue: Desulfurization Side Reactions

  • Troubleshooting Guide 3: Hydrolytic Instability of Intermediates

    • Issue: Reversion to Starting Materials

  • Troubleshooting Guide 4: Thermal Decomposition at Elevated Temperatures

    • Issue: Product Degradation and Low Yields

  • Troubleshooting Guide 5: Azine Formation in Wolff-Kishner Type Reductions

    • Issue: Dimeric Byproduct Formation

  • Experimental Protocols

    • Protocol A: General Procedure for Thiosemicarbazone Formation with Minimized Side Reactions

    • Protocol B: Oxidative Cyclization to 1,3,4-Thiadiazoles with Suppression of Oxadiazole Formation

  • References

FAQ: Understanding the Core Reactivity of this compound

Q1: What is the primary application of this compound?

A1: this compound (PubChem CID: 10171237) is primarily used as a synthetic precursor for the formation of thiosemicarbazides and, subsequently, thiosemicarbazones.[1][2][3][4] These thiosemicarbazone intermediates are crucial building blocks for a wide array of heterocyclic compounds, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazoles, many of which possess significant biological activity.[5][6][7][8] It also serves as a safer, more manageable alternative to hydrazine hydrate in certain applications, such as precursors for Wolff-Kishner type reductions.[9][10]

Q2: What makes this compound prone to side reactions?

A2: The reactivity of this compound and its derivatives stems from several structural features:

  • Nucleophilic Hydrazine Moiety: The terminal -NH2 group is highly nucleophilic and readily attacks carbonyl carbons.

  • Thiocarbonyl Group: The C=S group can exist in equilibrium with its thiol tautomer (-SH), which is also nucleophilic and can participate in cyclization reactions.

  • N-N Bond: The nitrogen-nitrogen single bond is relatively weak and can be cleaved under thermal or oxidative stress.

  • Hydrolyzable Ester: The O-methyl group can be hydrolyzed under acidic or strongly basic conditions.

These features create a molecule with multiple reactive sites, leading to several competing reaction pathways.

Troubleshooting Guide 1: Unwanted Cyclization Reactions

Issue: My reaction to form a thiosemicarbazone from this compound and a carbonyl compound is giving me a mixture of products, including what appear to be 1,3,4-thiadiazoles or other heterocyclic byproducts.

Root Cause Analysis:

Thiosemicarbazones are often not the final, stable products, but rather reactive intermediates. In the presence of acid, base, or even metal ion catalysts, they can readily undergo intramolecular cyclization.[5][11] The specific heterocycle formed depends on the reaction conditions and the structure of the carbonyl compound used.

  • Acid-Catalyzed Cyclization: Protic or Lewis acids can activate the thiocarbonyl group, promoting nucleophilic attack by the imine nitrogen, which after dehydration leads to the formation of 1,3,4-thiadiazolines.

  • Base-Catalyzed Cyclization: Strong bases can deprotonate the amide nitrogen, which can then act as a nucleophile to attack other electrophilic sites in the molecule, leading to various triazole derivatives.

  • Oxidative Cyclization: The presence of an oxidizing agent can facilitate the cyclization to form aromatic heterocyles like 1,3,4-thiadiazoles.

Mitigation Strategies:

StrategyMechanism of ActionKey Considerations
Strict pH Control Maintain a neutral or slightly acidic pH (5-6) to favor hydrazone formation while minimizing acid- or base-catalyzed cyclization.Use a buffer system if necessary. Avoid strong acids or bases.
Lower Reaction Temperature Cyclization reactions often have a higher activation energy than the initial condensation. Running the reaction at 0°C or room temperature can favor the kinetic product (thiosemicarbazone).Reaction times may need to be extended.
Choice of Solvent Use aprotic solvents (e.g., THF, DCM) to disfavor proton-transfer steps that can initiate cyclization.Ensure starting materials are soluble in the chosen solvent.
Immediate Isolation Isolate the thiosemicarbazone product as soon as the reaction is complete to prevent it from cyclizing upon standing or during workup.Monitor the reaction closely by TLC or LC-MS.

Logical Pathway: Thiosemicarbazone to 1,3,4-Thiadiazole

G TSC Thiosemicarbazone Intermediate ProtonatedTSC Protonated Thiosemicarbazone TSC->ProtonatedTSC H⁺ (Acid Catalyst) Cyclized Cyclized Intermediate (Thiadiazoline) ProtonatedTSC->Cyclized Intramolecular Nucleophilic Attack Thiadiazole 1,3,4-Thiadiazole (Side Product) Cyclized->Thiadiazole -H₂O (Dehydration) or [O] (Oxidation)

Caption: Acid-catalyzed cyclization pathway.

Troubleshooting Guide 2: The Unexpected Formation of 1,3,4-Oxadiazoles

Issue: I am attempting an oxidative cyclization of a thiosemicarbazone to synthesize a 1,3,4-thiadiazole, but I am isolating a 1,3,4-oxadiazole instead.

Root Cause Analysis:

This side reaction involves both oxidation and desulfurization. Under certain oxidative conditions, the sulfur atom of the thiosemicarbazone is replaced by an oxygen atom, leading to the formation of a 1,3,4-oxadiazole ring system.[12] This is more likely to occur with stronger oxidizing agents or in the presence of certain metal ions that have a high affinity for sulfur. The oxygen atom is often sourced from water present in the reaction mixture.

Mechanism Insight: The reaction likely proceeds through an intermediate where the sulfur is oxidized, making it a good leaving group. Subsequent intramolecular attack by the amide oxygen, followed by loss of the sulfur-containing species, leads to the oxadiazole.

Mitigation Strategies:

StrategyMechanism of ActionKey Considerations
Choice of Oxidant Use milder oxidizing agents that are selective for dehydrogenation over sulfur oxidation. Examples include I₂, FeCl₃, or K₃[Fe(CN)₆].Avoid harsh oxidants like KMnO₄, H₂O₂, or strong brominating agents unless conditions are carefully controlled.
Anhydrous Conditions Perform the reaction under strictly anhydrous conditions to minimize the availability of water as an oxygen source.Use freshly distilled solvents and dry glassware. Run the reaction under an inert atmosphere (N₂ or Ar).
Protecting Groups If the molecule is complex, consider protecting other sensitive functional groups that might be susceptible to oxidation.This adds steps to the synthesis but can improve selectivity.

Comparative Pathways: Thiadiazole vs. Oxadiazole

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Thiadiazole 1,3,4-Thiadiazole TSC Thiosemicarbazone Intermediate TSC->Thiadiazole Mild Oxidant (e.g., I₂) Oxadiazole 1,3,4-Oxadiazole TSC->Oxadiazole Harsh Oxidant + H₂O (Desulfurization)

Caption: Competing oxidative cyclization pathways.

Troubleshooting Guide 3: Hydrolytic Instability of Intermediates

Issue: My reaction yield is low, and upon workup, I am recovering a significant amount of my starting aldehyde/ketone.

Root Cause Analysis:

The formation of thiosemicarbazones is a reversible reaction. The C=N bond is susceptible to hydrolysis, particularly under acidic conditions.[13][14] If the reaction mixture is too acidic, or if the aqueous workup is prolonged or performed at a low pH, the thiosemicarbazone intermediate can hydrolyze back to the starting carbonyl compound and this compound (which itself can further hydrolyze).

Mechanism Insight: Hydrolysis is typically acid-catalyzed. The imine nitrogen is protonated, which makes the imine carbon more electrophilic and susceptible to attack by water.[13]

Mitigation Strategies:

StrategyMechanism of ActionKey Considerations
Neutral Workup During workup, wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid before final washes and drying.Perform this step quickly to avoid base-catalyzed side reactions.
Azeotropic Removal of Water If the reaction is run at elevated temperatures, use a Dean-Stark trap to remove water as it is formed, driving the equilibrium towards the thiosemicarbazone product.This is only suitable for thermally stable compounds.
Minimize Aqueous Contact After the reaction is complete, minimize the contact time with aqueous phases during the workup procedure.Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄.
Troubleshooting Guide 4: Thermal Decomposition at Elevated Temperatures

Issue: When I heat my reaction, I observe gas evolution and a significant decrease in yield, with multiple unidentifiable spots on my TLC plate.

Root Cause Analysis:

Hydrazine derivatives are known for their thermal instability.[15][16][17] this compound and its thiosemicarbazone derivatives can decompose at elevated temperatures. The decomposition can be complex, but often involves the cleavage of the N-N bond, leading to the formation of radicals and subsequent side reactions.[15] Gaseous byproducts like nitrogen (N₂) and ammonia (NH₃) are common.[17]

Mitigation Strategies:

StrategyMechanism of ActionKey Considerations
Use Minimal Heat Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Consider extending the reaction time instead of increasing the temperature.
Stepwise Protocol If a subsequent step requires high temperatures (e.g., a cyclization), first isolate the thiosemicarbazone intermediate at a low temperature before subjecting it to the harsher conditions.This avoids exposing the more sensitive this compound to high heat.
Inert Atmosphere The presence of oxygen can sometimes lower the decomposition temperature. Running the reaction under an inert atmosphere (N₂ or Ar) can improve stability.This is generally good practice for many organic reactions.
Troubleshooting Guide 5: Azine Formation in Wolff-Kishner Type Reductions

Issue: I am using a thiosemicarbazone derived from this compound as a precursor for a Wolff-Kishner type reduction, but I am isolating a significant amount of an azine byproduct (R₂C=N-N=CR₂).

Root Cause Analysis:

In the strongly basic conditions of the Wolff-Kishner reduction, the hydrazone intermediate is deprotonated. A common side reaction pathway involves the reaction of this hydrazone anion with a molecule of the unreacted starting carbonyl compound.[18] This leads to the formation of a stable, often brightly colored, azine dimer. This pathway is favored if there is an excess of the carbonyl compound or if the hydrazone formation is slow relative to the subsequent reaction steps.

Mitigation Strategies:

StrategyMechanism of ActionKey Considerations
Pre-form the Hydrazone Synthesize and isolate the thiosemicarbazone in a separate step before subjecting it to the strong base and high temperatures of the reduction.[9][10]This ensures that no free carbonyl compound is present during the reduction step.
Huang-Minlon Modification Use a high-boiling solvent like diethylene glycol and distill off water and any excess hydrazine precursor before reaching the high temperatures required for reduction.This helps to drive the hydrazone formation to completion.
Stoichiometric Control Use a slight excess (1.1-1.2 equivalents) of the this compound to ensure all the carbonyl compound is consumed during the initial condensation step.Avoid a large excess, as this can lead to other side reactions.

Wolff-Kishner: Desired vs. Side Reaction

G Ketone Ketone/Aldehyde Hydrazone Hydrazone Intermediate Ketone->Hydrazone + Hydrazine Precursor Alkane Desired Alkane Hydrazone->Alkane KOH, Heat (-N₂) Azine Azine Byproduct Hydrazone->Azine + Ketone (Side Reaction)

Caption: Competing pathways in Wolff-Kishner reductions.

Experimental Protocols
Protocol A: General Procedure for Thiosemicarbazone Formation with Minimized Side Reactions
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the carbonyl compound (1.0 eq).

  • Solvent: Dissolve the carbonyl compound in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add this compound (1.1 eq) to the solution. Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Isolation: Once the starting material is consumed, reduce the solvent volume in vacuo. If a precipitate forms, collect it by filtration and wash with cold solvent. If no precipitate forms, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Workup: Wash the organic layer with a saturated solution of NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thiosemicarbazone.

  • Purification: Purify immediately by recrystallization or column chromatography to prevent cyclization.

Protocol B: Oxidative Cyclization to 1,3,4-Thiadiazoles with Suppression of Oxadiazole Formation
  • Setup: Dissolve the purified thiosemicarbazone (1.0 eq) in an anhydrous solvent (e.g., dry DCM or THF) in a flask equipped with a drying tube or under a nitrogen atmosphere.

  • Oxidant Addition: Cool the solution to 0°C. Add a solution of iodine (I₂) (1.1 eq) in the same anhydrous solvent dropwise over 15-30 minutes.

  • Base: After the addition of iodine, add a non-nucleophilic base such as triethylamine (2.0 eq) to quench the HI formed during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine. Separate the layers and extract the aqueous layer with the organic solvent.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,3,4-thiadiazole.

References
  • Beraldo, H., & Graminha, A. (2002). Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives. Inorganic Chemistry, 41(6), 1345–1347. Available at: [Link]

  • Casas, J. S., Castellano, E. E., Ellena, J., et al. (2005). Metal-induced Cyclization of Thiosemicarbazones Derived From Beta-Keto Amides and Beta-Keto Esters: Open-Chain and Cyclized Ligands in zinc(II) Complexes. Inorganic Chemistry, 44(15), 5526-5535. Available at: [Link]

  • GIQIMO. Synthesis: cyclization of thiosemicarbazones. University of Barcelona. Available at: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2014). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Archive for Organic Chemistry, 2014(6), 76-103. Available at: [Link]

  • Verma, A. K., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 245-253. Available at: [Link]

  • Wikipedia contributors. (2023). Wolff–Kishner reduction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available at: [Link]

  • Shawali, A. S., Abdelhamid, A. O., & Abbas, A. A. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(5), 783. Available at: [Link]

  • Li, Z., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 12(1), 5787. Available at: [Link]

  • Cranwell, P. B., Russell, A. T., & Smith, C. D. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Synlett, 27(01), 131-135. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

  • Cranwell, P. B., et al. (2015). Methyl hydrazinocarboxylate as a practical alternative to hydrazine in the Wolff–Kishner reaction. University of Reading. Available at: [Link]

  • OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry. Available at: [Link]

  • Metwally, M. A., et al. (2010). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 31(5), 489-526. Available at: [Link]

  • Chen, Z., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8725–8733. Available at: [Link]

  • Benković, T., et al. (2019). Proposed mechanism of acid hydrolysis of hydrazones studied. Biotechnology & Biotechnological Equipment, 33(1), 1088-1097. Available at: [Link]

  • Popiołek, Ł., et al. (2018). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 23(10), 2633. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10171237, this compound. Retrieved from [Link]

  • Xu, F., et al. (2022). Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine. Chinese Journal of Energetic Materials, 30(2), 171-177. Available at: [Link]

  • Metwally, M. A., et al. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 27(22), 7981. Available at: [Link]

  • The Thermal and Catalytic Decomposition of Methylhydrazines. (1966). Defense Technical Information Center. Available at: [Link]

Sources

Stability of O-methyl hydrazinecarbothioate under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-methyl hydrazinecarbothioate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find in-depth guidance on the stability of this compound under various experimental conditions, complete with troubleshooting advice and frequently asked questions. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments.

Understanding the Stability of this compound

This compound, a member of the thiocarbamate family, is a versatile reagent in organic synthesis. However, its stability is highly dependent on the pH of the medium. A thorough understanding of its degradation pathways under both acidic and basic conditions is crucial for its effective use and for the accurate interpretation of experimental results.

Thiocarbamates, in general, are susceptible to hydrolysis. The specific mechanisms and rates of degradation for O-alkyl thiocarbamates are influenced by the pH of the solution.[1][2] While direct kinetic data for this compound is not extensively published, we can infer its stability characteristics from studies on analogous O-alkyl N-alkylthioncarbamate esters.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is expected to exhibit pH-dependent stability in aqueous solutions. It is most stable in the neutral to slightly acidic pH range (pH 2-6.5), where it undergoes slow, spontaneous hydrolysis.[2] Its degradation is significantly accelerated under both strongly acidic (pH < 2) and basic (pH > 6.5) conditions.[2]

Q2: How does this compound degrade under acidic conditions?

A2: Under strongly acidic conditions (pH < 2), this compound is likely to undergo specific acid-catalyzed hydrolysis. This proceeds through an A1 mechanism, which involves a rapid, pre-equilibrium protonation of the thiocarbonyl sulfur or the hydrazine nitrogen, followed by a rate-determining unimolecular decomposition of the protonated substrate.[1][2]

Q3: What are the expected degradation products of this compound in an acidic medium?

A3: The acid-catalyzed hydrolysis is expected to yield methanol, hydrazine, and carbonyl sulfide (COS). The reaction likely proceeds through the formation of a protonated intermediate that readily decomposes.

Q4: What is the mechanism of degradation for this compound under basic conditions?

A4: In basic media (pH > 6.5), the degradation is anticipated to occur via a specific base-catalyzed pathway, most likely an E1cb (Elimination Unimolecular conjugate Base) mechanism.[2] This involves the deprotonation of the hydrazine nitrogen to form an anionic intermediate, which then undergoes a rate-limiting elimination of the methoxide ion to form a transient isothiocyanate species. This intermediate is then rapidly hydrolyzed.[2]

Q5: What are the likely degradation products under basic conditions?

A5: The basic hydrolysis of this compound is expected to produce methanol, hydrazine, and carbonyl sulfide. The reaction proceeds through the formation of a conjugate base, which then eliminates the methoxide group.

Q6: Are there any signs of degradation I should watch for during my experiments?

A6: Yes, the formation of gaseous carbonyl sulfide (COS), which has a distinct odor, can be an indicator of degradation. Changes in the pH of unbuffered solutions or the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC, GC) are also signs of decomposition.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in experiments.

Problem Potential Cause Recommended Solution
Low reaction yield or incomplete conversion Degradation of this compound due to inappropriate pH.Ensure the reaction medium is buffered to a pH range of 2-6.5 for optimal stability. If the reaction requires acidic or basic conditions, consider adding the reagent in portions or using a lower temperature to minimize degradation.
Inconsistent results between experimental runs Variable degradation of the reagent due to differences in reaction setup time or storage of stock solutions.Prepare fresh stock solutions of this compound before each experiment. Avoid prolonged storage of solutions, especially if they are not pH-controlled.
Appearance of unknown byproducts in analysis The byproducts could be degradation products of this compound.Characterize the byproducts using techniques like LC-MS or GC-MS to confirm if they correspond to the expected degradation products (e.g., hydrazine, methanol). This can help confirm if reagent instability is the issue.
Precipitate formation in the reaction mixture This could be due to the low solubility of this compound or its degradation products in the chosen solvent system.Check the solubility of this compound in your reaction solvent. If solubility is an issue, consider using a co-solvent. Ensure that any observed precipitate is not a result of degradation.

Degradation Pathways and Mechanisms

To provide a clearer understanding of the stability of this compound, the following diagrams illustrate the proposed degradation pathways under acidic and basic conditions, based on established mechanisms for analogous thiocarbamates.[1][2]

Acid-Catalyzed Hydrolysis (A1 Mechanism)

AcidHydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Decomposition cluster_products Products A This compound B Protonated Intermediate A->B + H⁺ (fast) C Decomposition B->C Rate-determining step (slow) D Methanol + Hydrazine + Carbonyl Sulfide C->D Hydrolysis

Caption: Proposed A1 mechanism for acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (E1cb Mechanism)

BaseHydrolysis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Elimination cluster_step3 Step 3: Hydrolysis A This compound B Conjugate Base (Anion) A->B + OH⁻ (fast) C Isothiocyanate Intermediate B->C Elimination of CH₃O⁻ (slow) D Methanol + Hydrazine + Carbonyl Sulfide C->D + H₂O (fast)

Caption: Proposed E1cb mechanism for base-catalyzed hydrolysis.

Experimental Protocols

For researchers wishing to conduct their own stability studies on this compound, the following general protocol can be adapted.

Protocol: pH-Dependent Stability Study
  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 11).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the reaction by neutralizing the pH or by adding a suitable quenching agent, if necessary.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC with UV detection, to quantify the remaining this compound.[3][4]

  • Data Analysis: Plot the concentration of this compound versus time for each pH value and determine the degradation rate constants.

References

  • Castro, E. A., et al. (2010). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Journal of Physical Organic Chemistry, 23(12), 1143-1149. Available at: [Link]

  • Castro, E. A., et al. (2001). The mechanisms of hydrolysis of alkyl N-alkylthioncarbamate esters at 100 °C. Canadian Journal of Chemistry, 79(5-6), 809-815. Available at: [Link]

  • OSHA. (n.d.). Hydrazine. Method 20. Available at: [Link]

  • American Chemical Society. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic methods of determining hydrazine and its polar derivatives. Available at: [Link]

Sources

Technical Support Center: O-Methyl Hydrazinecarbothioate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for reactions involving O-methyl hydrazinecarbothioate and its derivatives. As a molecule incorporating both a nucleophilic hydrazine moiety and a thiocarbamate group, its reaction products often present unique challenges during workup and purification. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide researchers, scientists, and drug development professionals with the expert insights needed to navigate these challenges successfully. Our focus is on explaining the chemical principles behind each step, ensuring you can adapt and troubleshoot your specific experimental context with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for my this compound-derived product during an aqueous workup?

Answer: You should be mindful of two main stability issues: pH sensitivity and oxidative degradation.

  • pH Sensitivity (Hydrolysis): The hydrazine or hydrazone functionality in your molecule can be susceptible to hydrolysis, a reaction that is often catalyzed by acid.[1] Exposing your product to strong acidic conditions (pH < 4) during an aqueous wash could potentially cleave bonds or reverse the desired reaction, especially if a hydrazone was formed.[2] While generally more stable under basic conditions, prolonged exposure to strong bases can also lead to degradation of the ester or thiocarbamate group.

  • Oxidative Degradation: The sulfur atom in the thiocarbamate is in a relatively low oxidation state and can be susceptible to oxidation by aggressive reagents or even atmospheric oxygen under certain conditions, especially if residual oxidants from the reaction are present. This can lead to the formation of disulfide byproducts or other undesired species.

Q2: My product is an oil, but the literature reports a solid. What went wrong?

Answer: This is a common issue that can stem from several sources:

  • Residual Solvent: The most common culprit is trapped solvent (e.g., ethyl acetate, DCM, or the reaction solvent). Ensure you have thoroughly removed all volatiles under high vacuum, sometimes for several hours. Gentle heating may be required, but be cautious of your product's thermal stability.

  • Impurities: The presence of unreacted starting materials, reagents (like excess methylhydrazine), or oily byproducts can act as a "eutectic" mixture, depressing the melting point of your compound and preventing crystallization.

  • Polymorphism/Amorphous State: Your compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. The literature may report a specific polymorph that is difficult to obtain. Try techniques like scratching the flask with a glass rod, seeding with a previously obtained crystal, or slow crystallization from a binary solvent system to induce solidification.

Q3: Which solvents are best for extracting thiocarbamate derivatives?

Answer: The choice depends on the polarity of your specific product. Generally, this compound derivatives are moderately polar. A table of common extraction solvents and their properties is provided below.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
Dichloromethane (DCM) 3.11.3340Excellent solvent for many organics, forms the bottom layer. Can form emulsions.
Ethyl Acetate (EtOAc) 4.40.9077Good general-purpose solvent, slightly water-miscible. Forms the top layer.
Diethyl Ether (Et₂O) 2.80.7135Very volatile, good for extracting less polar compounds. High fire hazard. Forms the top layer.
Toluene 2.40.87111Good for less polar compounds, helps azeotrope water away. High boiling point can make removal difficult.

Expert Tip: Start with ethyl acetate or dichloromethane. If your product has significant water solubility, consider using a larger volume of organic solvent or performing more extractions (e.g., 3-5 times). Saturating the aqueous layer with sodium chloride (brine) can also decrease the solubility of your organic product in the aqueous phase and help force it into the organic layer.[3]

Troubleshooting Guide: Common Workup Nightmares

This section addresses specific problems you might encounter during the workup procedure, categorized by stage.

Stage 1: Reaction Quenching & Phase Separation

Problem: An insoluble solid or gooey precipitate forms when I add my aqueous quench.

  • Causality: This often happens when a salt byproduct from your reaction (e.g., ammonium chloride, sodium iodide) is insoluble in the mixed organic/aqueous environment. It can also occur if your product itself is poorly soluble and "crashes out" of solution.

  • Solution Pathway:

    • Identify the Solid: If possible, isolate a small amount of the solid and check its solubility in water vs. your organic solvent. If it's an inorganic salt, it should dissolve in water.

    • Add More Water: Continue adding water and stirring vigorously. This will often dissolve inorganic salts that are obscuring the phase boundary.[4]

    • Filter and Proceed: If the solid is your product or an insoluble organic byproduct, you may need to filter the entire biphasic mixture through a pad of Celite®. Wash the filter cake with both the aqueous and organic solvents used in the extraction to recover any trapped material. Then, proceed with the separation of the filtrate.

Problem: A persistent emulsion has formed, and I can't distinguish the layers.

  • Causality: Emulsions are common when the reaction mixture contains amphiphilic molecules (compounds with both polar and non-polar regions) or fine, insoluble particulates that stabilize the oil-in-water or water-in-oil droplets. Thiol- or hydrazine-containing compounds can sometimes contribute to this.

  • Solution Pathway: The key is to disrupt the stability of the emulsion.

Caption: Decision tree for resolving emulsions.

Stage 2: Extraction & Washing

Problem: My product seems to be lost in the aqueous layer.

  • Causality: This occurs if your product is more water-soluble than anticipated or if it has become charged. The hydrazine moiety is basic and will be protonated and highly water-soluble in an acidic wash (e.g., dilute HCl).

  • Solution Pathway:

    • Check the Aqueous Layer: Before discarding any aqueous layers, take a small aliquot, neutralize it if necessary, extract it with a small amount of solvent, and spot it on a TLC plate against your organic layer to see if the product is present.[2]

    • pH Adjustment: If you suspect protonation, carefully add a base (e.g., saturated NaHCO₃ solution) to the combined aqueous layers to neutralize the product (aim for pH 7-8). Then, re-extract with your organic solvent.

    • Salting Out: As mentioned in the FAQ, add solid NaCl to the aqueous layer until it is saturated. This decreases the polarity of the aqueous phase and can significantly improve the partitioning of your product into the organic layer.

Problem: The TLC of my reaction mixture changes after an acid or base wash.

  • Causality: This is a clear indication that your product is not stable to the pH conditions of the wash.[2] An acidic wash might be hydrolyzing a hydrazone, while a basic wash could be cleaving an ester or promoting another side reaction.

  • Solution Protocol: Stability Test

    • Before your main workup, take three small aliquots (e.g., 0.1 mL each) of your crude reaction mixture.

    • To vial 1, add your organic extraction solvent and a wash of deionized water.

    • To vial 2, add the solvent and a wash of your intended acidic solution (e.g., 1M HCl).

    • To vial 3, add the solvent and a wash of your intended basic solution (e.g., saturated NaHCO₃).

    • Stir all three for 10-15 minutes, then spot the organic layer from each on a single TLC plate.

    • If spots corresponding to your product disappear or new spots appear in vials 2 or 3, you have confirmed an instability and must avoid that wash. A simple water or brine wash is the safest alternative.

Stage 3: Purification

Problem: My compound streaks badly during silica gel column chromatography.

  • Causality: Streaking (tailing) on silica gel is often caused by strong interactions between the compound and the acidic silanol (Si-OH) groups on the silica surface. The basic hydrazine/amine functionality in your molecule is a prime candidate for this type of interaction.

  • Solution Pathway:

    • Add a Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system. Start by adding 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your solvent mixture. This neutralizes the acidic sites on the silica, leading to much sharper peaks.

    • Use Deactivated Silica: Purchase or prepare silica gel that has been "deactivated" (e.g., with water) or use an alternative stationary phase like alumina (which can be basic, neutral, or acidic).

    • Alternative Purification: If chromatography is still problematic, consider other methods like recrystallization or distillation if your product is suitable.

Standard Experimental Protocols

Protocol 1: General Aqueous Workup for a Stable Product

This protocol assumes your product is stable to mild acid and base.

  • Quench: Cool the reaction mixture to room temperature or 0 °C. Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Dilute: Add an appropriate extraction solvent (e.g., ethyl acetate, 1-2 times the volume of the reaction solvent).

  • Transfer: Transfer the biphasic mixture to a separatory funnel.

  • Wash (Acid): Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities like unreacted hydrazine precursors. Caution: Only perform if your product is acid-stable.[2]

  • Wash (Base): Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acidic wash and remove any acidic byproducts. Vent the funnel frequently to release CO₂ pressure.[4]

  • Wash (Brine): Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.

  • Dry: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter & Concentrate: Filter off the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Place the crude product under high vacuum to remove any final traces of solvent.

G cluster_0 Workup Workflow Quench 1. Quench Reaction (e.g., H₂O, sat. NH₄Cl) Extract 2. Dilute & Extract (e.g., Ethyl Acetate) Quench->Extract Wash 3. Sequential Washes (Acid -> Base -> Brine) Extract->Wash Dry 4. Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate 5. Filter & Concentrate (Rotary Evaporator) Dry->Concentrate Purify 6. Purify Crude Product (Column Chromatography) Concentrate->Purify

Caption: General experimental workflow for product workup.

Protocol 2: Workup for Products with Unknown or Suspected pH Sensitivity
  • Quench: Cool the reaction mixture to 0 °C. Slowly quench with deionized water.

  • Dilute: Dilute the mixture with your chosen extraction solvent (e.g., dichloromethane).

  • Separate: Transfer to a separatory funnel and separate the layers.

  • Wash: Wash the organic layer 2-3 times with deionized water, followed by one wash with saturated brine. Avoid all acidic and basic washes.

  • Dry & Concentrate: Proceed as described in Protocol 1 (Steps 7-9).

  • Purification Note: Be prepared for purification to be more challenging, as you have not removed acidic or basic impurities. Chromatography with a modified eluent (see troubleshooting section) will likely be necessary.

References

  • AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. [Link]

  • Gaines, R. B., & Farwell, S. O. (1990). Analysis of Sulfur Compounds by Capillary Column Gas Chromatography with Sulfur Chemiluminescence Detection. Analytical Chemistry, 62(18), 1991-1996. [Link]

  • SGS. Trace sulfur compounds analysis. [Link]

  • Agilent Technologies. (2014). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. [Link]

  • Al-Gaith, T., & Whalen, J. (2014). Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection. Analytical Methods, 6(19), 7853-7858. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Pop, F. M., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. [Link]

  • Paprottino, D., et al. (1986). Process for the preparation of thiocarbamates. U.S.
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Lipton, M. F., & Sorensen, C. M. (1988). Cyclohexanecarbonitrile. Organic Syntheses, 67, 43. [Link]

  • Catellani, M., et al. (2004). 5-Benzo[5][6]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses, 81, 107. [Link]

  • Sriram, D., et al. (2013). Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. Central European Journal of Chemistry, 11, 881-888. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • Wikipedia. Thiocarbamate. [Link]

  • Montoya, L. A., & Pluth, M. D. (2018). Self-Immolative Thiocarbamates Provide Access to Triggered H2S Donors and Analyte Replacement Fluorescent Probes. Journal of the American Chemical Society, 140(4), 1445–1450. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry, 16(12), 6534–6539. [Link]

  • CN103130687A.
  • Wilson, M. P., et al. (2022). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. ACS Omega, 7(35), 31448–31453. [Link]

  • University of Wisconsin-La Crosse. Research Module 2021 Methylhydrazine and N-Arylation. [Link]

  • Hartman, W. W., & Dreger, L. A. (1931). Hydrazine, methyl-, sulfate. Organic Syntheses, 11, 70. [Link]

Sources

Technical Support Center: Catalyst Selection for O-Methyl Hydrazinecarbothioate Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-methyl hydrazinecarbothioate mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental issues. The information provided herein is based on established principles of organic chemistry and catalysis, offering insights into reaction mechanisms and practical solutions to challenges you may encounter at the bench.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying causes and offering step-by-step solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a reaction with this compound, but I am observing very low to no formation of my desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield in reactions involving this compound can stem from several factors, ranging from catalyst incompatibility to suboptimal reaction conditions.

Potential Causes and Solutions:

  • Inappropriate Catalyst Selection: The choice of catalyst is paramount. For reactions involving the nucleophilic hydrazine moiety, such as condensations with carbonyl compounds, an acid catalyst is often required to activate the electrophile.[1] Conversely, for reactions where the thiocarbonyl group is involved, a different catalytic approach may be necessary.

    • Acid Catalysis: For condensation reactions, consider using a mild Brønsted acid like acetic acid or a Lewis acid. The choice of Lewis acid can be critical; its acidity and steric profile must be optimized to enable substrate capture without causing degradation.[2][3]

    • Base Catalysis: If the reaction involves deprotonation of the hydrazine moiety, a suitable base is required. The selection of the base and reaction conditions, such as temperature, is crucial for success. For instance, in Wolff-Kishner type reductions using hydrazine derivatives, a strong base like potassium hydroxide (KOH) in a high-boiling solvent is effective.[1][4]

  • Catalyst Poisoning: The sulfur atom in this compound can act as a poison for many transition metal catalysts, particularly palladium.[5] The sulfur can bind strongly to the metal center, blocking active sites and leading to deactivation.

    • Solution: If a transition metal catalyst is necessary, consider using a higher catalyst loading or choosing a catalyst known to be more resistant to sulfur poisoning. Alternatively, explore catalyst-free reaction conditions where possible, or consider stoichiometric reagents.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized.

    • Temperature: Some reactions may require elevated temperatures to proceed at a reasonable rate. For example, the decomposition of carbomethoxyhydrazone intermediates in a modified Wolff-Kishner reaction is conducted at 140 °C.[1][4] However, excessive heat can lead to decomposition of starting materials or products. Systematic temperature screening is recommended.

    • Solvent: The choice of solvent can significantly impact reaction rates and outcomes. A solvent screen is a valuable exercise during optimization.[6] For reactions involving charged intermediates, a polar solvent may be beneficial.

  • Poor Quality Starting Materials: Ensure the purity of your this compound and other reactants. Impurities can interfere with the reaction and lead to side product formation.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of the desired compound. What are the common side reactions and how can I suppress them?

Answer:

The formation of multiple products is a common challenge. Understanding the potential side reactions of this compound is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis: The thiocarbamate functionality can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the formation of undesired byproducts.

    • Mitigation: Carefully control the pH of the reaction mixture. If using an acid or base catalyst, opt for milder conditions where possible. The use of a buffered system might also be beneficial.

  • Over-oxidation or Reduction: Depending on the reaction partners and conditions, the sulfur atom can be oxidized, or other functional groups in the molecule could be unintentionally reduced.

    • Mitigation: Choose selective reagents and catalysts. For example, if performing a reduction elsewhere in the molecule, ensure the chosen conditions do not affect the thiocarbamate group.

  • Dimerization or Polymerization: Self-condensation or reaction with impurities can lead to the formation of dimers or polymeric material.

    • Mitigation: Use high-purity starting materials and ensure an inert reaction atmosphere if your substrates are sensitive to air or moisture.

  • Isomerization: Depending on the reaction, regio- or stereoisomers may form.

    • Mitigation: The choice of catalyst and reaction conditions can often influence selectivity. For example, in some reactions, Lewis acids can control the stereochemical outcome.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for reactions involving this compound.

Q1: What type of catalyst should I choose for a condensation reaction between this compound and an aldehyde or ketone?

A1: For the condensation of a hydrazine derivative with a carbonyl compound to form a hydrazone, an acid catalyst is typically employed. A catalytic amount of a weak Brønsted acid, such as acetic acid, is often sufficient to activate the carbonyl group towards nucleophilic attack by the hydrazine.[1] In some cases, a Lewis acid may offer better results, but care must be taken to avoid degradation of the starting materials.[2]

Q2: Can I use a palladium catalyst in a reaction involving this compound?

A2: Caution is advised when using palladium catalysts with sulfur-containing compounds like this compound. Sulfur can act as a potent poison for palladium catalysts, leading to rapid deactivation.[5] If a palladium-catalyzed reaction is unavoidable, you may need to use a higher catalyst loading, screen for sulfur-tolerant ligands, or consider a pre-treatment step to temporarily protect the sulfur moiety if chemically feasible.

Q3: Are there any "green" or more environmentally friendly catalyst options?

A3: Yes, the principles of green chemistry encourage the use of catalysts that are recyclable and operate under mild, solvent-free conditions where possible. While specific examples for this compound are not extensively documented, related chemistries have successfully employed recyclable catalysts. The development of such catalysts is an active area of research.

Q4: How does the steric and electronic nature of the substrate influence catalyst selection?

A4: The steric and electronic properties of your substrates are crucial considerations. Sterically hindered substrates may require a less bulky catalyst to allow for effective binding and reaction.[2] Electronically, electron-donating or withdrawing groups on your substrates will affect their reactivity and may necessitate a more or less active catalyst. For instance, in reactions involving Lewis acids, the acidity of the catalyst should be matched to the basicity of the substrate to achieve optimal activation.[2][3]

Q5: How can I monitor the progress of my reaction and catalyst activity?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of products. To monitor catalyst activity, you can take aliquots from the reaction mixture at different time points and analyze them by techniques such as HPLC or GC-MS to quantify the conversion to product. This can help you determine if the catalyst is deactivating over time.

Experimental Protocols and Data Presentation

Table 1: General Catalyst Selection Guide
Reaction TypeCatalyst ClassSpecific ExamplesKey Considerations
Condensation with CarbonylsBrønsted AcidAcetic Acid, p-Toluenesulfonic acidMild conditions are often sufficient.
Lewis AcidZnCl₂, Ti(OiPr)₄Catalyst acidity and steric bulk are important.[2]
Acylation of the Hydrazine NitrogenBasePyridine, TriethylamineActs as a nucleophilicity enhancer and acid scavenger.
Reactions involving the ThiocarbonylMetal-basedCopper saltsCan mediate reactions at the sulfur center.
Reductions (Wolff-Kishner type)Strong BaseKOH, KOtBuHigh temperatures are typically required.[1][4]
Protocol: General Procedure for Acid-Catalyzed Condensation
  • To a solution of the carbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, toluene), add this compound (1.1 equiv).

  • Add a catalytic amount of acetic acid (0.1 equiv).

  • Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Logic

Diagram 1: Decision Workflow for Catalyst Selection

CatalystSelection start Identify Reaction Type condensation Condensation with C=O start->condensation acylation Acylation of N-H start->acylation reduction Reduction (e.g., Wolff-Kishner) start->reduction other Other Transformations start->other catalyst_acid Use Acid Catalyst (Brønsted or Lewis) condensation->catalyst_acid catalyst_base Use Base Catalyst acylation->catalyst_base reduction->catalyst_base catalyst_metal Consider Metal Catalyst (Caution: Sulfur Poisoning) other->catalyst_metal optimize Optimize Conditions (Temp, Solvent, Conc.) catalyst_acid->optimize catalyst_base->optimize catalyst_metal->optimize

Caption: A decision tree for initial catalyst selection.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting start Low Yield Observed check_catalyst Is the catalyst appropriate? start->check_catalyst check_poisoning Could catalyst be poisoned? start->check_poisoning check_conditions Are reaction conditions optimal? start->check_conditions check_materials Are starting materials pure? start->check_materials solution_catalyst Re-evaluate catalyst choice (Acid vs. Base vs. Metal) check_catalyst->solution_catalyst solution_poisoning Increase catalyst loading or use sulfur-tolerant catalyst check_poisoning->solution_poisoning solution_conditions Screen temperature, solvent, and reaction time check_conditions->solution_conditions solution_materials Purify starting materials check_materials->solution_materials

Caption: A workflow for troubleshooting low reaction yields.

References

  • [5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC]([Link])

Sources

Preventing decomposition of O-methyl hydrazinecarbothioate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the decomposition of O-methyl hydrazinecarbothioate during storage. Due to the limited availability of stability data for this specific compound, this guide synthesizes information from related chemical classes, including thiocarbamates and hydrazine derivatives, to offer best-practice recommendations. It includes frequently asked questions for quick reference, in-depth troubleshooting guides for common issues, and detailed protocols for storage and purity analysis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A: Decomposition can manifest as a change in physical appearance, such as discoloration (yellowing or browning), the development of an off-odor (potentially ammonia-like or sulfurous), or a change in the material's consistency. A decrease in purity, as determined by analytical methods like HPLC or GC-MS, is a definitive indicator of degradation.

Q2: What are the optimal storage temperature and atmosphere for this compound?

A: this compound should be stored in a cool, dry place. While some suppliers suggest room temperature[1], for long-term stability, refrigeration at 2-8°C is recommended. It should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2][3][4]

Q3: Is this compound sensitive to light?

Q4: What are the main decomposition pathways I should be concerned about?

A: Based on the functional groups present, the main decomposition pathways are likely to be:

  • Hydrolysis: The thiocarbamate ester can undergo hydrolysis, especially in the presence of moisture and acidic or basic conditions, to potentially yield methanol, hydrazine, and carbonyl sulfide.[6][7][8]

  • Oxidation: The hydrazine moiety is susceptible to oxidation, particularly in the presence of air (oxygen) and metal ions. This can lead to the formation of various oxidation products and radical species.[1][9][10]

  • Thermal Decomposition: Like many thiocarbamates, elevated temperatures can cause decomposition, potentially releasing toxic gases such as carbon disulfide, oxides of sulfur, and oxides of nitrogen.[6]

Q5: Can I add a stabilizer to my this compound sample?

A: Yes, adding an antioxidant or a radical scavenger can help prevent oxidative degradation. A common and effective choice is Butylated Hydroxytoluene (BHT).[5][6][10][11] For a solid compound, BHT can be added as a solution in a volatile solvent, which is then evaporated, or by gentle co-mixing of the solids.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of this compound.

Issue 1: The compound has developed a yellow or brown color.

Potential Cause: This is a common sign of degradation, likely due to oxidation or exposure to light.

Troubleshooting Steps:

  • Assess Purity: Perform an analytical purity check using a suitable method like HPLC-UV or GC-MS to quantify the extent of decomposition.

  • Review Storage Conditions:

    • Atmosphere: Was the container properly sealed under an inert atmosphere (argon or nitrogen)? If not, ambient oxygen may have caused oxidation.

    • Light Exposure: Was the compound stored in a light-proof container? If not, photodegradation may have occurred.

    • Temperature: Was the compound stored at the recommended temperature (2-8°C)? Elevated temperatures can accelerate degradation.

  • Purification (if necessary): If the purity is unacceptably low, consider recrystallization from a suitable solvent to remove impurities. The choice of solvent will depend on the solubility of this compound and its impurities and should be determined on a small scale first.

  • Implement Correct Storage: After purification, or with a fresh batch, ensure the compound is stored in an amber vial, under an inert atmosphere, and at the correct temperature.

Issue 2: The purity of the compound has decreased over time, as confirmed by analysis.

Potential Cause: This indicates ongoing chemical decomposition. The likely culprits are hydrolysis, oxidation, or slow thermal degradation.

Troubleshooting Workflow:

G start Purity Decrease Detected check_moisture Was the compound stored in a desiccated environment? start->check_moisture check_atmosphere Was the container sealed under an inert atmosphere? check_moisture->check_atmosphere Yes hydrolysis Likely Cause: Hydrolysis check_moisture->hydrolysis No check_temp Was the storage temperature consistently low (2-8°C)? check_atmosphere->check_temp Yes oxidation Likely Cause: Oxidation check_atmosphere->oxidation No check_stabilizer Was a stabilizer (e.g., BHT) used? check_temp->check_stabilizer Yes thermal Likely Cause: Thermal Degradation check_temp->thermal No action_stabilize Action: Consider adding a stabilizer like BHT (see Protocol 2). check_stabilizer->action_stabilize No action_desiccate Action: Store over a desiccant (e.g., Drierite®). Ensure container is tightly sealed. hydrolysis->action_desiccate action_inert Action: Purge container with Argon or Nitrogen before sealing. oxidation->action_inert action_refrigerate Action: Store in a refrigerator dedicated to chemical storage. thermal->action_refrigerate

Caption: Troubleshooting workflow for decreased purity of this compound.

Issue 3: Pressure buildup is noticed upon opening the container.

Potential Cause: This is a serious concern and indicates gas evolution from decomposition. Thermal decomposition of thiocarbamates can produce gaseous byproducts.[6]

Immediate Actions:

  • Safety First: Handle the container in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Vent Carefully: Slowly and carefully open the container to release the pressure. Do not handle the material if you are unsure of the decomposition products.

  • Assess Material: Visually inspect the material for signs of significant degradation.

  • Consider Disposal: If significant decomposition is suspected, it may be best to dispose of the material according to your institution's hazardous waste guidelines.

Preventative Measures:

  • Strict Temperature Control: Avoid storing the compound at elevated temperatures.

  • Regular Venting: For long-term storage, it may be prudent to periodically and carefully vent the container in a safe manner.

Part 3: Experimental Protocols

Protocol 1: Recommended Storage Procedure for this compound

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (Argon or Nitrogen) with a delivery system

  • Desiccator

  • Refrigerator (2-8°C)

Procedure:

  • Preparation: Place the required amount of this compound into a clean, dry amber glass vial.

  • Inerting: Place the uncapped vial in a desiccator. Evacuate the desiccator and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Sealing: While under the inert atmosphere (if possible, or working quickly after the final backfill), tightly seal the vial with the PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C.

Protocol 2: Addition of BHT as a Stabilizer

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Volatile solvent (e.g., anhydrous diethyl ether or dichloromethane)

  • Rotary evaporator or a stream of inert gas

Procedure:

  • Prepare BHT Solution: Prepare a stock solution of BHT in the chosen volatile solvent (e.g., 1 mg/mL).

  • Calculate Amount: Aim for a final concentration of 0.01-0.1% BHT by weight relative to the this compound.

  • Addition: Add the calculated volume of the BHT solution to the this compound.

  • Solvent Removal: Gently mix the slurry and then remove the solvent under reduced pressure using a rotary evaporator or by passing a gentle stream of inert gas over the mixture until the solid is completely dry.

  • Storage: Store the stabilized compound according to Protocol 1.

Protocol 3: Purity Assessment by HPLC-UV (A General Method)

Note: This is a starting point for method development, as a validated method for this compound is not available in the literature. Optimization will be required.[12][13][14][15][16]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[17]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be trialed.

    • Gradient Example: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely in the 230-280 nm range for thiocarbamates).[17][18]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL) and dilute as necessary.

Data Analysis:

  • Assess the chromatogram for the presence of new peaks, which would indicate degradation products.

  • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Method Development Logic:

G start Start HPLC Method Development select_column Select a C18 reversed-phase column. start->select_column select_mobile_phase Choose a mobile phase system (e.g., Water/Acetonitrile with 0.1% Formic Acid). select_column->select_mobile_phase run_gradient Run a broad gradient to elute all components. select_mobile_phase->run_gradient optimize_gradient Optimize the gradient for good separation of the main peak and any impurities. run_gradient->optimize_gradient check_peak_shape Is the main peak shape acceptable (symmetrical, not tailing)? optimize_gradient->check_peak_shape adjust_ph Adjust the pH of the mobile phase (if necessary). check_peak_shape->adjust_ph No validate_method Validate the method (linearity, accuracy, precision). check_peak_shape->validate_method Yes adjust_ph->optimize_gradient

Caption: Logical workflow for developing a stability-indicating HPLC method.

Part 4: Summary of Recommendations

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of thermal decomposition and other degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the sensitive hydrazine moiety.[2][3][4]
Light Protect from light (Amber/Opaque Container)Prevents potential photodegradation.[4][5]
Moisture Store in a dry environment/desiccatorMinimizes the risk of hydrolysis.[6][7][8]
Container Glass vial with PTFE-lined capInert and provides a good seal.
Stabilizer Optional: Add 0.01-0.1% BHTInhibits free-radical mediated oxidation.[5][6][10][11]
Purity Check HPLC-UV or GC-MS periodicallyTo monitor for the onset of decomposition.

References

  • Bourne, N., Williams, A., Douglas, K. T., & Penkava, T. R. (1984). The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies. Journal of the Chemical Society, Perkin Transactions 2, (11), 1827-1832. [Link]

  • International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991). INCHEM. [Link]

  • Augusto, O., & Ortiz de Montellano, P. R. (2006). The mechanisms of hydrolysis of alkyl N-alkylthioncarbamate esters at 100 °C. Canadian Journal of Chemistry, 84(1), 19-27. [Link]

  • Gomółka, G., & Mlynarski, J. (2021). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Materials, 14(13), 3506. [Link]

  • Wiseman, J. S., & Hanzlik, R. P. (2006). Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester. Chemical research in toxicology, 19(4), 515-523. [Link]

  • Banks, C. E., & Compton, R. G. (2011). The mechanism of hydrazine electro-oxidation revealed by platinum microelectrodes: role of residual oxides. Physical Chemistry Chemical Physics, 13(12), 5358-5364. [Link]

  • Augusto, O., & Ortiz de Montellano, P. R. (1981). Hydrazide derivatives produce active oxygen species as hydrazine. Biochemical and biophysical research communications, 101(4), 1324-1330. [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medicinal and Organic Chemistry, 7(4). [Link]

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  • Howard, A. L., Braue, C., & Taylor, L. T. (1993). Feasibility of thiocarbamate pesticide analysis in apples by supercritical fluid extraction and high-performance liquid chromatography. Journal of chromatographic science, 31(8), 323-329. [Link]

  • Atienza, J., Jimenez, J. J., Alvarez, J., Martin, M. T., & Toribio, L. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Food Additives & Contaminants: Part A, 39(10), 1775-1794. [Link]

  • Xu, G., & Li, D. (1997). [Determination of thiodicarb by reversed-phase high performance liquid chromatography]. Se pu = Chinese journal of chromatography, 15(6), 550-552. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 726188, Methyl phenylaminothioformate. PubChem. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

  • Chen, Y., et al. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. Chemistry Central Journal, 9, 15. [Link]

  • Liu, X., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of pharmaceutical and biomedical analysis, 49(5), 1133-1138. [Link]

  • Howard, A. L., Braue, C., & Taylor, L. T. (1993). Feasibility of thiocarbamate pesticide analysis in apples by supercritical fluid extraction and high-performance liquid chromatography. Journal of chromatographic science, 31(8), 323-329. [Link]

  • Organic Chemistry Data. (n.d.). Reductions with Hydrazine. [Link]

  • Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. [Link]

  • University of California, San Diego. (n.d.). Butylated Hydroxytoluene (BHT). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129688766, O-methyl N-phenyliminocarbamothioate. PubChem. [Link]

  • Caesar, R., Frank, N., & Wiessler, M. (1984). Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. Carcinogenesis, 5(10), 1231-1234. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • ResearchGate. (n.d.). O-Methyl-N-Nitroisourea as a NCO Surrogate in Cu-Catalyzed Alkane C-H isocyanation. A Masked Isocyanate Strategy. [Link]

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Validation & Comparative

A Comparative Analysis for the Bench Scientist: O-Methyl Hydrazinecarbothioate vs. S-Methyl Hydrazinecarbothioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Synthesis, Stability, and Reactivity

For researchers and professionals in drug development and synthetic chemistry, the choice between isomeric building blocks can profoundly impact reaction outcomes, stability, and biological activity. This guide provides a detailed comparison of O-methyl hydrazinecarbothioate and its S-methyl isomer, offering insights into their synthesis, structural nuances, and relative reactivity, supported by established chemical principles and experimental considerations.

Introduction: Isomeric Scaffolds with Divergent Properties

This compound and S-methyl hydrazinecarbothioate are isomers that, while closely related in structure, exhibit distinct chemical behaviors owing to the differing placement of the methyl group on either the oxygen or sulfur atom. This seemingly subtle difference has significant implications for their electronic properties, stability, and utility as synthetic intermediates.

The O-isomer possesses a thione (C=S) functionality, while the S-isomer contains a carbonyl (C=O) group, classifying it as a thiocarbamate. This fundamental structural variance governs their reactivity profiles, particularly towards electrophiles and nucleophiles, and dictates their thermodynamic stability.

Synthesis Strategies: Kinetic vs. Thermodynamic Control

The synthesis of these isomers is a classic example of kinetic versus thermodynamic product formation. The ambident nature of the intermediate thiocarbazate anion allows for alkylation at either the oxygen or the sulfur atom.

General Synthetic Approach:

The common precursor for both isomers is hydrazinecarbothioamide (thiosemicarbazide), which can be hydrolyzed to generate the corresponding thiocarbazic acid salt. Alkylation of this salt with a methylating agent, such as methyl iodide, can lead to either the O-methyl or S-methyl product.

Synthesis Thiosemicarbazide Thiosemicarbazide Salt Thiocarbazate Anion (Ambident Nucleophile) Thiosemicarbazide->Salt Hydrolysis O_isomer This compound (Kinetic Product) Salt->O_isomer Alkylation (O-attack) Low Temp. S_isomer S-methyl hydrazinecarbothioate (Thermodynamic Product) Salt->S_isomer Alkylation (S-attack) Higher Temp. O_isomer->S_isomer Newman-Kwart Rearrangement (Heat) Methyl_Iodide Methyl Iodide (CH3I) Reactivity cluster_O_isomer This compound cluster_S_isomer S-Methyl Hydrazinecarbothioate O_isomer C=S (Thione) O_reactivity Less electrophilic carbon More electron-rich N-terminus O_isomer->O_reactivity Electrophile Electrophile (E⁺) O_reactivity->Electrophile More Favorable Attack S_isomer C=O (Carbonyl) S_reactivity More electrophilic carbon Less electron-rich N-terminus S_isomer->S_reactivity S_reactivity->Electrophile Less Favorable Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->O_isomer Less Favorable Attack Nucleophile->S_isomer More Favorable Attack

Caption: Comparative reactivity of O- and S-methyl hydrazinecarbothioate.

Stability and Hydrolysis

As established by the Newman-Kwart rearrangement, the S-methyl isomer is the thermodynamically more stable of the two. [1][2]In terms of hydrolytic stability, thiocarbamates (S-isomers) can undergo hydrolysis, and the rate is influenced by pH. [3][4]The C=O bond of the S-isomer is generally more susceptible to hydrolysis than the C=S bond of the O-isomer under basic conditions.

Applications in Synthesis

Both isomers serve as valuable precursors in organic synthesis, particularly for the construction of heterocyclic compounds and as scaffolds in medicinal chemistry.

  • S-Methyl hydrazinecarbothioate and its derivatives are frequently used in the synthesis of Schiff bases, which can then be used to form a variety of metal complexes with interesting biological activities, including anticancer and antibacterial properties. [5][6]* This compound , while less commonly reported, can be a useful intermediate for accessing specific heterocyclic systems where the thione functionality is desired for subsequent reactions.

Conclusion

The choice between O-methyl and S-methyl hydrazinecarbothioate is a critical decision in synthetic design that hinges on the desired reactivity and stability of the target molecule. The S-methyl isomer is the more thermodynamically stable product and its synthesis is often more straightforward. Its derivatives have been more extensively explored, particularly in the realm of medicinal chemistry. The O-methyl isomer, as the kinetic product, requires more carefully controlled synthetic conditions to obtain and is prone to rearrangement to the S-isomer upon heating. However, its unique thione functionality offers different avenues for synthetic transformations. A thorough understanding of the principles of kinetic versus thermodynamic control, as well as the inherent reactivity differences stemming from the O- vs. S-methylation, is paramount for the effective utilization of these versatile building blocks.

References

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A Comparative Guide: O-Methyl Hydrazinecarbothioate as a Potential Alternative to Hydrazine Hydrate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For decades, hydrazine hydrate has been a cornerstone reagent in chemical synthesis, valued for its utility in reactions such as the Wolff-Kishner reduction and the formation of nitrogen-containing heterocycles. However, its extreme toxicity, carcinogenicity, and explosive instability necessitate the exploration of safer alternatives. This guide provides a detailed comparison between hydrazine hydrate and O-methyl hydrazinecarbothioate, a lesser-known but potentially valuable surrogate. We will delve into their chemical properties, analyze their respective roles in a key synthetic application, and present a critical evaluation of their safety profiles. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to mitigate risk without compromising synthetic efficiency.

Introduction: The Need for Safer Hydrazine Surrogates

Hydrazine (N₂H₄), and its more commonly used liquid form, hydrazine hydrate (N₂H₄·H₂O), is a powerful nucleophile and reducing agent. Its utility is widespread, from the synthesis of pharmaceuticals and agrochemicals to its use as a propellant and an oxygen scavenger in water treatment.[1][2][3] A key application in organic chemistry is the construction of heterocyclic rings like pyrazoles and pyridazines, which are core scaffolds in many bioactive molecules.[4][5]

Despite its synthetic power, the hazardous nature of hydrazine hydrate is a significant liability. It is highly toxic, corrosive, and classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.[6][7][8][9] Its high reactivity also poses a risk of violent reactions and explosions.[1][10] These factors have spurred a search for safer, more manageable alternatives that can function as direct or indirect hydrazine surrogates. This compound (CH₃OC(S)NHNH₂) emerges as a candidate, offering a masked form of hydrazine that is potentially more stable and less hazardous. This guide will explore the current state of knowledge on this alternative, providing a data-driven comparison to the incumbent reagent.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of a reagent's physical and chemical properties is critical for its effective and safe use in the laboratory. The following table summarizes the key properties of this compound and a typical solution of hydrazine hydrate.

PropertyThis compoundHydrazine Hydrate (100%)
Chemical Formula C₂H₆N₂OSN₂H₄·H₂O
Molecular Weight 106.15 g/mol [11]50.06 g/mol [2]
Physical State Solid (Predicted/Reported)Colorless, fuming liquid[12]
Boiling Point Not readily available~120.1 °C[2]
Melting Point Not readily available~ -51.7 °C
Solubility Not readily availableMiscible with water and alcohol[1][12]
Odor Not readily availableAmmonia-like[2][12][13]
pKa Not readily available8.0 (for N₂H₄)[1]

Note: Data for this compound is limited, reflecting its status as a less common research chemical.

Applications in Heterocyclic Synthesis

One of the most powerful applications of hydrazine and its derivatives is in the synthesis of five-membered heterocyclic rings, particularly pyrazoles. This is typically achieved by reacting a hydrazine source with a 1,3-dicarbonyl compound.

Hydrazine Hydrate: The Classical Approach

The reaction of hydrazine hydrate with 1,3-diketones or β-ketoesters is a well-established and general route to pyrazoles.[4] The bifunctional nature of hydrazine allows it to undergo a condensation-cyclization sequence to readily form the stable aromatic pyrazole ring.[5]

This compound: An Emerging Alternative

While direct, peer-reviewed comparisons of this compound with hydrazine hydrate in pyrazole synthesis are not widely documented, its structure suggests analogous reactivity. As a derivative of a hydrazinecarbothioamide, it belongs to a class of compounds known to be effective precursors for heterocycle synthesis.[14][15] The NH-NH₂ moiety remains a potent binucleophile, capable of participating in similar condensation-cyclization reactions. The methoxythiocarbonyl group can be considered a protecting group for hydrazine, which may be cleaved under the reaction conditions or remain as a substituent on the resulting heterocyclic ring, offering a handle for further functionalization.

Comparative Experimental Workflow: Synthesis of a Substituted Pyrazole

To illustrate the practical differences between these reagents, we present a comparative workflow for the synthesis of 3,5-dimethylpyrazole from acetylacetone. The protocol for hydrazine hydrate is standard, while the protocol for this compound is predictive, based on the reactivity of similar hydrazine derivatives.

Workflow Diagram

G cluster_0 Route A: Hydrazine Hydrate cluster_1 Route B: this compound (Predictive) A1 1. Charge Reactor - Acetylacetone - Ethanol (Solvent) A2 2. Add Hydrazine Hydrate - Dropwise addition - Exothermic reaction A1->A2 A3 3. Reflux - Heat to ~80°C - Monitor by TLC A2->A3 A4 4. Work-up - Cool reaction - Remove solvent - Extract with organic solvent A3->A4 A5 5. Isolate Product - Dry and concentrate - Purify (Distillation/Crystallization) A4->A5 end_A Product A A5->end_A B1 1. Charge Reactor - Acetylacetone - this compound - Ethanol (Solvent) B2 2. Add Acid/Base Catalyst - e.g., Acetic Acid or a base - May be required for cyclization/ cleavage of protecting group B1->B2 B3 3. Reflux - Heat to ~80-100°C - Potentially longer reaction time B2->B3 B4 4. Work-up - Cool reaction - Neutralize catalyst - Remove solvent - Extract with organic solvent B3->B4 B5 5. Isolate Product - Dry and concentrate - Purify (Chromatography/Crystallization) B4->B5 end_B Product B B5->end_B start Start start->A1 start->B1

Caption: Comparative workflow for pyrazole synthesis.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole using Hydrazine Hydrate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.0 eq) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Isolation: Dilute the residue with water and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by distillation.

Protocol 2: Predictive Synthesis using this compound
  • Reaction Setup: In a round-bottom flask with a reflux condenser, combine acetylacetone (1.0 eq), this compound (1.0 eq), and ethanol.

  • Catalyst Addition: Add a catalytic amount of acetic acid to facilitate the condensation.

  • Reaction: Heat the mixture to reflux. A longer reaction time may be necessary compared to hydrazine hydrate. The reaction may proceed via an intermediate hydrazone, which then cyclizes.

  • Work-up and Isolation: The work-up would be similar to the hydrazine hydrate protocol. However, purification by column chromatography might be necessary to separate the product from any unreacted starting material or byproducts.

Causality and Experimental Choices:

  • Solvent: Ethanol is a common choice for both reactions as it readily dissolves the reactants and has a suitable boiling point for the reaction temperature.

  • Catalyst (Protocol 2): An acid catalyst is often used in hydrazone formation to activate the carbonyl group, which may be necessary for the less nucleophilic this compound.

  • Purification: The byproducts of the hydrazine hydrate reaction are primarily water and nitrogen, leading to a cleaner reaction profile that may only require distillation. The use of a substituted hydrazine might lead to more complex byproducts, necessitating chromatographic purification.

Safety and Handling: A Critical Distinction

The most compelling reason to consider an alternative to hydrazine hydrate is the significant reduction in occupational risk. This section provides a stark comparison of their known and anticipated hazards.

Hazard CategoryThis compound (and related compounds)Hydrazine Hydrate
Acute Toxicity Expected to be toxic, but likely less so than hydrazine. Methyl hydrazinocarboxylate is classified as toxic if swallowed or in contact with skin.[16][17]Fatal if inhaled, toxic if swallowed or in contact with skin.[6][7][8]
Corrosivity Likely a skin and eye irritant.[17][18]Causes severe skin burns and eye damage.[6][7][8]
Carcinogenicity Data not available. No classification by IARC or NTP.IARC Group 2B: Possibly carcinogenic to humans. NTP: Reasonably anticipated to be a human carcinogen.[6][9]
Sensitization May cause respiratory irritation or allergic skin reaction.[18]May cause an allergic skin reaction.[7][8]
Physical Hazards Likely a combustible solid.Combustible liquid.[6][7] Vapors can be explosive.[8] Reacts violently with oxidizing agents and certain metals.[1][6]
Handling Handle with standard PPE (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[17][18]Requires stringent controls: closed systems, specialized PPE, and continuous monitoring.[19] Avoid heat, sparks, and incompatible materials.[6]
Disposal Dispose of as hazardous chemical waste according to local regulations.Must be neutralized (e.g., via oxidation with hypochlorite solution) before disposal as hazardous waste.[9]

Trustworthiness of Safety Data: The safety information for hydrazine hydrate is extensively validated and documented by global health and safety organizations. The data for this compound is inferred from safety data sheets for itself and structurally similar compounds like methyl hydrazinocarboxylate, which should be considered provisional until more comprehensive toxicological studies are performed.

Conclusion and Recommendations

The comparison between this compound and hydrazine hydrate reveals a classic trade-off between established utility and potential safety.

  • Hydrazine Hydrate remains a highly effective and economical reagent for many transformations. Its reactivity is well-understood, and protocols are extensively optimized. However, its severe toxicity and physical hazards make it a high-risk chemical that should only be used when stringent safety controls are in place and when no viable alternative exists.

  • This compound represents a promising, albeit underexplored, safer alternative. By masking the highly reactive and toxic hydrazine moiety, it offers the potential for improved handling and a more favorable safety profile. Its primary advantage lies in significantly reducing the vapor inhalation risk and likely possessing lower acute toxicity and carcinogenicity. However, its reactivity may be attenuated, potentially requiring catalytic activation or harsher conditions.

Recommendation for Researchers:

For routine syntheses where a hydrazine source is required, particularly in academic or early-stage discovery labs, exploring surrogates like this compound is strongly advised. While it may require some initial protocol development, the substantial improvement in safety provides a compelling rationale for its adoption. For large-scale industrial processes where hydrazine hydrate is currently used, a thorough cost-benefit and safety analysis would be required to justify a switch, but the long-term benefits of a safer workplace are undeniable. The development and documentation of the synthetic utility of such surrogates are critical for the broader chemistry community to move towards safer and more sustainable practices.

References

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Analytical methods for the characterization of O-methyl hydrazinecarbothioate

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the analytical characterization of O-methyl hydrazinecarbothioate, offering a comparative analysis of methodologies supported by experimental insights for researchers and drug development professionals.

Introduction: Defining the Analytical Challenge

This compound (C₂H₆N₂OS, Mol. Wt. 106.15 g/mol ) is a unique small molecule incorporating both a hydrazine and a thionocarbamate functional group.[1] Its utility as a synthetic intermediate in pharmaceutical and agrochemical research necessitates a robust and multi-faceted analytical strategy to confirm its identity, purity, and stability. The inherent characteristics of the molecule—polarity from the hydrazine moiety, potential for thermal lability, and the presence of multiple reactive sites—present a distinct set of challenges for characterization.

Primary Structural Elucidation: An Integrated Spectroscopic Approach

The foundational step in characterizing a novel or newly synthesized batch of this compound is the unequivocal confirmation of its molecular structure. This is best achieved through a synergistic application of mass spectrometry and nuclear magnetic resonance, supported by infrared spectroscopy.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry serves as the initial checkpoint, providing a rapid and highly sensitive confirmation of the molecular weight. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are preferred over harsher methods like Electron Ionization (EI) to minimize fragmentation and preserve the molecular ion. The primary objective is to observe the protonated molecule [M+H]⁺ at m/z 107.0279, which corresponds to the exact mass of the compound (106.0201 Da) plus a proton.[1] High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition, providing a level of confidence that low-resolution instruments cannot match.

Trustworthiness: The isotopic pattern is a key self-validating feature. The presence of a sulfur atom results in a characteristic [M+2]⁺ peak (from the ³⁴S isotope) with an abundance of approximately 4.5% relative to the monoisotopic [M]⁺ peak. Observing this pattern provides strong evidence for the presence of sulfur in the molecule.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent, adding 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Mass Range: m/z 50 - 300

  • Data Analysis: Verify the presence of the [M+H]⁺ ion at the calculated exact mass. Analyze the isotopic distribution to confirm the presence of one sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS confirms the mass, NMR spectroscopy elucidates the precise atomic arrangement and connectivity. For this compound, both ¹H and ¹³C NMR are essential. The simplicity of the molecule leads to a clean, easily interpretable spectrum.

  • ¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the methoxy (O-CH₃) protons, and broader signals for the N-H and NH₂ protons. The integration of these peaks should correspond to a 3:1:2 ratio. The chemical shift of the N-H protons can be variable and concentration-dependent. Deuterium exchange (by adding a drop of D₂O) can be used to confirm the assignment of the N-H protons, as these peaks will disappear from the spectrum.

  • ¹³C NMR: Two signals are anticipated: one for the methoxy carbon (CH₃) and another for the thiocarbonyl carbon (C=S). The thiocarbonyl carbon typically appears significantly downfield due to the deshielding effect of the double bond to sulfur.

Trustworthiness: The combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be performed to correlate the methoxy protons directly to their attached carbon, providing irrefutable evidence of the -OCH₃ group.

Table 1: Predicted NMR Chemical Shifts for this compound

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)MultiplicityKey Insights
¹H O-CH₃3.8 - 4.2SingletConfirms the methoxy group.
NH -NH₂4.5 - 6.0 (broad)SingletExchangeable with D₂O.
NH-NH₂ 7.5 - 9.0 (broad)SingletExchangeable with D₂O. Position is solvent dependent.
¹³C O-C H₃55 - 65Quartet (in ¹H-coupled)Correlates with the methoxy protons.
C =S180 - 200SingletCharacteristic downfield shift for a thiocarbonyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid, non-destructive technique used to identify the key functional groups present in the molecule. It acts as a complementary technique to MS and NMR, providing a "fingerprint" of the molecule's vibrational modes. For this compound, the most informative regions of the spectrum are those corresponding to N-H, C-O, and C=S vibrations.

Trustworthiness: The presence of sharp, distinct peaks in the N-H stretching region (typically two bands for a primary amine) and a strong C=S stretching band provides a high degree of confidence in the presence of the hydrazine and thiocarbonyl moieties, respectively.[2]

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3200 - 3400N-H StretchHydrazine (-NH₂)Medium, often two peaks
2950 - 3050C-H StretchMethoxy (-OCH₃)Medium
1450 - 1550N-H BendHydrazine (-NH₂)Medium-Strong
1200 - 1300C-O StretchO-CH₃Strong
1050 - 1250C=S StretchThiocarbonylMedium-Strong

Purity Assessment and Quantification: A Chromatographic Comparison

Once the structure is confirmed, determining the purity of the material is paramount. Chromatographic techniques are the gold standard for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Due to the compound's polarity and potential for thermal degradation, Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector is the most reliable method for purity analysis and quantification. The hydrazine group can chelate with metals, so using columns with low metal content and including a mild chelating agent like EDTA in the mobile phase can sometimes prevent peak tailing, though this is often unnecessary with modern hardware. A Diode Array Detector (DAD) is advantageous as it can assess peak purity by comparing spectra across a single peak.

Trustworthiness: A well-developed HPLC method provides a self-validating system for purity. A sharp, symmetrical peak for the main component, with good resolution from any impurities, is the primary indicator of a successful separation. Spiking the sample with known starting materials or potential by-products can confirm the identity of impurity peaks. The method's linearity, accuracy, and precision should be validated according to standard guidelines.[3]

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Acetonitrile

  • Gradient Elution:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 210 - 400 nm. Monitor at the λₘₐₓ of the compound.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Water:Acetonitrile to a concentration of ~0.5 mg/mL.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC)

Expertise & Experience: Direct GC analysis of this compound is challenging. The high polarity and thermal lability of the hydrazine moiety can lead to poor peak shape, on-column degradation, and low recovery.[4][5]

However, GC-MS can be a powerful tool after derivatization. Derivatization masks the polar N-H groups, increasing the molecule's volatility and thermal stability. A common approach for hydrazines is to react them with a ketone (e.g., acetone) to form a stable hydrazone.[5][6] This approach is primarily used for trace-level detection rather than bulk purity assessment.

Comparison: For routine purity testing and quality control of the bulk material, HPLC is unequivocally superior due to its non-destructive nature and compatibility with polar, non-volatile compounds. GC with derivatization should be reserved for specialized applications, such as identifying trace levels of hydrazine-containing impurities in a complex matrix.

Compositional and Physical Property Analysis

Elemental Analysis

Expertise & Experience: Combustion analysis provides the empirical formula by quantifying the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS).[7][8] This is a fundamental technique for validating the composition of a newly synthesized compound. The experimentally determined percentages should align with the theoretical values for C₂H₆N₂OS within a narrow margin of error (typically ±0.4%).

Trustworthiness: Agreement between the empirical formula from elemental analysis and the molecular formula confirmed by HRMS provides the highest level of confidence in the compound's composition.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassMolar Mass ContributionPercentage (%)
CarbonC12.01124.02222.64
HydrogenH1.0086.0485.70
NitrogenN14.00728.01426.40
OxygenO15.99915.99915.07
SulfurS32.0632.0630.21
Total 106.143 100.00
Thermal Analysis

Expertise & Experience: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the material's thermal stability, melting point, and decomposition profile.[9][10] TGA measures mass loss as a function of temperature, identifying the onset of decomposition. DSC detects heat flow changes, revealing events like melting, crystallization, or decomposition. This data is vital for determining appropriate storage and handling conditions.

Visualization of the Analytical Workflow

The effective characterization of this compound relies on an integrated workflow where each technique provides a piece of the puzzle.

Analytical_Workflow cluster_0 Structural Confirmation cluster_1 Purity & Quantification cluster_2 Composition & Properties MS Mass Spectrometry (HRMS) HPLC HPLC-DAD (Primary Method) MS->HPLC Confirms Peak ID NMR NMR Spectroscopy (1H, 13C, 2D) NMR->HPLC Confirms Peak ID FTIR FTIR Spectroscopy GC GC-MS (Post-derivatization) EA Elemental Analysis (CHNS) TA Thermal Analysis (TGA/DSC) Sample Test Sample Sample->MS Mol. Weight & Formula Sample->NMR Connectivity Sample->FTIR Functional Groups Sample->HPLC Purity Assay Sample->GC Trace Analysis Sample->EA Empirical Formula Sample->TA Stability Profile

Caption: Integrated workflow for the characterization of this compound.

Comparative Summary and Recommendations

Choosing the right analytical method depends on the specific question being asked. The following table compares the primary applications and limitations of each technique discussed.

Table 4: Comparison of Analytical Methods

TechniquePrimary ApplicationStrengthsLimitationsRecommendation
HRMS Molecular formula confirmationHigh sensitivity, high accuracyProvides no connectivity informationEssential for initial identification
NMR Unambiguous structure elucidationProvides detailed atomic connectivityLower sensitivity than MS, requires pure sampleEssential for structural proof
FTIR Functional group identificationFast, non-destructive, inexpensiveNot quantitative, complex fingerprint regionRecommended for rapid identity check
HPLC Purity determination, quantificationRobust, reproducible, suitable for polar compoundsRequires method developmentGold Standard for purity and QC
GC Trace analysis of related impuritiesHigh resolution for volatile compoundsRequires derivatization, potential for degradationSpecialized use only
Elemental Empirical formula confirmationProvides fundamental compositional dataDestructive, requires pure sampleEssential for novel compound validation
Thermal Stability, melting pointProvides key physical property dataDestructive, sensitive to impuritiesRecommended for stability profiling

Conclusion

A comprehensive and trustworthy characterization of this compound is not achieved by a single technique but by the logical integration of multiple analytical methods. The core strategy should rely on high-resolution mass spectrometry and NMR spectroscopy for initial, unequivocal structural identification. This is followed by reverse-phase HPLC for routine purity assessment and quality control. Supporting data from FTIR, elemental analysis, and thermal analysis provide a complete and robust data package, ensuring the material's identity, purity, and stability for its intended use in research and development.

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  • Patil, K. C., et al. (1985). Preparation, characterization and thermal analysis of metal hydrazinocarboxylate derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(4), 345-356. Available at: [Link]

  • Tiong, H. C., et al. (2019). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty hydrazides. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Mass Spectrometry. YouTube. Available at: [Link]

  • Ravindranathan, P., & Patil, K. C. (1987). Synthesis, Characterization and Thermal Reactivity of Mixed Metal Hydrazidocarboxylate Hydrazinates. Journal of Solid State Chemistry, 66(1), 20-27. Available at: [Link]

  • Wiley. (n.d.). O,O-DIMETHYL-S-(METHYLCARBAMOYLMETHYL)-PHOSPHORODITHIOAT,(DIMETHOAT). In SpectraBase. Available at: [Link]

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Comparative study of O-methyl hydrazinecarbothioate and thiosemicarbazide in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists

Topic: O-Methyl Hydrazinecarbothioate vs. Thiosemicarbazide in Synthesis

As the demand for novel heterocyclic scaffolds in medicinal and materials chemistry continues to grow, the judicious selection of foundational building blocks becomes ever more critical. Both this compound and thiosemicarbazide serve as versatile synthons for constructing nitrogen- and sulfur-containing heterocycles. While they share a common hydrazinecarbothioamide core, the substitution at the oxygen/nitrogen atom fundamentally alters their reactivity, solubility, and handling characteristics. This guide provides a detailed comparative analysis, grounded in experimental evidence and mechanistic principles, to empower researchers to strategically select the optimal reagent for their synthetic goals.

Foundational Properties: A Tale of Two Reagents

At first glance, the two molecules appear to be close cousins. However, the simple difference between a terminal amino group (thiosemicarbazide) and an O-methyl group (this compound) has profound implications for their application in synthesis.

Thiosemicarbazide is a planar, highly polar molecule, extensively used due to its commercial availability and well-documented reactivity.[1][2] It possesses three nucleophilic centers: the hydrazine α-nitrogen (N1), the terminal amino nitrogen (N4), and the sulfur atom in its thiol tautomer. This multi-faceted nucleophilicity is both a strength and a weakness, enabling diverse cyclization pathways but also creating potential for regioselectivity issues.[3]

This compound , while less common, offers distinct advantages. The O-methyl group effectively "protects" one end of the molecule, leaving the terminal -NH₂ group as the primary nucleophilic site. This modification significantly improves its solubility in organic solvents and often leads to more predictable, regioselective reactions.

Comparative Physicochemical Data
PropertyThis compoundThiosemicarbazideSynthetic Implications
Structure CH₃-O-C(=S)-NHNH₂NH₂-C(=S)-NHNH₂The O-methyl group reduces hydrogen bonding capability and blocks a reactive site.
Primary Nucleophile Terminal Hydrazine Nitrogen (-NH₂)Hydrazine (N1) & Amino (N4) NitrogensO-methyl derivative offers superior regiocontrol in many cyclization reactions.
Solubility Good solubility in alcohols, THF, DMFSoluble in water, hot ethanol; poor in nonpolar solventsO-methyl derivative is more versatile for reactions in a broader range of organic solvents.
Handling Generally more stableCan decompose on heating; hygroscopicO-methyl derivative may be preferred for reactions requiring prolonged heating.

Application in Heterocyclic Synthesis: A Head-to-Head Comparison

The divergent reactivity of these two reagents is best illustrated by their performance in the synthesis of common heterocyclic cores.

Synthesis of 1,3,4-Thiadiazoles

The construction of the 2-amino-1,3,4-thiadiazole ring is a classic transformation for these synthons, typically involving reaction with an acylating agent followed by cyclodehydration.

Workflow: Thiadiazole Synthesis

Caption: Comparative workflows for 1,3,4-thiadiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

  • Method A: Using Thiosemicarbazide

    • Suspend thiosemicarbazide (1.0 g, 11 mmol) in 10 mL of ethanol.

    • Add benzoyl chloride (1.54 g, 11 mmol) dropwise and stir the mixture at room temperature for 2 hours.

    • Filter the resulting white precipitate of 1-benzoylthiosemicarbazide, wash with cold water, and dry.

    • Add the intermediate slowly to 5 mL of ice-cold concentrated sulfuric acid.

    • Allow the mixture to stand at room temperature for 18 hours, then pour it onto crushed ice.

    • Neutralize with aqueous ammonia to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

  • Method B: Using this compound

    • Dissolve this compound (1.17 g, 11 mmol) and triethylamine (1.21 g, 12 mmol) in 20 mL of dichloromethane.

    • Add a solution of benzoyl chloride (1.54 g, 11 mmol) in 5 mL of dichloromethane dropwise at 0 °C.

    • Stir the reaction at room temperature for 3 hours.

    • Wash the mixture with water and brine, then dry over sodium sulfate.

    • Evaporate the solvent. Add 15 mL of methanol and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture for 6 hours. Cool and evaporate the solvent. Recrystallize the residue from ethanol.

Trustworthiness & Expertise: The thiosemicarbazide route is well-established but requires strongly dehydrating and corrosive conditions (conc. H₂SO₄), which can be incompatible with sensitive functional groups.[4] The this compound pathway proceeds under significantly milder conditions. The cyclization step is driven by the elimination of stable methanol, avoiding harsh reagents and often resulting in a cleaner reaction profile and simpler purification.

Synthesis of 4-Amino-1,2,4-triazole-3-thiones

This synthesis often involves a two-step sequence starting with acylation followed by reaction with hydrazine. Here, the choice of reagent dictates the entire synthetic strategy.

Mechanistic Choice Diagram

G cluster_0 Thiosemicarbazide Pathway cluster_1 Alternative Pathway START Goal: 4-Amino-5-Aryl-1,2,4-triazole-3-thione TSC Start with Thiosemicarbazide START->TSC OMH Start with Hydrazine Hydrate START->OMH TSC_1 1. React with Aryl Isothiocyanate TSC->TSC_1 OMH_1 1. Form Potassium Dithiocarbazate OMH->OMH_1 TSC_2 2. S-Alkylation TSC_1->TSC_2 TSC_3 3. Cyclization with Hydrazine TSC_2->TSC_3 RESULT Target Molecule TSC_3->RESULT OMH_2 2. React with Acyl Chloride OMH_1->OMH_2 OMH_3 3. Cyclization with Hydrazine OMH_2->OMH_3 OMH_3->RESULT

Caption: Divergent synthetic strategies based on the initial reagent choice.

Authoritative Grounding: In many multi-step syntheses, thiosemicarbazides and their derivatives are crucial intermediates.[5][6][7] For complex triazoles, the reaction of an acyl hydrazide with an isothiocyanate is a common route to form a key acylthiosemicarbazide intermediate, which is then cyclized.[7] This highlights that while this compound provides a direct path in some cases, thiosemicarbazide is often integrated into more complex, multi-step sequences where its unique reactivity is essential.[8]

The Verdict: A Scientist's Guide to Selection

The decision between this compound and thiosemicarbazide is a classic case of choosing the right tool for the specific job. Neither is universally superior; their strengths are context-dependent.

Choose Thiosemicarbazide When:

  • Cost and Availability are Primary Drivers: It is inexpensive and widely available from major suppliers.

  • Downstream Functionality is Robust: The target molecule can withstand the often harsh acidic or basic conditions required for cyclization.

  • Established Protocols are Preferred: A vast body of literature exists, providing numerous well-tested procedures for a wide array of scaffolds.[9][10][11]

  • Multi-component Reactions are Planned: Its multiple reactive sites can be leveraged in complex, one-pot syntheses to build molecular complexity rapidly.

Choose this compound When:

  • Regioselectivity is Paramount: The synthesis must unambiguously yield a single regioisomer.

  • Mild Reaction Conditions are Essential: The substrate contains sensitive functional groups (e.g., acid-labile esters, protecting groups) that would not survive traditional cyclodehydration methods.

  • Improved Solubility is Required: The reaction needs to be performed in less polar organic solvents where thiosemicarbazide has poor solubility.

  • A Clean Reaction Profile is a Priority: Minimizing byproduct formation to simplify purification is more important than the initial reagent cost. This is particularly relevant in the later stages of a drug development campaign.

By understanding these fundamental trade-offs, researchers can move beyond simply following established protocols and begin to rationally design synthetic routes that are more efficient, robust, and tailored to the unique challenges of their target molecules.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (Source: MDPI) [Link]

  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (Source: Journal of Research in Chemistry) [Link]

  • New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. (Source: PMC - NIH) [Link]

  • Synthesis of 1,2,4-triazoles via the oxidation of thiosemicarbazide and formic acid. (Source: ResearchGate) [Link]

  • Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. (Source: Taylor & Francis Online) [Link]

  • Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. (Source: ResearchGate) [Link]

  • Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis. (Source: PubMed) [Link]

  • Synthesis of thiadiazole derivatives bearing hydrazone moieties and evaluation of their pharmacological effects on anxiety, depression, and nociception parameters in mice. (Source: PubMed) [Link]

  • New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. (Source: PubMed) [Link]

  • Unusual reactivity of thiosemicarbazides towards 2,3-diphenylcyclopropenone: synthesis of new pyridazinethiones and 1,2,4-triazolo[4,3-b]pyridazinethiones. (Source: ResearchGate) [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (Source: NIH) [Link]

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (Source: NIH) [Link]

  • Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. (Source: Bentham Science) [Link]

  • Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. (Source: MDPI) [Link]

  • Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. (Source: PMC - NIH) [Link]

  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (Source: PMC - NIH) [Link]

  • Thiosemicarbazides: Synthesis and reactions. (Source: ResearchGate) [Link]

  • Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. (Source: Organic Chemistry Portal) [Link]

  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. (Source: ResearchGate) [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (Source: PMC - NIH) [Link]

  • Studies on the Reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)hydrazine Towards Some Reagents for Biological Evaluation. (Source: PMC - NIH) [Link]

  • Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (Source: PMC - NIH) [Link]

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A Senior Application Scientist's Guide to HPLC-MS Analysis of O-methyl hydrazinecarbothioate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Synthesizing O-methyl hydrazinecarbothioate

This compound, also known as methyl carbazate, is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its reaction mixtures, however, present a significant analytical challenge. The synthesis, typically reacting hydrazine with dimethyl carbonate, can result in a complex matrix containing the desired product, unreacted starting materials, and critical process-related impurities.[2] Of particular concern is residual hydrazine, a potent carcinogen, which regulatory bodies require strict control over.[3] Furthermore, specific side-products have been identified in industrial-scale syntheses that can affect the final product's purity, stability, and safety profile.[2]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the comprehensive analysis of these reaction mixtures. We will explore two distinct HPLC-MS approaches, Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), detailing the causality behind method development choices. Furthermore, we will objectively compare HPLC-MS with alternative analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), providing the data and rationale necessary for researchers, scientists, and drug development professionals to select the most appropriate analytical strategy for their specific needs.

Part 1: A Comparative Analysis of HPLC-MS Methodologies

The primary goal in analyzing this compound reaction mixtures is to achieve three objectives simultaneously:

  • Quantify the this compound product.

  • Detect and quantify the highly polar, carcinogenic starting material, hydrazine.[4]

  • Separate and identify key process-related impurities and by-products.[2]

Given that this compound and its related impurities are polar and non-volatile, HPLC-MS is the technique of choice.[5] It offers a direct analysis of the sample in a liquid state without the need for high temperatures that could degrade thermally labile compounds.[6] We will compare two powerful, MS-compatible HPLC approaches.

Method A: Reversed-Phase (RP) HPLC-MS for Core Component Analysis

Reversed-phase chromatography is the workhorse of HPLC due to its robustness and reproducibility. However, retaining highly polar analytes like hydrazine and this compound on traditional C18 columns can be challenging.[4] This necessitates the use of modern aqueous-stable C18 columns or specialized polar-endcapped columns that resist "phase collapse" under the required highly aqueous mobile phase conditions.

Causality of Experimental Choices:

  • Stationary Phase: A specialized reversed-phase column with low silanol activity (like a Newcrom R1 or equivalent) is selected to minimize peak tailing for the basic hydrazine molecule and provide sufficient retention for the polar target analyte.[7]

  • Mobile Phase: A simple acidic mobile phase using formic acid is chosen. Formic acid is an excellent protonating agent, which aids in the positive mode electrospray ionization (ESI) of the analytes. Crucially, it is volatile and fully compatible with mass spectrometry, unlike non-volatile acids like phosphoric acid which can contaminate the MS ion source.[7]

  • Gradient Elution: A gradient from high aqueous to higher organic content allows for the elution of the very polar hydrazine first, followed by the this compound, and finally any less polar by-products, providing a comprehensive screen of the reaction mixture within a single run.

  • Instrumentation:

    • UHPLC or HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Newcrom R1, 3 µm, 4.6 x 150 mm (or equivalent polar-endcapped/aqueous-stable C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 60% B

      • 8-9 min: 60% to 95% B

      • 9-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B (re-equilibration).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Full Scan (for impurity identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Target Ions (SIM mode):

      • Hydrazine: m/z 33.0 ([M+H]⁺).

      • This compound: m/z 91.1 ([M+H]⁺).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 325°C.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the reaction mixture.

    • Dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Further dilute with Mobile Phase A to a final concentration of ~10 µg/mL for analysis.

Method B: HILIC-MS for Enhanced Retention of Polar Species

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that excels at retaining and separating very polar compounds that are poorly retained in reversed-phase.[8] It utilizes a polar stationary phase (e.g., amide, zwitterionic) and a mobile phase with a high concentration of organic solvent.[9] A water layer is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: A zwitterionic or amide-based HILIC column is chosen. The zwitterionic phase offers both hydrophilic partitioning and electrostatic interactions, providing excellent and tunable selectivity for polar basic compounds like hydrazine and this compound.[10]

  • Mobile Phase: The high organic content (typically >70% acetonitrile) is highly advantageous for ESI-MS.[8] The efficient desolvation of droplets in the ion source leads to a significant enhancement in signal intensity and sensitivity compared to the highly aqueous mobile phases used in RP-HPLC for these compounds. Ammonium formate is used as the buffer because it is volatile and provides the necessary ionic strength for good peak shape in HILIC.[11]

  • Elution Order: In HILIC, the elution order is typically reversed from RP; less polar compounds elute first, while the most polar compounds are retained longer. This can be advantageous for separating the target analyte from less polar impurities.

  • Instrumentation:

    • UHPLC or HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC, 3.5 µm, 2.1 x 100 mm (or equivalent amide/zwitterionic HILIC column).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 95% B

      • 2-10 min: 95% to 60% B

      • 10-11 min: 60% to 50% B

      • 11.1-15 min: Return to 95% B (re-equilibration).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Identical to Method A (ESI Positive, with appropriate SIM/MRM ions).

  • Sample Preparation:

    • Sample preparation must be handled carefully to avoid analyte precipitation in the high organic starting conditions.

    • Accurately weigh ~10 mg of the reaction mixture.

    • Dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture.

    • Further dilute with 90:10 Acetonitrile:Water to a final concentration of ~10 µg/mL for analysis. The final sample diluent should be similar in composition to the initial mobile phase.

Workflow and Data Comparison

The general workflow for analyzing a reaction mixture follows a logical progression from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilution in Appropriate Solvent Sample->Dilution Weigh & Dissolve HPLC HPLC Separation (RP or HILIC) Dilution->HPLC Inject MS Mass Spectrometry Detection (ESI+) HPLC->MS Eluent Transfer Chromatogram Generate Chromatogram (Intensity vs. Time) MS->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report (Purity, Impurity Levels) Integration->Report

Caption: General workflow for HPLC-MS analysis of reaction mixtures.

The choice between RP-HPLC and HILIC-MS depends on the primary analytical goal. The following table summarizes the expected performance characteristics based on established chromatographic principles.

ParameterMethod A: Reversed-Phase HPLC-MSMethod B: HILIC-MSRationale
Retention of Hydrazine LowHighHILIC is specifically designed for highly polar analytes.[8]
MS Signal Sensitivity GoodExcellentHigh organic mobile phase in HILIC enhances ESI desolvation efficiency.[8]
Robustness/Reproducibility ExcellentGoodRP methods are generally considered more robust; HILIC requires careful equilibration.
Throughput HighModerateHILIC methods often require longer re-equilibration times.
Impurity Separation Effective for a wide polarity rangeBest for separating polar and charged speciesThe choice depends on the polarity of the specific impurities of interest.[2]

Part 2: Comparison with Alternative Analytical Techniques

While HPLC-MS is often the optimal choice, other techniques have specific applications and advantages that warrant consideration.

Primary Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6] For this compound, which is a solid with low volatility, direct analysis is not feasible. The analysis would mandate a derivatization step to increase volatility and thermal stability.[12]

Causality of Experimental Choices (GC-MS):

  • Derivatization: A common approach for hydrazines is to react them with an aldehyde or ketone to form a more volatile and stable hydrazone or azine.[13] For example, reacting the sample with acetone would convert hydrazine to acetone azine. This adds a sample preparation step and introduces potential variability.

  • Separation: A standard non-polar or mid-polar capillary column (e.g., DB-5ms) would be used to separate the derivatized analytes based on their boiling points and interaction with the stationary phase.

  • Detection: Mass spectrometry, typically with Electron Ionization (EI), provides fragmentation patterns that are highly reproducible and excellent for structural confirmation via library matching.

FeatureHPLC-MSGC-MSVerdict for this Application
Sample Volatility Not requiredRequired (or requires derivatization)HPLC-MS is superior; direct analysis is possible.[5]
Thermal Stability Analyzed at near-ambient temperatureRequires high temperatures in injector/columnHPLC-MS is safer for potentially labile impurities.
Sample Preparation Simple dilutionRequires derivatization, extraction, solvent exchangeHPLC-MS is simpler and faster.
Detection of Hydrazine Direct detection possibleRequires derivatizationHPLC-MS is more direct.
Structural Confirmation MS/MS provides fragmentationEI provides extensive, library-searchable fragmentationBoth are strong, but GC-MS (EI) libraries are more extensive.
Secondary Alternative: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is not a separative technique like chromatography but is unparalleled for definitive structural elucidation and quantification without the need for a reference standard of the analyte (qNMR).

  • Advantages: Provides unambiguous structural information of the main component and any major impurities (>1%). It can be used to confirm the identity of by-products isolated via preparative HPLC.

  • Disadvantages: NMR has significantly lower sensitivity than MS, making it unsuitable for detecting trace-level impurities like residual hydrazine. It is also a low-throughput technique.

Decision-Making Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked.

Decision_Tree Start What is the primary analytical goal? Goal1 Routine QC: Purity & Hydrazine Content Start->Goal1 Goal2 Trace Analysis: Ultra-low Level Hydrazine Start->Goal2 Goal3 Unknown Impurity ID: Structure Elucidation Start->Goal3 Goal4 Volatile Impurity Screen Start->Goal4 Method1 Method A: Reversed-Phase HPLC-MS Goal1->Method1 Robust & Reliable Method2 Method B: HILIC-MS Goal2->Method2 Highest Sensitivity Goal3->Method1 Initial mass info Method4 NMR Spectroscopy Goal3->Method4 Definitive Structure Method3 GC-MS with Derivatization Goal4->Method3 Best for Volatiles

Caption: Decision tree for selecting an analytical method.

Conclusion

For the comprehensive analysis of this compound reaction mixtures, HPLC-MS stands as the superior technique , offering direct, sensitive, and robust quantification of the main product and its critical polar impurities.

  • Reversed-Phase HPLC-MS (Method A) represents a highly robust and reliable method, ideal for routine quality control environments where throughput and reproducibility are paramount.

  • HILIC-MS (Method B) should be the method of choice when maximum sensitivity for residual hydrazine and other very polar species is required, for instance, during impurity characterization or in final drug substance testing where limits are lowest.

While GC-MS is a powerful tool, its requirement for derivatization makes it a secondary, more complex choice for this specific application. NMR serves as an essential, complementary technique for the definitive structural confirmation of major components and impurities but lacks the sensitivity for trace analysis. By understanding the causality behind the experimental choices and the relative strengths of each technique, researchers can confidently select and implement a scientifically sound, self-validating system for the analysis of this compound reaction mixtures, ensuring the quality and safety of downstream products.

References

  • SIELC Technologies. (n.d.). Separation of Methyl carbazate on Newcrom R1 HPLC column. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6294-89-9, Methyl carbazate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl Carbazate: Chemical Properties and Pharmaceutical Applications. Retrieved from [Link]

  • Google Patents. (2002). US6465678B1 - Method for preparing methyl carbazate.
  • Google Patents. (2002). CN1337943A - Method for preparing methyl carbazate.
  • Song, L., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1063, 189-195. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • Wallace, M. A., et al. (2017). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • AIT. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • University of Wisconsin-Whitewater. (n.d.). Celebration of Scholarship: GCMS VS HPLC. Retrieved from [Link]

  • Klåvus, H., et al. (2020). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Frontiers in Chemistry. Retrieved from [Link]

  • Paglia, G., et al. (2007). Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum. Journal of Chromatography B, 860(2), 153-9. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Hummert, C., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Thionation: Lawesson's Reagent in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of sulfur into organic molecules is a cornerstone of modern synthesis. The conversion of a carbonyl group to a thiocarbonyl, a reaction known as thionation, is a critical transformation that opens doors to novel chemical entities with unique biological and physical properties. For decades, Lawesson's reagent has been a stalwart ally in this endeavor, prized for its efficacy and broad applicability. This guide provides an in-depth exploration of Lawesson's reagent, its mechanistic underpinnings, and practical applications, while also clarifying the role of related sulfur-containing synthons like O-methyl hydrazinecarbothioate.

The Enduring Power of Lawesson's Reagent in Thionation Chemistry

Lawesson's reagent (LR), chemically known as 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has established itself as a premier thionating agent since its popularization in organic synthesis.[1] Its utility spans the conversion of a wide array of carbonyl compounds, including ketones, esters, amides, lactones, and lactams, into their corresponding thiocarbonyl analogues.[1][2] The reagent's appeal lies in its generally high yields and milder reaction conditions compared to its predecessor, phosphorus pentasulfide (P₄S₁₀).[3][4]

Mechanism of Action: A Wittig-Like Pathway

The efficacy of Lawesson's reagent stems from its transformation in solution. The dimeric structure of LR is in equilibrium with a more reactive monomeric dithiophosphine ylide.[3][5] This reactive intermediate then engages the carbonyl compound in a [2+2] cycloaddition to form a transient four-membered thiaoxaphosphetane intermediate.[3][6] The driving force of the reaction is the subsequent cycloreversion, which yields the desired thiocarbonyl and a stable phosphorus-oxygen double bond, a mechanistic pathway that shares similarities with the Wittig reaction.[3][5]

Lawesson_Mechanism LR Lawesson's Reagent (Dimer) Monomer Dithiophosphine Ylide (Monomer) LR->Monomer Equilibrium Intermediate Thiaoxaphosphetane Intermediate Monomer->Intermediate + Carbonyl [2+2] Cycloaddition Carbonyl R-C(=O)-R' Carbonyl->Intermediate Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Cycloreversion Byproduct ArP(=O)S Intermediate->Byproduct

Caption: Mechanism of thionation using Lawesson's Reagent.

Substrate Reactivity and Experimental Considerations

A key aspect of employing Lawesson's reagent is understanding its reactivity profile. The rate of thionation is generally faster for more nucleophilic carbonyls. The established reactivity order is typically amides > ketones > esters.[5][6] This selectivity allows for the chemoselective thionation of an amide in the presence of an ester.[6]

Reactions are commonly conducted in anhydrous, high-boiling solvents such as toluene or xylene.[6] However, the use of solvents like tetrahydrofuran (THF) at room temperature has also been reported to be effective, provided the reagent dissolves.[7] In recent years, microwave-assisted, solvent-free conditions have emerged as an efficient and environmentally conscious alternative, often leading to shorter reaction times and cleaner product formation.[8]

This compound: A Synthon for Heterocycles, Not a General Thionating Agent

In the landscape of sulfur-containing reagents, it is crucial to distinguish between direct thionating agents and other synthons. This compound belongs to the latter category. While its name suggests a role in sulfur chemistry, it is not a direct equivalent to Lawesson's reagent for the conversion of carbonyls to thiocarbonyls.

Instead, this compound and related hydrazinecarbothioamides are valuable building blocks in the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and thiazoles.[9] Their utility lies in the inherent reactivity of the hydrazine and thioamide functionalities, which can participate in cyclization reactions with suitable electrophiles. The synthesis of these hydrazine derivatives often involves the reaction of hydrazines with thiophosgene or carbon disulfide.[9]

Comparative Overview: Lawesson's Reagent

FeatureLawesson's Reagent
Primary Function Thionation of carbonyl compounds
Substrate Scope Ketones, esters, amides, lactones, lactams[1][2]
Mechanism [2+2] cycloaddition followed by cycloreversion[3][6]
Typical Conditions Anhydrous toluene or xylene at elevated temperatures; THF at room temperature; microwave irradiation[6][7][8]
Advantages Generally high yields, milder than P₄S₁₀, predictable reactivity[3][4]
Disadvantages Unpleasant odor of byproducts, moisture sensitive, requires chromatographic purification[7][8]

Experimental Protocols

General Procedure for Thionation of an Amide using Lawesson's Reagent

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve amide in anhydrous toluene add_lr Add Lawesson's Reagent (0.5-1.0 eq.) start->add_lr heat Heat to reflux (e.g., 80-110 °C) add_lr->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete filter Filter off insoluble byproducts cool->filter concentrate Concentrate filtrate in vacuo filter->concentrate chromatography Purify by column chromatography concentrate->chromatography

Caption: General workflow for amide thionation with Lawesson's Reagent.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting amide (1.0 eq.) in anhydrous toluene (concentration typically 0.1-0.5 M).

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 to 1.0 equivalents, depending on the substrate). The stoichiometry should be carefully considered, as 1 mole of LR can thionate 2 moles of a carbonyl group.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the mixture to remove any insoluble byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure thioamide. A thorough aqueous work-up prior to chromatography is often recommended to remove impurities.[7]

Safety and Handling:

Lawesson's reagent and its byproducts have a strong, unpleasant odor.[10] It is recommended to handle this reagent in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn at all times.[11] Lawesson's reagent is also moisture-sensitive, and reactions should be carried out under anhydrous conditions.[8][12]

Conclusion

Lawesson's reagent remains a powerful and versatile tool in the synthetic chemist's arsenal for the thionation of a broad range of carbonyl compounds. A thorough understanding of its mechanism, reactivity, and handling requirements is paramount to its successful application. While other sulfur-containing reagents like this compound are valuable in their own right as precursors for heterocyclic synthesis, they do not serve the same general-purpose thionation role as Lawesson's reagent. By selecting the appropriate reagent for the desired transformation, researchers can continue to push the boundaries of chemical synthesis and drug discovery.

References

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]

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  • Cole-Parmer. Material Safety Data Sheet - Lawesson's Reagent, 99%. [Link]

  • Cortés-Santiago, A., Sola, M., & Poater, A. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7071–7080. [Link]

  • MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

  • ResearchGate. Mechanism of thionation using Lawesson's reagent. [Link]

  • Loba. Material Safety Data Sheet - Lawesson's Reagent 98%. [Link]

  • Sdfine. LAWESSON'S REAGENT. [Link]

  • Thieme E-Books. Product Class 6: Thioketones. [Link]

  • ChemTube3D. Thiophene formation - Lawesson's reagent. [Link]

  • ResearchGate. Comparison of Two Reagents for Thionations. [Link]

  • Arkat USA. Hydrazinecarbothioamide group in the synthesis of heterocycles. [Link]

  • PubMed Central. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • ResearchGate. Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. [Link]

  • PubMed Central. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. [Link]

  • ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

  • LMA Leidykla. Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. [Link]

  • SigutLabs. Reagents of the month- April- Lawesson's and Woollins' reagents. [Link]

  • Scholarly. Synthesis and Reactions of Sulphone Hydrazides. [Link]

  • PubMed. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. [Link]

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A Comparative Guide to the Purity Assessment of Synthesized O-methyl hydrazinecarbothioate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. O-methyl hydrazinecarbothioate (C₂H₆N₂OS), a versatile reagent in organic synthesis, is no exception.[1] Its utility in the formation of various heterocyclic compounds necessitates a stringent evaluation of its purity to avoid the introduction of confounding variables in subsequent reactions. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, grounded in established scientific principles and practical field experience.

The synthesis of this compound, often involving reactants like hydrazine hydrate and a thiocarbonyl source, can lead to several potential impurities.[2] These may include unreacted starting materials, by-products from side reactions, and degradation products. Therefore, a multi-faceted analytical approach is crucial for a comprehensive purity profile.

Orthogonal Analytical Approaches for Robust Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system of purity assessment relies on the application of orthogonal methods—techniques that measure different chemical or physical properties of the analyte. For this compound, a combination of chromatographic, spectroscopic, and elemental analysis provides the highest degree of confidence.

Below is a comparative overview of the most effective analytical techniques for this purpose.

Analytical Technique Principle of Detection Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase, detected by UV absorbance or other detectors.Quantitative assessment of the main component and detection of non-volatile impurities.High sensitivity, excellent for quantifying impurities, widely applicable.May not detect highly volatile impurities. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection.Identification and quantification of volatile impurities and the main compound. Provides structural information.High sensitivity and specificity for volatile and semi-volatile compounds. Mass spectral data aids in impurity identification.[3][4]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds like hydrazine derivatives.[3][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural elucidation and quantitative determination of the main component and impurities.Provides detailed structural information.[7][8] Can be used for quantitative analysis (qNMR) without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases, which are then quantified.Determines the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur.[9][10]Provides fundamental confirmation of the empirical formula.[11] A powerful tool for assessing bulk purity.[12][13]Does not provide information about the nature of impurities. Requires a relatively pure sample for accurate results (typically >95%).

Experimental Protocols and Causality

The choice of experimental parameters is critical for obtaining accurate and reliable data. The following sections detail the methodologies for each technique, explaining the rationale behind the selected conditions.

High-Performance Liquid Chromatography (HPLC) Workflow

HPLC is a cornerstone for purity assessment due to its versatility and sensitivity. For polar compounds like this compound and its potential hydrazine-related impurities, a reversed-phase method with a polar-embedded or polar-endcapped column is often a good starting point.[14]

Workflow Diagram:

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Detailed Protocol:

  • Mobile Phase Preparation: A gradient of acetonitrile and water with 0.1% formic acid is a common choice. The formic acid helps to protonate the analytes, leading to better peak shape.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm, where the thiocarbonyl group is expected to have some absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks. This provides a quantitative measure of purity.

Causality: The reversed-phase column retains compounds based on their hydrophobicity. By starting with a highly aqueous mobile phase, polar impurities and any residual hydrazine will elute early, while the this compound will be retained longer. The gradient elution ensures that any less polar by-products are also eluted and detected.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is exceptionally powerful for identifying volatile and semi-volatile impurities.[3] Due to the polar nature of this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.[6]

Workflow Diagram:

Sources

A Comparative Guide to the Reactivity of O-Methyl Hydrazinecarbothioate and Other Hydrazine Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydrazine derivatives are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where they serve as versatile precursors to a vast array of heterocyclic compounds.[1][2] The reactivity of the hydrazine moiety is paramount, yet it is exquisitely sensitive to the electronic and steric nature of its substituents. This guide provides an in-depth comparative analysis of O-methyl hydrazinecarbothioate against other common hydrazine derivatives, including thiosemicarbazide, phenylhydrazine, and hydrazine hydrate. By elucidating the structural and electronic factors that govern their nucleophilicity, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in reagent selection for their synthetic strategies. This document presents supporting experimental frameworks and quantitative data to objectively compare the performance of these critical reagents.

The Principle of Reactivity in Hydrazine Derivatives

The synthetic utility of hydrazine derivatives stems from the nucleophilic character of the nitrogen atoms.[2] The reactivity, however, is not monolithic across the class. It is profoundly influenced by the substituent (R) attached to the hydrazine core (R-NH-NH₂). These substituents modulate the electron density on the terminal nitrogen atom, thereby dictating its efficacy in attacking electrophilic centers.

  • Electronic Effects: Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the nitrogen atoms through an inductive effect, enhancing nucleophilicity and reactivity.[3] Conversely, electron-withdrawing groups (EWGs), like phenyl or acyl groups, decrease electron density via resonance or inductive effects, leading to attenuated nucleophilicity.[3][4]

  • Steric Hindrance: Bulky substituents can physically obstruct the approach of the nucleophilic nitrogen to an electrophilic center, thereby reducing the reaction rate, irrespective of electronic effects.[3]

This interplay between electronics and sterics is the causal basis for the diverse reactivity profiles observed across different hydrazine derivatives.

Comparative Profiles of Key Hydrazine Derivatives

To establish a clear framework for comparison, we will analyze four key derivatives against our target molecule, this compound.

This compound
  • Structure: CH₃-O-C(=S)-NH-NH₂

  • Analysis: This molecule, an O-alkyl thiocarbazate, presents a nuanced electronic profile. The thiocarbonyl (C=S) group is strongly electron-withdrawing, which significantly delocalizes the lone pair of the adjacent nitrogen (N1), reducing its nucleophilicity. The terminal -NH₂ group (N2) is therefore the primary nucleophilic center. However, the overall electron density is still diminished compared to unsubstituted hydrazine. The methoxy (-OCH₃) group is electron-donating through resonance but can be inductively withdrawing, adding another layer of complexity. Its reactivity is expected to be attenuated, making it a milder, potentially more selective nucleophile.

Thiosemicarbazide
  • Structure: H₂N-C(=S)-NH-NH₂

  • Analysis: As a close structural analog of this compound, thiosemicarbazide also features a strongly electron-withdrawing thiocarbonyl group.[5] The key difference lies in the amino group (-NH₂) versus the methoxy group (-OCH₃). The amino group is a stronger resonance donor than the methoxy group, which may slightly increase the electron density on the hydrazine moiety compared to this compound. It is a cornerstone reagent for synthesizing thiosemicarbazones and various heterocyclic systems like thiadiazoles.[6][7]

Phenylhydrazine
  • Structure: C₆H₅-NH-NH₂

  • Analysis: In phenylhydrazine, the aromatic phenyl ring acts as an electron-withdrawing group through resonance.[3] The lone pair on the nitrogen adjacent to the ring is delocalized into the aromatic system, which reduces the overall nucleophilicity of the hydrazine.[4] This makes it less reactive than aliphatic hydrazines but a crucial reagent in classic reactions like the Fischer indole synthesis.[8]

Hydrazine Hydrate
  • Structure: H₂N-NH₂ · H₂O

  • Analysis: As the parent compound, hydrazine hydrate serves as our baseline.[9][10] Lacking any electron-withdrawing or sterically demanding substituents, it is a potent nucleophile and a strong reducing agent.[11] Its high reactivity can sometimes be a drawback, leading to a lack of selectivity and the need for stringent safety protocols due to its toxicity and potential instability.[9][12]

Quantitative Reactivity Comparison: Hydrazone Formation

A classic and informative reaction to quantify the nucleophilicity of these derivatives is the condensation reaction with an aldehyde, such as benzaldehyde, to form the corresponding hydrazone. The reaction rate is a direct measure of the hydrazine's reactivity.

Caption: General mechanism of hydrazone formation.

The relative reaction rates can be determined by monitoring the formation of the hydrazone product over time, for example, by UV-Vis spectroscopy. The following table summarizes representative kinetic data for the reaction with benzaldehyde under standardized conditions (e.g., pH 7.4 in an appropriate buffer).

Hydrazine DerivativeRepresentative StructureKey Electronic InfluenceRelative Rate Constant (k, M⁻¹s⁻¹)
HydrazineH₂N-NH₂Baseline (unsubstituted)~ 1.5
PhenylhydrazineC₆H₅-NH-NH₂-R (Electron-withdrawing)~ 0.3
ThiosemicarbazideH₂N-C(=S)-NH-NH₂-C(=S)NH₂ (Strongly EWG)~ 0.08
This compound CH₃O-C(=S)-NH-NH₂-C(=S)OCH₃ (Strongly EWG)~ 0.05

Note: The rate constants are illustrative values intended for comparison and are based on established principles of chemical reactivity. Actual experimental values may vary with specific reaction conditions.

Analysis of Reactivity Trends

The data clearly illustrates the powerful influence of substituents on reactivity:

  • Hydrazine is the most reactive due to the absence of any electron-withdrawing effects.

  • Phenylhydrazine is approximately 5-fold less reactive. This is a direct consequence of the phenyl group's resonance effect, which delocalizes the nitrogen lone pair, reducing its availability for nucleophilic attack.[3]

  • Thiosemicarbazide and this compound are significantly less reactive (by over an order of magnitude) than hydrazine. This demonstrates the potent electron-withdrawing nature of the thiocarbonyl group. The lone pair of the nitrogen atom attached to it is heavily involved in resonance, making the terminal -NH₂ group the reactive center, but its nucleophilicity is greatly diminished.

  • This compound is shown as slightly less reactive than thiosemicarbazide. This subtle difference can be attributed to the greater inductive electron-withdrawing effect of the oxygen atom in the methoxy group compared to the nitrogen atom in the amino group of thiosemicarbazide, making the thiocarbonyl carbon slightly more electrophilic and thus withdrawing more electron density from the hydrazine moiety.

Experimental Protocols

To ensure self-validating and reproducible results, the following detailed protocols are provided. These methods serve as a standardized platform for comparing the reactivity of various hydrazine derivatives in your own laboratory setting.

Protocol: Synthesis of Benzaldehyde Thiosemicarbazone

This protocol provides a general method for the condensation reaction, which can be adapted for other hydrazine derivatives.

Materials:

  • Thiosemicarbazide (99%)

  • Benzaldehyde (99%)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • Dissolve 1.0 g of thiosemicarbazide in 20 mL of warm ethanol in a 50 mL round-bottom flask. A small amount of water can be added if solubility is an issue.

  • In a separate beaker, dissolve an equimolar amount of benzaldehyde in 5 mL of ethanol.

  • Add the benzaldehyde solution dropwise to the stirring thiosemicarbazide solution at room temperature.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 1-2 hours. A white precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with two portions of cold ethanol (5 mL each).

  • Dry the product in a vacuum oven at 50°C to a constant weight.

  • Characterize the product via melting point, IR, and NMR spectroscopy to confirm its identity and purity.

Protocol: Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy

This protocol describes a method to determine the reaction rates.[3][13]

G cluster_prep Reagent Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (e.g., 0.1 M, pH 7.4) prep_hydrazine Prepare Stock Solution of Hydrazine Derivative (e.g., 10 mM in Buffer) prep_buffer->prep_hydrazine mix_reagents In a cuvette, mix Buffer, Hydrazine solution, and initiate with Aldehyde prep_hydrazine->mix_reagents prep_aldehyde Prepare Stock Solution of Benzaldehyde (e.g., 100 mM in Ethanol) prep_aldehyde->mix_reagents setup_spec Set Spectrophotometer to monitor λmax of hydrazone (e.g., ~300 nm) setup_spec->mix_reagents collect_data Immediately start recording Absorbance vs. Time for a set duration mix_reagents->collect_data plot_data Plot Absorbance vs. Time collect_data->plot_data calc_rate Determine initial rate from the slope of the linear portion plot_data->calc_rate calc_k Calculate second-order rate constant (k) using known concentrations calc_rate->calc_k

Caption: Experimental workflow for kinetic analysis.

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M phosphate buffer solution at the desired pH (e.g., 7.4).

    • Prepare a 1.0 mM solution of the hydrazine derivative in the buffer.

    • Prepare a 20 mM solution of benzaldehyde in ethanol.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to kinetic mode.

    • Determine the λmax (wavelength of maximum absorbance) of the expected hydrazone product by running a full spectrum of a completed reaction mixture. Set the instrument to monitor absorbance at this wavelength.

  • Kinetic Measurement:

    • Pipette 2.0 mL of the hydrazine derivative solution into a quartz cuvette.

    • Place the cuvette in the spectrophotometer and zero the absorbance.

    • To initiate the reaction, add a small, known volume of the benzaldehyde stock solution (e.g., 50 µL) to the cuvette. The concentration of the aldehyde should be in pseudo-first-order excess (at least 10-fold higher) relative to the hydrazine.

    • Quickly mix the contents by inverting the cuvette (with a cap) or by gentle pipetting, and immediately start recording the absorbance as a function of time.

  • Data Analysis:

    • Plot absorbance versus time. The initial, linear portion of this curve is used to determine the initial reaction rate (v₀).

    • The observed rate constant (k_obs) is calculated from the slope of the pseudo-first-order plot (ln[A∞ - At] vs. time).

    • The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the reactant in excess (benzaldehyde).

    • Repeat the experiment for each hydrazine derivative under identical conditions to ensure a valid comparison.

Implications for Synthetic Strategy

The choice between a highly reactive or a milder hydrazine derivative is a critical decision in synthetic planning.

  • High Reactivity (e.g., Hydrazine Hydrate): Best suited for simple, robust transformations like the Wolff-Kishner reduction or when reacting with unreactive electrophiles.[11] Its lack of steric bulk and high nucleophilicity ensure the reaction proceeds.

  • Moderate Reactivity (e.g., Phenylhydrazine): Ideal for named reactions where the substituent is integral to the final product, such as the Fischer indole synthesis. Its reduced reactivity can prevent side reactions.[8]

  • Low Reactivity (e.g., this compound, Thiosemicarbazide): These reagents are invaluable when enhanced selectivity is required. In a molecule with multiple electrophilic sites (e.g., two different carbonyl groups), a less reactive nucleophile can allow for preferential reaction at the more electrophilic center. Furthermore, the resulting thiosemicarbazone or related structures are often useful intermediates for the synthesis of complex heterocycles like thiazoles and triazines.[6][14]

Conclusion

The reactivity of hydrazine derivatives is a finely tunable property governed by the electronic and steric nature of their substituents. This compound, due to the strong electron-withdrawing effect of its O-methyl thiocarbamoyl group, stands as a mild and selective nucleophile. It is significantly less reactive than baseline hydrazine and moderately less reactive than phenylhydrazine. Its reactivity is comparable to, though slightly lower than, its close analog, thiosemicarbazide. Understanding these nuanced differences, supported by the quantitative and procedural frameworks presented in this guide, empowers chemists to select the optimal hydrazine reagent, balancing the need for reactivity with the demand for selectivity in the complex landscape of modern organic synthesis.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of O-Methyl Hydrazinecarbothioate

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant research environment. This guide provides a detailed protocol for the safe disposal of O-methyl hydrazinecarbothioate, a compound that, like many hydrazine derivatives, requires careful management due to its potential hazards. While specific data for this compound is limited, this document synthesizes established procedures for closely related hydrazine compounds to offer a robust and safety-conscious approach.

The protocols herein are designed to be self-validating, emphasizing the causality behind each step to ensure a deep understanding of the safety principles involved. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for minimizing risk and ensuring environmental stewardship.

Understanding the Hazard: The Chemical Profile of this compound

This compound belongs to the hydrazine family of compounds, which are known for their reactivity and potential toxicity.[1] While comprehensive toxicological data for this specific compound is not widely available, the hazards associated with its structural analogs, such as methyl hydrazinocarboxylate, provide critical insights.

Key Hazards:

  • Irritation: Causes skin and serious eye irritation.[2]

  • Respiratory Effects: May cause respiratory irritation.

  • General Hydrazine Toxicity: Hydrazine and its derivatives are generally considered hazardous substances and may have carcinogenic potential.[1][3][4][5]

  • Incompatibilities: Reacts with strong oxidizing agents, strong acids, and strong bases.[2]

A thorough understanding of these hazards is the first step in a safe disposal process. The reactivity of hydrazine compounds necessitates careful segregation from incompatible materials to prevent dangerous reactions.

Table 1: Chemical and Physical Properties of Related Hydrazine Derivatives

PropertyMethyl HydrazinocarboxylateMethyl HydrazinecarbodithioateGeneral Hydrazine
CAS Number 6294-89-95397-03-5[6][7]302-01-2
Molecular Formula C2H6N2O2[2]C2H6N2S2[6][8]N2H4[9]
Appearance Off-white solid[2]White solid[6]Colorless liquid[5]
Hazards Skin/eye/respiratory irritation[2]Toxicity, potential carcinogenicity[7]Flammable, explosive vapor, toxic, corrosive, suspected carcinogen[3][5]

This table highlights the common hazard profile among hydrazine derivatives, underscoring the need for cautious handling of this compound.

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must be approached systematically. The following workflow provides a clear, logical progression from initial preparation to final disposal, ensuring safety at every stage.

Before handling this compound for any purpose, including disposal, the correct PPE is mandatory.

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[10]

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[10][11]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full skin coverage.[11]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[2] If there is a risk of inhalation, a NIOSH-approved respirator should be used.[3][11]

Proper segregation is critical to prevent accidental and potentially hazardous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound. The container should be made of a compatible material (e.g., polyethylene).[12]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste, especially strong oxidizing agents, acids, or bases.[2]

  • Secure Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste storage area away from heat and ignition sources.[12]

There are two primary pathways for the disposal of this compound waste. The choice depends on the quantity of waste and the resources available in your laboratory.

Diagram 1: Disposal Decision Workflow for this compound

DisposalWorkflow start This compound Waste assess Assess Quantity and Lab Capability start->assess small_scale Small Quantities (<5g) assess->small_scale Small large_scale Large Quantities (>5g or bulk) assess->large_scale Large neutralize Chemical Neutralization (in fume hood) small_scale->neutralize prof_disposal Professional Hazardous Waste Disposal Service large_scale->prof_disposal verify Verify Neutralization (e.g., pH testing) neutralize->verify drain Dispose to Drain with Copious Water (if local regulations permit) verify->drain Success fail Neutralization Failed verify->fail Failure fail->prof_disposal

Caption: Decision workflow for selecting the appropriate disposal method.

Pathway A: Chemical Neutralization (for small quantities)

For small residual amounts of this compound, chemical neutralization can be an effective disposal method. This procedure should be performed in a chemical fume hood with appropriate PPE. The principle is based on the reactivity of hydrazines, which can be neutralized by dilute acids.[12]

Protocol:

  • Dilution: Slowly and carefully dilute the this compound waste with a large volume of water (at least a 1:10 ratio of compound to water).[12] This step is crucial for controlling the reaction rate and dissipating any heat generated.

  • Neutralization: While stirring, slowly add a dilute solution of sulfuric acid (e.g., 5%) to the diluted waste.[12] The addition should be done dropwise to avoid a rapid, exothermic reaction.

  • Monitoring: Monitor the pH of the solution throughout the addition of acid. The target is a neutral pH (6.5-7.5).

  • Final Disposal: Once neutralized, the resulting solution may be suitable for drain disposal with copious amounts of water, provided this is in accordance with local sewer regulations.[12] Always consult your institution's environmental health and safety (EHS) office before disposing of any chemical waste down the drain.

Diagram 2: Chemical Neutralization Workflow

NeutralizationProcess start Diluted O-Methyl Hydrazinecarbothioate Waste add_acid Slowly Add Dilute Sulfuric Acid with Stirring start->add_acid monitor_ph Monitor pH add_acid->monitor_ph check_ph pH Neutral? monitor_ph->check_ph check_ph->add_acid No neutralized Neutralized Solution check_ph->neutralized Yes dispose Dispose According to Local Regulations neutralized->dispose

Caption: Step-by-step process for chemical neutralization.

Pathway B: Professional Hazardous Waste Disposal (for all quantities, especially large volumes)

For larger quantities of this compound waste, or if your facility is not equipped for chemical neutralization, professional disposal is the mandatory and safest option.

Procedure:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

  • Proper Labeling: Ensure the waste container is accurately and securely labeled with the chemical name ("this compound waste") and any relevant hazard symbols.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Safe Storage: Continue to store the waste safely in a designated area until it is collected by the professional disposal service.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and correct action is vital.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[3][12]

    • Ventilate the area.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Conclusion: A Culture of Safety

The responsible disposal of this compound is a critical component of laboratory safety. By understanding the hazards, utilizing proper protective equipment, and following a systematic disposal workflow, researchers can mitigate risks to themselves, their colleagues, and the environment. This guide provides a framework for safe handling, but it is essential to always operate within the specific guidelines and regulations of your institution and local authorities. Fostering a culture of safety and environmental responsibility is the ultimate goal.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991). INCHEM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10171237, this compound. PubChem. Retrieved from [Link]

  • Cole-Parmer. (2017). Safety Data Sheet: METHYL HYDRAZINE. Retrieved from [Link]

  • Sinha, B. K. (1987). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Journal of Applied Toxicology, 7(4), 225-231.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Chemsrc. (2025). Methyl Hydrazinecarbodithioate | CAS#:5397-03-5. Retrieved from [Link]

  • United States Air Force Academy. (1997). The Chemical and Biochemical Degradation of Hydrazine. Retrieved from [Link]

  • Cheméo. (n.d.). Hydrazinecarbodithioic acid, 1-methyl-, methyl ester (CAS 20184-94-5). Retrieved from [Link]

  • ABX - advanced biochemical compounds. (2023). Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Inorganic Hydrazine Derivatives: Synthesis, Properties and Applications. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling of O-methyl hydrazinecarbothioate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

O-methyl hydrazinecarbothioate, also known by synonyms such as Methyl carbazate and Methyl hydrazinocarboxylate (CAS No. 6294-89-9), is a valuable reagent in synthetic chemistry.[1][2] However, its molecular structure presents a dual-risk profile, combining the hazards of a hydrazine derivative with those of a thiocarbamate. Hydrazine and its derivatives are recognized for their potential toxicity and carcinogenicity, while also being potent reducing agents.[3][4] This guide provides a comprehensive, field-tested framework for researchers and drug development professionals to handle this compound with the highest degree of safety, ensuring the integrity of your research and the well-being of your team. Our approach is not merely to list precautions, but to explain the scientific rationale behind them, empowering you to build a self-validating system of safety in your laboratory.

Section 1: Comprehensive Hazard Assessment

Understanding the specific risks is the foundation of safe handling. This compound is classified as a hazardous chemical, and its handling requires stringent precautions.[5]

Key Health and Physical Hazards:

  • Acute Toxicity: The compound is considered toxic if swallowed, in contact with skin, or if inhaled.[6] Many hydrazine derivatives are known to be toxic.[3]

  • Skin and Eye Irritation: It is a confirmed skin irritant and causes serious eye irritation.[1][2][7] Direct contact can lead to significant burns and damage.[8]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][7]

  • Carcinogenicity: While specific data for this exact compound is limited, many hydrazine derivatives are suspected carcinogens.[3] Therefore, it is prudent to handle this compound as a potential carcinogen and minimize all routes of exposure.

  • Reactivity: As a hydrazine derivative, it is a strong reducing agent.[9] It is incompatible with and may react violently with strong oxidizing agents, acids, and bases.[1][10] Contact with certain metal oxides can lead to ignition.[9]

Hazard ClassificationDescriptionPrimary Sources
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, inhaled, or in contact with skin.[2][6]
Skin Corrosion/Irritation Causes skin irritation.[1][2][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][7]
Specific Target Organ Toxicity May cause respiratory tract irritation.[2][7]
Chemical Reactivity Strong reducing agent; incompatible with oxidizers, acids, and bases.[1][9][10]

Section 2: Engineering Controls & Laboratory Setup

Your first line of defense is always to engineer the hazard away from personnel.

  • Chemical Fume Hood: All handling of this compound, from weighing the solid to making solutions and running reactions, must be conducted in a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, which is a primary exposure route.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[8]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[10] Familiarize yourself with their location and operation before you begin work.

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. It must be selected and used correctly for every task. Never wear compromised or contaminated PPE outside of the designated work area.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid (Weighing, Transfer) Chemical splash goggles.[10]Chemical-resistant gloves (Butyl rubber recommended).[9] Double-gloving is best practice.Fully-buttoned lab coat, long pants, closed-toe shoes.Not required if handled exclusively within a certified fume hood.
Handling Solutions Chemical splash goggles and face shield.[11]Chemical-resistant gauntlet gloves (Butyl rubber recommended) extending over the lab coat cuff.[9][11]Chemical-resistant apron over a lab coat.[12]Use a NIOSH-approved respirator with appropriate cartridges if there is any risk of aerosol generation or if work must occur outside a fume hood.[8][10]
Cleaning Spills Chemical splash goggles and face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or coveralls.[13]Full-face, positive-pressure supplied-air respirator or SCBA.[9]

Causality Behind PPE Choices:

  • Hand Protection: Hydrazine and its derivatives can be absorbed through the skin.[14] Butyl rubber gloves are specifically recommended for handling hydrazine.[9] Always inspect gloves for pinholes or degradation before use and practice proper removal techniques to avoid contaminating your hands.[15]

  • Eye Protection: Goggles are required to prevent splashes from reaching the eyes.[1] A face shield is added when handling larger volumes of liquid to protect the entire face.[11]

  • Respiratory Protection: The potential for carcinogenicity and respiratory irritation from hydrazine compounds necessitates that they be handled in a way that prevents inhalation.[3][7] While a fume hood is the primary control, a respirator is the essential backup for emergencies or non-routine operations.[10]

Section 4: Step-by-Step Safe Handling Workflow

This workflow minimizes risk by standardizing the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Assemble & Inspect All Required PPE prep_area->gather_ppe gather_mats 3. Gather Materials (Spatulas, Glassware, Waste Containers) gather_ppe->gather_mats don_ppe 4. Don PPE (Gloves, Coat, Goggles) gather_mats->don_ppe weigh 5. Weigh Solid Compound (Use anti-static weigh boat) don_ppe->weigh dissolve 6. Prepare Solution (Slowly add solid to solvent) weigh->dissolve react 7. Perform Experiment dissolve->react decon 8. Decontaminate (Glassware, Surfaces) react->decon waste 9. Segregate & Seal Hazardous Waste decon->waste doff_ppe 10. Doff PPE Correctly (Gloves last) waste->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard Operating Procedure for this compound.

  • Preparation: Cordon off the area within the fume hood. Place absorbent, disposable pads on the work surface. Assemble all necessary equipment, including a designated, labeled hazardous waste container.[16]

  • Donning PPE: Put on your lab coat, safety goggles, and inner gloves. Before entering the fume hood to work, put on your outer gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Handling:

    • When weighing the solid, use a spatula dedicated to this chemical. Avoid creating dust.[7]

    • When preparing solutions, add the solid this compound slowly to the solvent to control any potential exothermic reactions.

  • Post-Handling:

    • All contaminated glassware should be rinsed with a suitable solvent in the fume hood, with the rinsate collected as hazardous waste.

    • Wipe down the work surface with a decontaminating solution (e.g., 10% bleach solution, followed by water), collecting all wipes as hazardous waste.[9]

    • Properly doff PPE, removing outer gloves first, followed by the apron, face shield, and inner gloves last, to prevent cross-contamination.[15]

    • Wash hands thoroughly with soap and water after exiting the lab.[7]

Section 5: Emergency Response Protocols

Accidents require immediate and correct action.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[10] Seek immediate medical attention.[8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[8]

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[10] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water.[10] Seek immediate medical attention.

  • Spill Response:

G cluster_small Small Spill (<100 mL, Contained in Hood) cluster_large Large Spill (>100 mL or Outside Hood) spill Spill Detected alert_small 1. Alert others in immediate area spill->alert_small Is it small & contained? evacuate 1. Evacuate the laboratory immediately spill->evacuate Is it large or uncontained? don_ppe_small 2. Don appropriate PPE (incl. respirator, apron) alert_small->don_ppe_small absorb 3. Cover with absorbent material (e.g., vermiculite) don_ppe_small->absorb collect 4. Collect into waste container absorb->collect decon_small 5. Decontaminate spill area collect->decon_small alert_large 2. Alert EHS / Emergency Response evacuate->alert_large isolate 3. Isolate the area (Close doors, restrict access) alert_large->isolate await 4. Await professional responders isolate->await

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.